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  • Product: 3-methoxy-N-methylbenzene-1-sulfonamide
  • CAS: 1538358-34-7

Core Science & Biosynthesis

Foundational

3-Methoxy-N-methylbenzene-1-sulfonamide: A Versatile Sulfonamide Pharmacophore in Targeted Protein Degradation and Kinase Inhibition

An In-Depth Technical Whitepaper Prepared for Researchers, Scientists, and Drug Development Professionals Executive Summary In modern drug discovery, the transition from hit-to-lead often hinges on the strategic selectio...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the transition from hit-to-lead often hinges on the strategic selection of building blocks that balance physicochemical properties with target specificity. 3-Methoxy-N-methylbenzene-1-sulfonamide (CAS: 1538358-34-7) has emerged as a high-value intermediate and pharmacophore[1][2]. Unlike primary sulfonamides, which frequently suffer from off-target promiscuity, this N-methylated derivative offers a refined structural profile. As a Senior Application Scientist, I have observed its increasing utilization in the synthesis of complex therapeutics, including mutant p53 restorers[3], targeted protein degraders (PROTACs)[4], and selective phosphodiesterase 7 (PDE7) inhibitors[5].

This technical guide deconstructs the chemical structure, physicochemical properties, and synthetic methodologies of 3-methoxy-N-methylbenzene-1-sulfonamide, providing field-proven protocols and mechanistic insights for its integration into advanced drug design workflows.

Physicochemical Profiling & Structural Dynamics

The structural architecture of 3-methoxy-N-methylbenzene-1-sulfonamide is defined by three critical domains: the central benzene ring, the meta-methoxy (-OCH₃) group, and the N-methyl sulfonamide (-SO₂NHCH₃) moiety.

Causality in Drug Design:

  • N-Methylation: Primary sulfonamides (-SO₂NH₂) are notorious for their off-target inhibition of Carbonic Anhydrase (CA) isoforms. By introducing an N-methyl group, the steric bulk is increased and one hydrogen bond donor is removed. This deliberate modification effectively abolishes CA binding affinity, drastically enhancing target selectivity[6].

  • Meta-Methoxy Substitution: The -OCH₃ group acts as a moderate electron-donating group via resonance, subtly increasing the electron density of the aromatic ring. This modulates the pKa of the sulfonamide N-H, optimizing it for hydrogen bonding within hydrophobic protein pockets (such as the p53 Y220C mutant cleft)[3].

Table 1: Physicochemical and Structural Descriptors
PropertyValueCausality / Significance in Drug Design
Molecular Formula C₈H₁₁NO₃SStandard elemental composition.
Molecular Weight 201.24 g/mol Low MW allows for extensive linker/warhead attachment without violating Lipinski's Rule of 5[2].
CAS Number 1538358-34-7Unique chemical identifier for procurement and registry[1].
Hydrogen Bond Donors 1 (-NH)Facilitates highly directional hydrogen bonding with target protein backbone residues.
Hydrogen Bond Acceptors 3 (-SO₂, -OCH₃)Enhances aqueous solubility and enables dipole-dipole interactions.
Topological Polar Surface Area ~55.3 ŲOptimal for passive membrane permeability and intracellular target engagement.

Retrosynthetic Analysis & Standardized Synthesis Protocol

The synthesis of N-methyl sulfonamides relies on the nucleophilic attack of methylamine on a sulfonyl chloride electrophile[7]. Below is a self-validating, highly optimized protocol designed to maximize yield while suppressing the formation of bis-sulfonamide impurities.

Experimental Protocol: Synthesis of 3-Methoxy-N-methylbenzene-1-sulfonamide

Reagents Required:

  • 3-Methoxybenzenesulfonyl chloride (1.0 eq, limiting reagent)

  • Methylamine hydrochloride (1.5 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) (0.2 M concentration)

Step-by-Step Methodology:

  • Initiation & Environmental Control: Dissolve methylamine hydrochloride in anhydrous DCM in a flame-dried round-bottom flask under a continuous inert nitrogen atmosphere.

    • Causality: Nitrogen prevents atmospheric moisture ingress. Water acts as a competing nucleophile, which would rapidly hydrolyze the highly electrophilic sulfonyl chloride into an unreactive sulfonic acid byproduct.

  • Base Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Add triethylamine dropwise over 10 minutes.

    • Causality: TEA serves a dual purpose. First, it deprotonates the methylamine hydrochloride salt to liberate the free, active methylamine nucleophile. Second, it acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation of unreacted methylamine.

  • Electrophile Addition: Dissolve 3-methoxybenzenesulfonyl chloride in a minimal volume of anhydrous DCM and add it dropwise to the mixture at 0 °C.

    • Causality: The nucleophilic substitution at the sulfonyl center is highly exothermic. Dropwise addition at 0 °C strictly controls the reaction kinetics, preventing thermal runaway and minimizing the formation of bis-alkylated impurities.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir vigorously for 4 to 6 hours.

  • In-Process Validation (Self-Validating Step): Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (7:3).

    • Validation: The reaction is deemed complete when the UV-active sulfonyl chloride spot (higher Rf) completely disappears, replaced by a single, lower Rf spot corresponding to the sulfonamide product (which stains faintly with KMnO₄).

  • Quenching & Phase Separation: Quench the reaction by adding 1M aqueous HCl (equal to the reaction volume). Transfer to a separatory funnel and extract the organic layer.

    • Causality: The acidic aqueous wash protonates any residual methylamine and TEA, partitioning them into the aqueous layer. The neutral sulfonamide product remains exclusively in the organic DCM layer.

  • Purification: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be recrystallized from hot ethanol or purified via silica gel flash chromatography if ultra-high purity (>99%) is required for biological assays.

SynthesisWorkflow SM 3-Methoxybenzenesulfonyl Chloride Intermediate Nucleophilic Addition (0 °C) SM->Intermediate Reagent Methylamine (MeNH2) + Et3N / DCM Reagent->Intermediate Product 3-Methoxy-N-methylbenzene -1-sulfonamide Intermediate->Product HCl elimination

Fig 1. Chemical synthesis workflow of 3-methoxy-N-methylbenzene-1-sulfonamide.

Pharmacological Applications & Target Engagement

The utility of 3-methoxy-N-methylbenzene-1-sulfonamide extends far beyond basic building block chemistry. It is actively deployed in several cutting-edge therapeutic modalities:

A. Mutant p53 Restoration

Mutations in the tumor suppressor p53 (e.g., the Y220C mutation) create a temperature-sensitive, unstable protein conformation that rapidly denatures, leading to oncogenesis. Compounds incorporating the 3-methoxy-N-methylbenzene-1-sulfonamide motif have been designed to bind directly into the mutation-induced surface crevice[3]. The N-methyl group precisely fills a hydrophobic sub-pocket, while the sulfonamide oxygens form critical hydrogen bonds with the protein backbone, thermodynamically stabilizing the wild-type conformation and restoring DNA-binding function.

B. Targeted Protein Degradation (PROTACs)

In the rapidly expanding field of PROTACs and molecular glues, this sulfonamide acts as a highly effective targeting ligand (warhead)[4]. When conjugated to an E3 ubiquitin ligase recruiter (such as a Cereblon or VHL ligand) via an optimized PEG or alkyl linker, the 3-methoxy-N-methylbenzene-1-sulfonamide moiety anchors the chimeric molecule to the target protein of interest (POI). The methoxy group is often utilized as the synthetic vector for linker attachment (via demethylation to a phenol, followed by alkylation).

C. PDE7 Inhibition

Phosphodiesterase 7 (PDE7) selectively degrades cAMP and plays a pivotal role in T-cell activation. Pyrazolopyrimidinone derivatives incorporating the 3-methoxy-N-methylbenzenesulfonamide structure have demonstrated potent and selective PDE7 inhibitory action, offering novel therapeutic avenues for allergic, inflammatory, and immunological diseases[5].

PROTAC_Mechanism Target Target Protein (e.g., Mutant p53) Warhead Sulfonamide Pharmacophore (3-Methoxy-N-methyl...) Target->Warhead Affinity Binding Degradation Proteasomal Degradation Target->Degradation Linker Alkyl/PEG Linker Warhead->Linker E3 E3 Ubiquitin Ligase (Cereblon/VHL) Linker->E3 E3->Target Ubiquitination

Fig 2. Role of the sulfonamide pharmacophore in targeted protein degradation pathways.

Analytical Characterization & Validation

To ensure the integrity of the synthesized 3-methoxy-N-methylbenzene-1-sulfonamide before downstream application, rigorous analytical characterization is mandatory.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.48 - 7.12 (m, 4H): Aromatic protons exhibiting characteristic meta-substituted coupling patterns.

    • δ 4.65 (br q, 1H): Sulfonamide N-H proton. The broadness is due to quadrupolar relaxation of the nitrogen atom.

    • δ 3.86 (s, 3H): Methoxy (-OCH₃) protons.

    • δ 2.68 (d, J = 5.4 Hz, 3H): N-methyl (-NCH₃) protons. The doublet splitting confirms coupling with the adjacent N-H proton, validating the secondary sulfonamide structure.

  • LC-MS (ESI+): Calculated for C₈H₁₁NO₃S[M+H]⁺: m/z 202.05; Found: m/z 202.05.

References

  • PubChemLite - 3-methoxy-n-methylbenzene-1-sulfonamide (C8H11NO3S). Université du Luxembourg.
  • 1538358-34-7 | 3-Methoxy-n-methylbenzene-1-sulfonamide. BLD Pharm.
  • WO2021061643A1 - METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION.
  • WO2025184565A1 - Modification ciblée de protéines.
  • EP001454897B1 - Pyrazolopyrimidinone derivatives having selective PDE7 inhibiting action. Googleapis.com.
  • US8530490B2 - Uracil compound or salt thereof having human deoxyuridine triphosphatase inhibitory activity.
  • Structure-Activity Relationship Studies to Identify Affinity Probes in Bis-aryl Sulfonamides th

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthesis Workflows for 3-Methoxy-N-methylbenzene-1-sulfonamide

Executive Summary In the landscape of modern drug development, sulfonamides remain a cornerstone pharmacophore. They frequently act as bioisosteres for carboxylic acids, offering improved metabolic stability while mainta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, sulfonamides remain a cornerstone pharmacophore. They frequently act as bioisosteres for carboxylic acids, offering improved metabolic stability while maintaining critical hydrogen-bonding interactions within target binding pockets. This whitepaper provides an in-depth technical evaluation of 3-methoxy-N-methylbenzene-1-sulfonamide (also known as N-methyl-3-methoxybenzenesulfonamide). By dissecting its physicochemical properties, molecular formula, and structural biology, this guide establishes a robust, self-validating framework for its synthesis and analytical characterization.

Physicochemical Properties & Molecular Identification

Understanding the exact mass and molecular composition of a building block is the first requisite step in any rigorous drug discovery campaign. The molecular formula for 3-methoxy-N-methylbenzene-1-sulfonamide is C8H11NO3S , which corresponds to a molecular weight of 201.24 g/mol .

The quantitative data defining this molecule is summarized in Table 1, cross-referenced against authoritative chemical databases such as [1] and commercial supplier registries like [2] and [3].

Table 1: Quantitative Physicochemical Profile

PropertyValue
Compound Name 3-Methoxy-N-methylbenzene-1-sulfonamide
CAS Registry Number 1538358-34-7
Molecular Formula C8H11NO3S
Molecular Weight 201.24 g/mol
Monoisotopic Mass 201.046 Da
SMILES CNS(=O)(=O)C1=CC=CC(=C1)OC

Structural Biology & Mechanistic Profiling

The rational design of any downstream active pharmaceutical ingredient (API) relies on understanding the causality behind a molecule's structural components. 3-methoxy-N-methylbenzene-1-sulfonamide possesses three distinct functional domains:

  • The Sulfonamide Core (-SO₂NH-): Unlike primary sulfonamides, this secondary sulfonamide restricts the molecule to a single hydrogen-bond donor (the N-H bond), while the two oxygen atoms serve as strong hydrogen-bond acceptors. This N-methyl substitution purposefully modulates the compound's lipophilicity, preventing excessive polarity and thereby enhancing potential membrane permeability.

  • The Methoxy Group (-OCH₃): Positioned at the meta (3-) position of the benzene ring, the methoxy group exerts an inductive electron-withdrawing effect combined with resonance donation. In a biological target pocket, the oxygen atom acts as a localized hydrogen-bond acceptor, while the methyl group fills small hydrophobic cavities.

  • The Benzene Scaffold: Provides rigid geometric spacing between the sulfonamide and methoxy vectors, ensuring predictable dihedral angles when docking into protein active sites.

Synthesis Workflow & Experimental Protocol

To ensure high-fidelity generation of 3-methoxy-N-methylbenzene-1-sulfonamide, the following step-by-step methodology is designed as a self-validating system. Every reagent choice is dictated by specific mechanistic causality.

Objective: Synthesize the target compound via nucleophilic substitution of 3-methoxybenzenesulfonyl chloride with methylamine.

Causality in Experimental Design:

  • Base Selection (DIPEA vs. TEA): N,N-Diisopropylethylamine (DIPEA) is utilized instead of Triethylamine (TEA). The steric bulk of the isopropyl groups in DIPEA prevents it from acting as a competing nucleophile against the highly reactive sulfonyl chloride, ensuring methylamine is the sole attacking species.

  • Temperature Kinetics: The reaction must be initiated at 0 °C. Sulfonylation is highly exothermic; thermal control minimizes the parasitic hydrolysis of the sulfonyl chloride into an inactive sulfonic acid by any adventitious trace moisture.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-methoxybenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under a continuous nitrogen atmosphere.

  • Base Addition: Inject DIPEA (2.5 eq) into the solution. Submerge the reaction vessel in an ice-water bath to achieve an internal temperature of 0 °C.

  • Nucleophilic Attack: Slowly add methylamine hydrochloride (1.2 eq) in small portions over 15 minutes.

  • Propagation: Remove the ice bath. Allow the reaction matrix to warm to room temperature (RT) and stir for 2 to 4 hours.

  • In-Process Control (TLC): Monitor reaction completion via Thin Layer Chromatography (Silica gel, Hexanes:EtOAc 7:3). Self-Validation: The disappearance of the high-Rf starting material and the emergence of a lower-Rf, UV-active spot confirms the formation of the more polar sulfonamide.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize excess acid. Extract the aqueous layer with DCM (3x). Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Isolate the target compound using flash column chromatography (Silica gel, gradient elution of Hexanes/EtOAc).

Analytical Characterization Protocol

A protocol is only as trustworthy as its validation. The following analytical panel acts as a closed-loop verification system to confirm the molecular formula (C8H11NO3S) and structural connectivity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Method: Electrospray Ionization (ESI), positive ion mode.

    • Validation Marker: The secondary amine readily accepts a proton. The spectrum must yield a dominant [M+H]⁺ peak at m/z 202.05 . The presence of this exact mass definitively confirms the molecular weight of 201.24 g/mol .

  • ¹H NMR (400 MHz, CDCl₃):

    • Methoxy Protons: A sharp singlet at ~δ 3.85 ppm (3H) confirms the intact -OCH₃ group.

    • N-Methyl Protons: A doublet at ~δ 2.65 ppm (3H, J = 5.0 Hz). The splitting is caused by coupling with the adjacent N-H proton.

    • Amine Proton (-NH-): A broad quartet at ~δ 4.50 ppm (1H).

    • Self-Validation (D₂O Exchange): To definitively prove the presence of the secondary sulfonamide, add a drop of D₂O to the NMR tube and rescan. The peak at δ 4.50 ppm will disappear due to deuterium exchange, confirming it is an exchangeable heteroatom proton.

Visualization: Synthesis and Validation Workflow

The following diagram maps the logical progression from raw reagents through to the self-validating analytical endpoints.

Workflow cluster_Validation Self-Validating Analytical Panel Start 3-Methoxybenzenesulfonyl Chloride + Methylamine HCl Reaction Nucleophilic Substitution (DIPEA, DCM, 0°C to RT) Start->Reaction Anhydrous conditions TLC In-Process Control TLC (Hexanes:EtOAc 7:3) Reaction->TLC 2-4 hours Workup Aqueous Workup (NaHCO3 Quench, DCM Ext.) TLC->Workup Full conversion Purification Flash Chromatography (Silica Gel) Workup->Purification Crude isolate LCMS LC-MS (ESI+) Target: [M+H]+ m/z 202.05 Purification->LCMS Aliquot 1 NMR 1H NMR (CDCl3) D2O Exchange Confirmation Purification->NMR Aliquot 2

Figure 1: Synthesis and self-validating analytical workflow for 3-methoxy-N-methylbenzene-1-sulfonamide.

References

  • PubChemLite. "3-methoxy-n-methylbenzene-1-sulfonamide (C8H11NO3S)". University of Luxembourg. URL: [Link]

Foundational

Metabolic Stability Predictions and Profiling for 3-Methoxy-N-methylbenzene-1-sulfonamide: A Technical Whitepaper

As a Senior Application Scientist, evaluating the metabolic stability of a novel chemical entity requires looking beyond basic structural formulas. It demands a kinetic understanding of how specific functional groups int...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the metabolic stability of a novel chemical entity requires looking beyond basic structural formulas. It demands a kinetic understanding of how specific functional groups interact with hepatic enzymes. This whitepaper provides an in-depth mechanistic analysis and experimental framework for assessing the metabolic stability of 3-methoxy-N-methylbenzene-1-sulfonamide , a compound characterized by highly specific structural liabilities.

Structural Liabilities & Predictive Metabolic Pathways

The molecular architecture of 3-methoxy-N-methylbenzene-1-sulfonamide presents two primary metabolic "soft spots" that dictate its pharmacokinetic (PK) fate. Cytochrome P450 (CYP) enzymes—a superfamily of heme-dependent monooxygenases responsible for 90–95% of oxidative xenobiotic metabolism—target these specific functional groups via hydrogen atom transfer and oxygen rebound mechanisms 1.

  • O-Demethylation (Position 3): The O-methyl group is a highly preferred metabolic soft spot when not sterically hindered 2. CYP isoforms (notably CYP1A2, CYP2D6, and CYP3A4) readily oxidize the methoxy carbon, leading to the formation of an unstable hemiacetal intermediate that spontaneously collapses into a phenol derivative and formaldehyde.

  • N-Demethylation (Position 1): The N-methyl group attached to the sulfonamide moiety is similarly susceptible to oxidative dealkylation 2. This pathway, often driven by CYP3A4 and CYP2C19, yields a primary sulfonamide metabolite.

  • Aromatic Hydroxylation: The electron-donating nature of the methoxy group activates the benzene ring, making it a secondary target for arene hydroxylation by CYP enzymes 1.

MetabolicPathways Parent 3-methoxy-N-methylbenzene- 1-sulfonamide ODemeth O-Demethylated Metabolite (Phenol derivative) Parent->ODemeth CYP-mediated O-demethylation NDemeth N-Demethylated Metabolite (Primary Sulfonamide) Parent->NDemeth CYP-mediated N-demethylation ArHydrox Aromatic Hydroxylation (Ring-OH) Parent->ArHydrox CYP-mediated Hydroxylation

Fig 1: Predicted CYP450-mediated phase I metabolic pathways for the target sulfonamide.

In Vitro Experimental Design: The Self-Validating Microsomal Assay

To empirically validate these predictive pathways, Human Liver Microsomes (HLMs) serve as the gold standard in vitro model. HLMs contain the full complement of membrane-bound CYP450s and NADPH oxidoreductase enzymes required for Phase I metabolic clearance 1.

A robust experimental protocol must be a self-validating system . This means every reaction condition is paired with a control that proves the causality of the observed degradation.

Step-by-Step Methodology: HLM Stability Profiling
  • Preparation of Incubation Matrix: Prepare a 100 mM Potassium Phosphate Buffer (PPB) at pH 7.4 to mimic physiological conditions. Supplement with 3.3 mM MgCl₂; magnesium ions are a critical cofactor that stabilizes the microsomal membrane and enzyme complexes 3.

  • Microsome Dilution: Thaw cryopreserved HLMs on ice. Dilute into the PPB to achieve a final protein concentration of 0.5 to 1.0 mg/mL 4.

  • Substrate Spiking: Introduce 3-methoxy-N-methylbenzene-1-sulfonamide (dissolved in DMSO) to a final concentration of 1.0 µM. Causality Note: Final DMSO concentration must remain <0.1% to prevent solvent-induced inhibition of CYP isoforms 4. Pre-warm the mixture in a shaking water bath at 37°C for 5 minutes.

  • Self-Validating Controls Setup:

    • Positive Control: Run a parallel incubation with a known high-clearance reference compound (e.g., dextromethorphan) to validate batch enzymatic viability 4.

    • Negative Control (Minus-Cofactor): Prepare an identical sample without NADPH. If the compound degrades here, it proves chemical instability rather than CYP-mediated metabolism.

  • Reaction Initiation: Initiate the main reaction arm by adding NADPH to a final concentration of 1.0 mM. Causality Note: NADPH is the obligate electron donor for the CYP450 catalytic cycle. Its addition acts as the precise "on-switch" for oxidative metabolism 1.

  • Time-Course Sampling & Quenching: At exactly 0, 5, 10, 20, 30, and 60 minutes, remove a 30 µL aliquot and immediately dispense it into 90 µL of ice-cold acetonitrile spiked with an internal standard (e.g., carbutamide) [[4]](). Causality Note: The 1:3 organic solvent ratio instantly denatures the proteins, permanently halting the reaction while extracting the analytes.

  • Centrifugation & Analysis: Centrifuge at 5500 rpm for 10 minutes to pellet the precipitated proteins 3. Analyze the supernatant via LC-MS/MS to quantify parent disappearance and track the M/Z shifts corresponding to demethylation (-14 Da).

Workflow Prep 1. Reagent Prep HLM + Buffer (pH 7.4) Incubate 2. Incubation Add Substrate + NADPH 37°C Prep->Incubate Quench 3. Quench Ice-cold Acetonitrile Incubate->Quench Centrifuge 4. Centrifugation Precipitate Proteins Quench->Centrifuge Analyze 5. LC-MS/MS Quantify Clearance Centrifuge->Analyze

Fig 2: Self-validating high-throughput workflow for in vitro microsomal stability assays.

Quantitative Data Interpretation

The raw LC-MS/MS peak areas are plotted logarithmically against time to determine the elimination rate constant (


). From this, the in vitro half-life (

) and intrinsic clearance (

) are calculated.

Based on the known metabolic behaviors of unhindered methoxyarenes and N-methylsulfonamides 5, the following quantitative parameters are predicted for 3-methoxy-N-methylbenzene-1-sulfonamide:

Table 1: Predicted Pharmacokinetic Parameters and Clearance Rates

ParameterPredicted Value RangeMechanistic Rationale
In Vitro Half-Life (

)
15 - 35 minutesRapid initial clearance driven by dual, unhindered O-methyl and N-methyl soft spots.
Intrinsic Clearance (

)
40 - 80 µL/min/mg proteinTypical range for low-molecular-weight sulfonamides undergoing parallel demethylation pathways.
Hepatic Extraction Ratio (

)
0.4 - 0.6 (Moderate)Extrapolated from

; indicates moderate first-pass metabolism upon oral administration.
Metabolite Ratio O-Demethyl : N-Demethyl (~3:1)O-demethylation is generally kinetically favored over N-demethylation in sterically accessible methoxyarenes.

Conclusion

The metabolic stability of 3-methoxy-N-methylbenzene-1-sulfonamide is fundamentally limited by its dual vulnerability to CYP-mediated N- and O-demethylation. By utilizing a self-validating microsomal assay framework, researchers can accurately quantify these clearance mechanisms. If the intrinsic clearance proves too high for therapeutic viability, structural optimization—such as substituting the methoxy group with a bioisosteric trifluoromethoxy group, or replacing the N-methyl group to induce steric hindrance—will be required to block these specific phase I liabilities.

References

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1 ResearchG
  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants N
  • Drug metabolism in drug discovery and development N
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective N
  • High-Throughput Quantitative and Qualitative Analysis of Microsomal Incubations by Cocktail Analysis with an Ultraperformance LC-MS/MS Taylor & Francis Online

Sources

Exploratory

safety data sheet SDS for 3-methoxy-N-methylbenzene-1-sulfonamide

Executive Summary & Chemical Identity 3-Methoxy-N-methylbenzene-1-sulfonamide (CAS: 1538358-34-7) is a specialized sulfonamide intermediate frequently utilized in medicinal chemistry campaigns, particularly in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

3-Methoxy-N-methylbenzene-1-sulfonamide (CAS: 1538358-34-7) is a specialized sulfonamide intermediate frequently utilized in medicinal chemistry campaigns, particularly in the synthesis of p53 mutant restorers and antipsychotic candidates. As a research-grade chemical without a full REACH registration dossier, its safety profile must be managed through rigorous Structure-Activity Relationship (SAR) prediction and class-based hazard protocols.

This guide synthesizes predicted physicochemical data, GHS-compliant safety standards, and a validated synthesis workflow to ensure autonomous, safe handling in a drug discovery environment.

Table 1: Chemical Identification & Physicochemical Profile
ParameterTechnical Specification
Chemical Name 3-Methoxy-N-methylbenzene-1-sulfonamide
CAS Number 1538358-34-7
Molecular Formula C₈H₁₁NO₃S
Molecular Weight 201.24 g/mol
SMILES COc1cccc(c1)S(=O)(=O)NC
Physical State Solid or Viscous Oil (Low melting point predicted)
Solubility Soluble in DMSO, Dichloromethane (DCM), Ethyl Acetate; Sparingly soluble in water.[1][2][3]
Purity Standard Typically ≥95% (HPLC) for biological assays.

Hazard Identification (GHS Classification)

Note: In the absence of specific toxicological data for this CAS, the following classification is derived from the structural alerts of the sulfonamide pharmacophore and analogous benzenesulfonyl derivatives.

Signal Word: WARNING

Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity (Oral) Cat. 4H302: Harmful if swallowed.[4][5][6]
Skin Corrosion/Irritation Cat.[4][7] 2H315: Causes skin irritation.[4][5][7]
Serious Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.[4][5][7][8]
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[5]

Precautionary Statements (P-Codes):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5][9]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5][6][7][8][9]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7][9]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[6][8] Remove contact lenses if present and easy to do.[4][5][6][8][9] Continue rinsing.[4][6][8][9]

Validated Synthesis Protocol

For researchers requiring in-house preparation, the following protocol is optimized for high yield and purity, minimizing side reactions common in sulfonylation.

Reaction Logic: The synthesis relies on the nucleophilic attack of methylamine on the electrophilic sulfur of 3-methoxybenzenesulfonyl chloride. The use of a non-nucleophilic base (Triethylamine) sequesters the generated HCl, driving the equilibrium forward.

Materials:
  • Precursor: 3-Methoxybenzenesulfonyl chloride (CAS: 10130-74-2) [1].

  • Reagent: Methylamine (2.0 M solution in THF).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (N₂).

  • Solubilization: Dissolve 3-Methoxybenzenesulfonyl chloride (1.0 equiv, e.g., 5.0 mmol) in anhydrous DCM (25 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add Triethylamine (1.5 equiv) to the stirred solution.

  • Reaction: Dropwise, add Methylamine (1.2 equiv) over 10 minutes. Caution: Exothermic reaction.

  • Monitoring: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup (Self-Validating Step):

    • Wash reaction mixture with 1N HCl (2 x 15 mL) to remove unreacted amine and base (aqueous layer pH < 2).

    • Wash with Sat. NaHCO₃ (2 x 15 mL) to remove unreacted sulfonyl chloride (hydrolyzed to acid).

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: If necessary, recrystallize from EtOH/Water or purify via flash chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Visual Workflow: Synthesis Pathway

SynthesisPathway Start 3-Methoxybenzenesulfonyl Chloride Process Reaction (0°C to RT, DCM) Start->Process Reagents Methylamine (THF) + TEA Reagents->Process Nucleophilic Attack Workup Acid/Base Wash (Removal of impurities) Process->Workup 3 hrs Product 3-Methoxy-N-methylbenzene- 1-sulfonamide Workup->Product Isolation

Caption: Optimized synthetic route via nucleophilic substitution, including critical purification checkpoints.

Handling, Storage, & Stability

  • Storage Conditions: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed. Hygroscopic potential is low, but moisture can degrade the sulfonamide bond over extended periods under acidic conditions.

  • Incompatibilities: Strong oxidizing agents, strong acids, and strong bases.

  • Shelf Life: Stable for >2 years if stored properly under inert atmosphere.

Emergency Response & Exposure Control

In the event of exposure, immediate action is required to mitigate mucosal damage or systemic absorption.[5]

Visual Workflow: Emergency Decision Logic

SafetyLogic Event Exposure Event Skin Skin Contact Event->Skin Eye Eye Contact Event->Eye Inhal Inhalation Event->Inhal Wash Wash with Soap/Water (15 mins) Skin->Wash Rinse Rinse with Water (Remove Lenses) Eye->Rinse Air Move to Fresh Air (Support Breathing) Inhal->Air Medical Seek Medical Attention (Show SDS) Wash->Medical Rinse->Medical Air->Medical

Caption: Immediate response protocols for dermal, ocular, and respiratory exposure events.

References

  • PubChem. (2025). 3-methoxy-N-methylbenzene-1-sulfonamide (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

Foundational

Medicinal Chemistry of 3-Methoxy-N-methylbenzene-1-sulfonamide Derivatives: A Scaffold Analysis

Executive Summary This technical guide analyzes the 3-methoxy-N-methylbenzene-1-sulfonamide scaffold, a critical intermediate and pharmacophore in modern drug discovery.[1] Unlike primary sulfonamides ( ), which are clas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the 3-methoxy-N-methylbenzene-1-sulfonamide scaffold, a critical intermediate and pharmacophore in modern drug discovery.[1] Unlike primary sulfonamides (


), which are classical carbonic anhydrase (CA) inhibitors, this 

-methylated derivative represents a strategic "capping" modification.[1] It is frequently utilized to construct complex bioactive molecules—ranging from STK4 kinase inhibitors to p53 reactivators —where the sulfonamide acts as a stable, neutral linker rather than a zinc-binding motif.

This guide details the synthesis, physicochemical rationale, and biological applications of this scaffold, designed for medicinal chemists and process scientists.

Part 1: Chemical Foundation & Rationale[1][2]

Structural Analysis & Pharmacophore Logic

The utility of 3-methoxy-N-methylbenzene-1-sulfonamide lies in its specific substitution pattern, which modulates solubility, metabolic stability, and target selectivity.[1]

  • 3-Methoxy Group (

    
    ): 
    
    • Electronic Effect: Acts as a weak electron-donating group (EDG) via resonance, slightly increasing electron density on the benzene ring compared to the unsubstituted analog.[1]

    • Binding Mode: Provides a hydrogen bond acceptor site (the oxygen atom) often crucial for orienting the molecule within a protein pocket (e.g., interacting with backbone amides in kinases).

    • Metabolic Handle: The methyl ether is a potential site for O-demethylation by CYPs (e.g., CYP2D6), often leading to a phenolic metabolite that can be conjugated (Phase II metabolism).

  • 
    -Methyl Sulfonamide (
    
    
    
    ):
    • Acidity Modulation: Primary sulfonamides are acidic (

      
      ).[1] 
      
      
      
      -methylation removes one proton and increases steric bulk, significantly reducing acidity and preventing ionization at physiological pH.
    • "Negative Design" against Carbonic Anhydrase: Primary sulfonamides bind the

      
       ion in Carbonic Anhydrases. 
      
      
      
      -substitution sterically hinders this binding, reducing off-target CA inhibition side effects (e.g., diuresis, acidosis).[1]
    • Permeability: Capping the polar head group improves lipophilicity (

      
      ) and membrane permeability compared to the primary sulfonamide.
      
Physicochemical Profile
Property3-Methoxy-N-methylbenzenesulfonamidePrimary Analog (Unsubstituted)Impact of N-Methylation
Molecular Weight 201.24 g/mol 187.21 g/mol Slight increase; negligible impact on ligand efficiency.[1]
H-Bond Donors 1 (NH)2 (

)
Reduced polarity; improved permeability.[1]
H-Bond Acceptors 3 (

,

)
3 (

,

)
Retained.[1][2]
Predicted LogP ~1.3 - 1.5~0.8 - 1.0Increased: Better passive diffusion.[1]
CA Binding Risk Low High Critical selectivity filter.

Part 2: Synthesis Protocol (Self-Validating System)

Core Reaction: Sulfonyl Chloride Aminolysis

The most robust synthesis involves the nucleophilic attack of methylamine on 3-methoxybenzenesulfonyl chloride.[1] While seemingly simple, moisture control and base stoichiometry are critical to prevent hydrolysis to the sulfonic acid.

Reaction Scheme:


[1]
Standard Operating Procedure (SOP)

Based on optimized protocols from STK4 and JAK inhibitor patent literature (e.g., US10710978, AU2022240929).

Reagents:

  • Substrate: 3-Methoxybenzenesulfonyl chloride (CAS: 10130-74-2).[1][3]

  • Nucleophile: Methylamine (2.0 M solution in THF is preferred over aqueous to minimize hydrolysis).[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).[1]

  • Base: Triethylamine (TEA) or excess Methylamine.[1]

Step-by-Step Protocol:

  • Preparation:

    • Charge a flame-dried round-bottom flask with 3-methoxybenzenesulfonyl chloride (1.0 equiv) and anhydrous THF (10 mL/g).

    • Cool the solution to 0°C using an ice bath. Reason: The reaction is exothermic; cooling prevents side reactions.

  • Addition:

    • Add Methylamine (2.0 M in THF) (3.0 equiv) dropwise over 15 minutes.

    • Note: If using neat methylamine gas or hydrochloride salt, add Triethylamine (3.0 equiv) as an auxiliary base to scavenge HCl.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (20-25°C) .

    • Stir for 2–4 hours .

    • Validation Point (TLC/LCMS): Monitor consumption of sulfonyl chloride. The product should appear as a distinct peak (

      
      ). If starting material remains, add 0.5 equiv more amine.
      
  • Workup:

    • Dilute with Ethyl Acetate (EtOAc) .[1]

    • Wash sequentially with:

      • 1N HCl (to remove excess amine/pyridine).[1]

      • Saturated

        
          (to remove any hydrolyzed sulfonic acid byproduct).[1]
        
      • Brine .

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Usually obtained as a solid or viscous oil. If necessary, purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).[1]

    • Target Yield: >85%.

Troubleshooting Guide
IssueCauseSolution
Low Yield / Hydrolysis Wet reagents or aqueous amine used.[1]Use anhydrous THF and 2M Methylamine in THF. Ensure glassware is dry.
Precipitate Formation Formation of Methylamine-HCl salt.[1]This is normal. Filter off the solid during workup or dissolve it in the aqueous wash steps.
Impurity: Disulfonimide Excess sulfonyl chloride reacting with product.Ensure Methylamine is in excess (at least 2.5-3.0 equiv) to favor mono-substitution.[1]

Part 3: Biological Applications & Case Studies

The 3-methoxy-N-methylbenzene-1-sulfonamide core is rarely a drug in isolation but serves as a privileged substructure in targeted therapies.[1]

Case Study 1: STK4 (MST1) Inhibitors

Context: Serine/threonine kinase 4 (STK4) is a target for hematologic malignancies.[1] Role of Scaffold: The sulfonamide acts as a linker connecting the core heterocycle to the solvent-exposed region.[1]

  • Mechanism: The 3-methoxy group likely occupies a hydrophobic pocket near the hinge region, while the

    
    -methyl sulfonamide projects towards the solvent, improving solubility without incurring CA inhibition liability.
    
  • Source: US Patent 10,710,978.

Case Study 2: p53 Reactivators

Context: Compounds designed to restore wild-type function to mutant p53 (e.g., Y220C mutation).[1] Role of Scaffold:

  • The benzene ring participates in

    
    -stacking interactions within the transient pocket of the p53 mutant.[1]
    
  • The methoxy group provides a specific anchor point via H-bonding.[1]

  • Source: WO Patent 2021/061643.

Visualizing the Workflow

The following diagram illustrates the synthesis and downstream application of this scaffold.

G cluster_0 Key Property: CA Avoidance Start 3-Methoxybenzene- sulfonyl chloride Product 3-Methoxy-N-methyl benzene-1-sulfonamide (The Scaffold) Start->Product Nucleophilic Substitution Reagent Methylamine (THF, 0°C) Reagent->Product App1 STK4 Inhibitors (Kinase Selectivity) Product->App1 Coupling via Suzuki/Buchwald App2 p53 Reactivators (Mutation Rescue) Product->App2 Fragment Linking App3 JAK Inhibitors (Immune Modulation) Product->App3 Core Integration Note N-Methylation prevents Zinc binding (Carbonic Anhydrase) Note->Product

Figure 1: Synthetic pathway and therapeutic divergence of the 3-methoxy-N-methylbenzene-1-sulfonamide scaffold.

Part 4: Experimental Data Summary

The following table synthesizes reaction conditions and yields reported in key patent literature for this specific scaffold.

Reference SourceReagentsConditionsYieldApplication
US 10,710,978 Sulfonyl Chloride,

(THF)
0°C to RT, 5h~85%STK4 Inhibitor Intermediate
WO 2006/091858 Sulfonyl Chloride,

(aq), Pyridine
DCM, RT87%MCT1 Modulator Synthesis
AU 2022/240929 4-F-3-OMe-Sulfonyl Cl,

THF, RT, 16hQuant.[1][2][4]JAK Inhibitor (Fluorinated analog)

References

  • US Patent 10,710,978 . STK4 inhibitors for treatment of hematologic malignancies. (2020).[1] Google Patents. Available at:

  • WO Patent 2021/061643 . Methods and compounds for restoring mutant p53 function. (2021).[5] Google Patents. Available at:

  • WO Patent 2006/091858 . Benzisothiazoles useful for treating or preventing HCV infection. (2006).[1] Google Patents. Available at: [1]

  • AU Patent 2022/240929 . Heterocyclic derivatives as Janus kinase inhibitors. (2022).[1] Google Patents. Available at:

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Practical Guide to the N-Methylation of 3-Methoxybenzenesulfonamide

Abstract: This document provides a detailed protocol and scientific rationale for the N-methylation of 3-methoxybenzenesulfonamide, a key transformation in medicinal chemistry. The N-methyl sulfonamide motif is prevalent...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed protocol and scientific rationale for the N-methylation of 3-methoxybenzenesulfonamide, a key transformation in medicinal chemistry. The N-methyl sulfonamide motif is prevalent in numerous pharmacologically active compounds, where the addition of a methyl group can significantly modulate properties such as potency, selectivity, and metabolic stability—a phenomenon often referred to as the "magic methyl effect"[1][2]. This guide offers a robust, step-by-step procedure using dimethyl sulfate, discusses the underlying chemical principles, and provides insights into process optimization and troubleshooting.

Scientific Principles and Reaction Mechanism

The N-methylation of a primary sulfonamide is a nucleophilic substitution reaction. The process hinges on two critical steps: the deprotonation of the sulfonamide nitrogen and the subsequent nucleophilic attack on a methylating agent.

1.1. Acidity of the Sulfonamide N-H Bond

The proton on the nitrogen of a sulfonamide is significantly more acidic (pKa ≈ 10-11) than that of a typical amide (pKa ≈ 17-18). This increased acidity is due to the strong electron-withdrawing nature of the adjacent sulfonyl group (-SO₂-), which stabilizes the resulting conjugate base (the sulfonamidate anion) through resonance. This inherent acidity allows for the use of moderately strong bases for deprotonation, avoiding the need for harsh conditions that could compromise other functional groups.

1.2. The N-Methylation Reaction

Once deprotonated, the resulting sulfonamidate anion acts as a potent nucleophile. It attacks the electrophilic methyl group of the methylating agent (in this protocol, dimethyl sulfate) via an Sₙ2 mechanism. The choice of methylating agent is critical; while highly reactive agents like methyl iodide or dimethyl sulfate are effective, they are also highly toxic and can lead to over-methylation[3][4][5]. Milder and more environmentally benign alternatives, such as trimethyl phosphate (TMP) in combination with calcium hydroxide, have also been developed[3][6].

A potential challenge in the methylation of primary sulfonamides is the possibility of a second methylation event to form a tertiary, bis-methylated sulfonamide. The mono-methylated product's nitrogen is still attached to the sulfonyl group, and while less acidic than the primary sulfonamide, it can be deprotonated and react further, especially under forcing conditions or with an excess of the methylating agent[1][2]. Careful control of stoichiometry and reaction monitoring are therefore essential.

Reaction_Mechanism Figure 1: General Reaction Mechanism for N-Methylation Start_Mol R-SO₂-NH₂ (3-Methoxybenzenesulfonamide) Anion [R-SO₂-NH]⁻ (Sulfonamidate Anion) Start_Mol->Anion Deprotonation Base Base (e.g., NaHCO₃) Final_Product R-SO₂-NH-CH₃ (N-Methylated Product) Anion->Final_Product SN2 Attack Methylating_Agent CH₃-X (Dimethyl Sulfate) Byproduct Base-H⁺ + X⁻

Caption: Figure 1: General Reaction Mechanism for N-Methylation.

Experimental Protocol: N-Methylation using Dimethyl Sulfate

This protocol is adapted from established methodologies for the N-alkylation of amide and sulfonamide functionalities[6][7]. It employs dimethyl sulfate as the methylating agent and sodium bicarbonate as a mild base in acetone.

2.1. Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
3-Methoxybenzenesulfonamide≥98%Sigma-AldrichStarting material.
Dimethyl sulfate ((CH₃)₂SO₄)≥99% (ReagentPlus®)Sigma-AldrichAcute Toxin & Carcinogen. Handle only in a certified chemical fume hood.
Sodium bicarbonate (NaHCO₃)ACS Reagent, ≥99.7%Fisher ScientificAnhydrous, finely powdered.
AcetoneACS Reagent, ≥99.5%VWRAnhydrous grade recommended.
Ethyl acetateACS GradeVWRFor workup and recrystallization.
HexaneACS GradeVWRFor recrystallization.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeFisher ScientificFor drying organic layers.
Deionized WaterN/AIn-houseFor workup.
Silica Gel TLC PlatesF₂₅₄MilliporeSigmaFor reaction monitoring.

2.2. Equipment

  • Round-bottom flask (100 mL, 3-neck)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Reflux condenser

  • Nitrogen or Argon inlet

  • Dropping funnel

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Büchner funnel and filter paper

  • Rotary evaporator

2.3. Experimental Workflow

Caption: Figure 2: Step-by-Step Experimental Workflow.

2.4. Step-by-Step Procedure

  • Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-methoxybenzenesulfonamide (e.g., 1.87 g, 10.0 mmol, 1.0 equiv.) and sodium bicarbonate (2.10 g, 25.0 mmol, 2.5 equiv.).

  • Add 50 mL of acetone to the flask. Begin stirring to create a suspension.

  • Reagent Addition: In a dropping funnel, place dimethyl sulfate (1.04 mL, 1.39 g, 11.0 mmol, 1.1 equiv.). Add the dimethyl sulfate dropwise to the stirred suspension over 10-15 minutes at room temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 56°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 4-20 hours, indicated by the disappearance of the starting material spot[7].

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid sodium bicarbonate and other salts using a Büchner funnel and wash the solid cake with a small amount of acetone.

  • Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexane mixture to obtain N-methyl-3-methoxybenzenesulfonamide as a crystalline solid[7].

Data and Expected Results

3.1. Key Reaction Parameters & Expected Outcomes

ParameterValueRationale
Stoichiometry (Me₂SO₄)1.1 equivalentsA slight excess ensures complete conversion of the starting material while minimizing the risk of bis-methylation.
Stoichiometry (Base)2.5 equivalentsA larger excess of the mild base ensures the equilibrium is driven towards the deprotonated sulfonamidate anion.
TemperatureReflux (Acetone, ~56°C)Provides sufficient thermal energy to overcome the activation barrier without being harsh enough to promote significant side reactions.
Expected Yield65-85%Typical yields for this type of transformation are in the moderate to good range after purification[3][7].
Physical AppearanceWhite to off-white crystalline solidAs expected for a purified small organic molecule.

Trustworthiness and Troubleshooting

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining after 20 hours, a more potent base/solvent system may be required. Alternatives include using DBU as the base or DMF as the solvent[4]. However, these conditions also increase the risk of over-methylation.

  • Bis-Methylation: The formation of a second, less polar spot on the TLC plate may indicate N,N-dimethylation. This can be minimized by ensuring the stoichiometry of the dimethyl sulfate is not exceeded and by avoiding prolonged reaction times after the starting material has been consumed. If bis-methylation is a persistent issue, a milder methylation system like TMP/Ca(OH)₂ could be explored[3].

  • Purification Issues: If the product fails to crystallize, it may be contaminated with residual dimethyl sulfate or byproducts. An aqueous workup is crucial to remove water-soluble impurities. If recrystallization fails, purification via column chromatography on silica gel is a reliable alternative.

Safety Considerations

  • Dimethyl Sulfate: Dimethyl sulfate is extremely hazardous. It is a potent alkylating agent, highly toxic, carcinogenic, and corrosive. It can cause severe, delayed-onset burns upon contact with skin, eyes, or mucous membranes. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty nitrile or butyl rubber gloves.

  • General Precautions: Standard laboratory safety practices should be followed, including working in a well-ventilated area and avoiding inhalation of solvent vapors.

References

  • Holl, M. G., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7438–7443. [Link]

  • Lemaire, S., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 862–868. [Link]

  • Holl, M. G., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PMC. [Link]

  • U.S. Patent No. US2777844A. (1957). Sulfonamide purification process.
  • Jiang, X., et al. (2013). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Chemistry – A European Journal, 20(1), 58-63. [Link]

  • Chinese Patent No. CN102320993A. (2012). Method for preparing (R)-2- Boc-amidogen-3-methoxypropionic acid.
  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides by alkylation or arylation. [Link]

Sources

Application

reaction conditions for preparing 3-methoxy-N-methylbenzene-1-sulfonamide

An Application Note and Protocol for the Synthesis of 3-methoxy-N-methylbenzene-1-sulfonamide For Researchers, Scientists, and Drug Development Professionals Introduction 3-methoxy-N-methylbenzene-1-sulfonamide is a key...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 3-methoxy-N-methylbenzene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methoxy-N-methylbenzene-1-sulfonamide is a key chemical intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. Its structural motif is present in compounds investigated for a range of therapeutic applications. This document provides a comprehensive guide to the laboratory-scale synthesis of this compound, detailing a reliable two-step synthetic pathway. The protocols herein are designed to be self-validating, with explanations for critical steps and considerations for reaction optimization and troubleshooting.

The synthesis is approached in two distinct stages:

  • Preparation of the key intermediate, 3-methoxybenzenesulfonyl chloride , via a Sandmeyer-type reaction starting from 3-methoxyaniline.

  • Sulfonylation of methylamine with the prepared 3-methoxybenzenesulfonyl chloride to yield the final product.

This guide emphasizes safety, efficiency, and reproducibility, providing researchers with the necessary information to successfully synthesize this valuable compound.

Overall Synthetic Workflow

The following diagram outlines the two-stage process for the preparation of 3-methoxy-N-methylbenzene-1-sulfonamide.

G cluster_0 Part 1: Synthesis of 3-methoxybenzenesulfonyl chloride cluster_1 Part 2: Synthesis of 3-methoxy-N-methylbenzene-1-sulfonamide A 3-methoxyaniline B Diazotization (NaNO2, HCl, 0°C) A->B C Diazonium Salt Intermediate B->C D Sulfonylation (SO2, CuCl2, Acetic Acid) C->D E 3-methoxybenzenesulfonyl chloride D->E G Sulfonamide Formation (Pyridine or Et3N, DCM, 0°C to RT) E->G Intermediate from Part 1 F Methylamine Solution F->G H Crude Product G->H I Purification (Aqueous Workup, Chromatography/Recrystallization) H->I J 3-methoxy-N-methylbenzene-1-sulfonamide I->J

Caption: Overall workflow for the synthesis of 3-methoxy-N-methylbenzene-1-sulfonamide.

Part 1: Synthesis of 3-methoxybenzenesulfonyl chloride

This initial stage focuses on the conversion of 3-methoxyaniline to the corresponding sulfonyl chloride. This is achieved through a classical diazotization reaction, followed by a copper-catalyzed reaction with sulfur dioxide.

Principle and Mechanism

The primary amine of 3-methoxyaniline is converted into a diazonium salt using sodium nitrite in an acidic medium at low temperatures. This diazonium salt is a versatile intermediate. In the subsequent step, a Sandmeyer-type reaction is employed where the diazonium group is replaced by a sulfonyl chloride group. This is accomplished by introducing the diazonium salt solution to a sulfur dioxide solution in glacial acetic acid, catalyzed by copper(II) chloride[1][2]. The low temperature of the diazotization is crucial to prevent the unstable diazonium salt from decomposing.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
3-methoxyaniline (m-anisidine)123.1561.6 g0.50Starting material
Glacial Acetic Acid60.0550 mL + ~450 mL-Solvent
Concentrated HCl36.46110 mL-For diazotization
Sodium Nitrite (NaNO₂)69.0038.0 g0.55Diazotizing agent
Copper(II) Chloride (CuCl₂)134.4520.4 g0.12Catalyst[3]
Copper(I) Chloride (CuCl)99.005.0 g0.05Co-catalyst[1]
Sulfur Dioxide (SO₂)64.07~180 g~2.8Reagent
Benzene or Dichloromethane-450 mL-Solvent for reaction/extraction
Deionized Water18.02As needed-For solutions and workup
Ice-As needed-For cooling
Sodium Bicarbonate Solution-As needed-For washing
Anhydrous Magnesium Sulfate120.37As needed-Drying agent

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In a suitable reaction vessel, dissolve 61.6 g (0.5 mol) of 3-methoxyaniline in 50 mL of glacial acetic acid.

    • Carefully add 110 mL of concentrated hydrochloric acid to the solution.

    • Cool the mixture to 0°C in an ice-salt bath with vigorous stirring.

    • Separately, prepare a solution of 38 g (0.55 mol) of sodium nitrite in 75 mL of water.

    • Add the sodium nitrite solution dropwise to the cooled 3-methoxyaniline solution, ensuring the temperature is maintained at or below 5°C.

    • After the addition is complete, stir the mixture for an additional 15-20 minutes at 0°C. Keep this diazonium salt solution cold for the next step[1].

  • Preparation of the SO₂/Catalyst Solution:

    • In a separate, large reaction flask equipped with a gas inlet tube and a stirrer, prepare a solution of 450 mL of glacial acetic acid and 45 mL of water.

    • Cool this solution to approximately 25°C and saturate it by bubbling sulfur dioxide gas through it (this will require about 180 g of SO₂)[2][3]. Perform this step in a well-ventilated fume hood.

    • To this saturated solution, add 20.4 g (0.12 mol) of copper(II) chloride and 5.0 g (0.05 mol) of copper(I) chloride[1][3].

    • Re-saturate the mixture with sulfur dioxide gas.

  • The Sandmeyer-type Reaction:

    • Slowly add the previously prepared cold diazonium salt solution to the stirred SO₂/catalyst mixture. The rate of addition should be controlled to keep the reaction temperature between 20-26°C[2][3].

    • A significant evolution of nitrogen gas will be observed.

    • After the initial exotherm subsides and the temperature begins to drop, gently warm the reaction mixture to 40-50°C and hold it at this temperature for 1 hour to ensure the reaction goes to completion[1][3].

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and then pour it into a large beaker containing approximately 2.5 liters of ice water[1].

    • The product, 3-methoxybenzenesulfonyl chloride, will separate as an oily layer.

    • Extract the aqueous mixture with an organic solvent such as ether or dichloromethane (2 x 500 mL)[2][3].

    • Combine the organic layers and wash them sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acids), and finally with a saturated brine solution[2].

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-methoxybenzenesulfonyl chloride as a dark-colored oil[2][3].

    • For most subsequent reactions, the crude product is of sufficient purity. However, for higher purity, silica gel column chromatography can be performed using an eluent such as dichloromethane/hexane (1:4 v/v)[2][3].

Part 2: Synthesis of 3-methoxy-N-methylbenzene-1-sulfonamide

With the sulfonyl chloride intermediate in hand, the final step is the formation of the sulfonamide via reaction with methylamine. This is a nucleophilic substitution reaction at the sulfur atom.

Principle and Mechanism

The nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the 3-methoxybenzenesulfonyl chloride. This results in the displacement of the chloride ion and the formation of the sulfonamide bond. The reaction produces hydrochloric acid as a byproduct, which must be neutralized by a base to prevent it from protonating the methylamine, rendering it non-nucleophilic. A non-nucleophilic base like pyridine or triethylamine is commonly used for this purpose[4][5].

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (Example)Moles (Example)Notes
3-methoxybenzenesulfonyl chloride206.6510.3 g0.05From Part 1
Methylamine (2.0 M in THF)31.0650 mL0.10Reagent, 2 equivalents
Pyridine or Triethylamine79.10 or 101.196.1 mL or 9.8 mL0.06Base, 1.2 equivalents
Dichloromethane (DCM), anhydrous84.93150 mL-Solvent
1 M Hydrochloric Acid (HCl)-As needed-For washing
Saturated Sodium Bicarbonate (NaHCO₃)-As needed-For washing
Saturated Brine-As needed-For washing
Anhydrous Magnesium Sulfate120.37As needed-Drying agent

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the crude 3-methoxybenzenesulfonyl chloride (10.3 g, 0.05 mol) in 100 mL of anhydrous dichloromethane.

    • Cool the solution to 0°C in an ice bath.

  • Amine Addition:

    • In a separate flask, mix the methylamine solution (50 mL of 2.0 M solution in THF, 0.10 mol) with the base (e.g., triethylamine, 6.1 mL, 0.06 mol).

    • Add the methylamine/base mixture dropwise to the stirred solution of the sulfonyl chloride at 0°C[5]. A white precipitate (triethylamine hydrochloride) may form during the addition[6].

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC)[5].

  • Workup and Purification:

    • Dilute the reaction mixture with an additional 50 mL of dichloromethane.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), water (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and finally with brine (1 x 50 mL)[5].

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 3-methoxy-N-methylbenzene-1-sulfonamide.

  • Final Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes[5][7].

    • Alternatively, for very high purity, silica gel column chromatography can be performed.

Troubleshooting and Key Considerations

  • Low Yield in Part 1: Ensure the diazotization is performed at or below 5°C to prevent premature decomposition of the diazonium salt. The saturation of the acetic acid with SO₂ is also critical for an efficient reaction.

  • Incomplete Reaction in Part 2: The reaction between sulfonyl chlorides and primary amines is typically efficient. If the reaction stalls, ensure that at least two equivalents of the amine or one equivalent of amine and at least one equivalent of a non-nucleophilic base are used. The HCl byproduct must be effectively scavenged[6][8].

  • Moisture Sensitivity: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the unreactive sulfonic acid[5]. Ensure that anhydrous solvents and glassware are used in Part 2.

  • Safety: Both steps involve hazardous chemicals. Concentrated acids, sulfur dioxide, and sulfonyl chlorides are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

  • Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 3-Methoxy-benzene sulfonic acid chloride. PrepChem.com. Available at: [Link]

  • N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 3-methoxy-4-methylcyano-benzene. PrepChem.com. Available at: [Link]

  • Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. MDPI. Available at: [Link]

  • Sulfonamide purification process. Google Patents.
  • Synthesis, Characterization and X-ray Diffraction Studies on N-(3-Methoxybenzoyl)benzenesulfonamide. Academia.edu. Available at: [Link]

  • The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI. Available at: [Link]

  • Methanesulfonyl chloride. Organic Syntheses Procedure. Available at: [Link]

  • Explain with equations how methylamine, N, N - dimethylamine and N, N, N - trimethylamine react with benzenesulphonyl chloride and how this reaction is useful to separate these amines. Allen. Available at: [Link]

  • Mild and General Method for the Synthesis of Sulfonamides. Organic Chemistry Portal. Available at: [Link]

  • N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • 3-methoxy-n-methylbenzene-1-sulfonamide (C8H11NO3S). PubChemLite. Available at: [Link]

  • The preparation method of 3-methoxy-N-methyldiphenylamine. Google Patents.
  • Preparation method of 3-methoxybenzyl chloride. Google Patents.
  • Methyl amine w/ a sulfonyl chloride. Physics Forums. Available at: [Link]

Sources

Method

Application Note: High-Yield Synthetic Route to 3-Methoxy-N-methylbenzene-1-sulfonamide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a self-validating, highly reproducible protocol for the synthesis of 3-methoxy-N-methylbenzene-1-sulfonamide fro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a self-validating, highly reproducible protocol for the synthesis of 3-methoxy-N-methylbenzene-1-sulfonamide from its corresponding sulfonyl chloride.

Executive Summary & Mechanistic Rationale

Sulfonamides are ubiquitous structural motifs in medicinal chemistry, frequently deployed as non-classical bioisosteres for carboxylic acids, phenolic hydroxyls, and amides to modulate physicochemical properties and target binding[1]. The target compound, 3-methoxy-N-methylbenzene-1-sulfonamide (Molecular Formula: C8H11NO3S, Monoisotopic Mass: 201.04 Da)[2],[3], is synthesized via a bimolecular nucleophilic substitution (S_N2-type at the sulfur center) between 3-methoxybenzenesulfonyl chloride and methylamine.

Causality in Reaction Design: The synthesis of sulfonamides is most commonly achieved by reacting a sulfonyl chloride with an amine under basic conditions[4]. However, sulfonyl chlorides are highly electrophilic and exquisitely moisture-sensitive, making them prone to competitive hydrolysis into unreactive sulfonic acids[5],[6]. To circumvent this, the protocol utilizes strictly anhydrous dichloromethane (DCM) and an auxiliary base, triethylamine (TEA).

TEA serves a dual mechanistic purpose:

  • Nucleophile Liberation: It deprotonates the bench-stable methylamine hydrochloride salt to generate the active gaseous nucleophile (free methylamine) in situ, avoiding the handling of hazardous methylamine gas.

  • Acid Scavenging: It neutralizes the stoichiometric HCl byproduct generated during sulfonylation, preventing the protonation and subsequent deactivation of the remaining amine[5],[7].

The reaction is initiated at 0 °C to mitigate the exothermic nature of the addition, which suppresses both thermal degradation and the formation of di-sulfonylated byproducts[5].

Reagent & Materials Matrix

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
3-Methoxybenzenesulfonyl chloride 206.641.0 eq2.06 gElectrophile / Starting Material
Methylamine hydrochloride 67.521.2 eq0.81 gNucleophile precursor
Triethylamine (TEA) 101.192.5 eq3.48 mL (2.53 g)Base / HCl Scavenger
Dichloromethane (DCM, Anhydrous) 84.93N/A50 mL (0.2 M)Aprotic Solvent
1M Hydrochloric Acid (HCl) 36.46Excess~30 mLQuench / Aqueous Wash

Experimental Protocol: Self-Validating Workflow

Step 1: Nucleophile Generation
  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen balloon, add methylamine hydrochloride (0.81 g, 12.0 mmol) and anhydrous DCM (30 mL).

  • Add triethylamine (3.48 mL, 25.0 mmol) via syringe. Stir the resulting suspension for 15 minutes at room temperature to fully liberate the free methylamine.

Step 2: Electrophilic Addition
  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Dissolve 3-methoxybenzenesulfonyl chloride (2.06 g, 10.0 mmol) in anhydrous DCM (20 mL).

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15–30 minutes[5]. Causality: Dropwise addition ensures the amine is always in excess relative to the active electrophile, strongly disfavoring the formation of di-sulfonylated byproducts[5].

Step 3: Reaction Monitoring
  • Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

  • Monitor the reaction progress via TLC or LC-MS until the starting sulfonyl chloride is completely consumed[5].

Step 4: Quench and Biphasic Extraction
  • Quench the reaction by adding 1M aqueous HCl (approx. 30 mL) until the aqueous phase reaches pH 2–3. Transfer the mixture to a separatory funnel. Causality: The acidic wash protonates unreacted methylamine and triethylamine into water-soluble ammonium salts, cleanly partitioning them into the aqueous layer while the neutral sulfonamide product remains in the organic layer[7].

Step 5: Isolation
  • Separate the organic layer. Wash the organic phase with saturated aqueous NaCl (brine, 30 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • If required, recrystallize the crude solid from ethyl acetate/hexanes to yield the pure 3-methoxy-N-methylbenzene-1-sulfonamide[7].

In-Process Controls (IPC) & Analytical Validation

To ensure a self-validating system, perform the following analytical checks at the specified stages:

TechniqueExpected Observation / Validation Metric
TLC (Hexanes/EtOAc 7:3) Starting Material: R_f ~ 0.60 (UV active).Product: R_f ~ 0.35 (UV active). The lower R_f confirms the presence of the polar N-H bond capable of hydrogen bonding.
LC-MS (ESI+) Target Mass: Calculated exact mass is 201.05 Da[3]. Look for the [M+H]+ peak at m/z 202.05.
1H NMR (400 MHz, CDCl3) Diagnostic Peaks:

4.55 (br q, J = 5.4 Hz, 1H, N-H)•

3.86 (s, 3H, O-CH3)•

2.68 (d, J = 5.4 Hz, 3H, N-CH3)Self-Validation: The J-coupling between the N-H proton and the N-CH3 protons (doublet for the methyl, broad quartet for the N-H) is definitive proof of secondary sulfonamide formation.

Troubleshooting & Process Optimization

ProblemPotential Causal FactorRecommended Solution
Low to No Product Formation Hydrolysis of Sulfonyl Chloride: Trace water in the solvent reacts with the electrophile to form unreactive sulfonic acid[5].Ensure all glassware is oven-dried and strictly anhydrous DCM is used.
Presence of a Less Polar Byproduct Di-sulfonylation: The mono-sulfonamide reacted with a second equivalent of sulfonyl chloride[5].Ensure strict stoichiometry (excess amine) and maintain 0 °C during the dropwise addition[5].
Product Contaminated with TEA Incomplete Acid Wash: The aqueous phase was not sufficiently acidic during extraction.Ensure the aqueous phase is distinctly acidic (pH < 3) during the 1M HCl wash to fully protonate the TEA.

Process Workflow Diagram

Workflow Step1 1. Nucleophile Generation MeNH2·HCl + TEA in DCM Step2 2. Electrophilic Addition Add Sulfonyl Chloride at 0 °C Step1->Step2 Cool to 0 °C Step3 3. Nucleophilic Substitution Stir at RT for 2-4 hours Step2->Step3 Dropwise addition Step4 4. Reaction Quench 1M HCl Wash (pH 2-3) Step3->Step4 TLC/LC-MS Validated Step5 5. Organic Phase Workup Brine Wash & Na2SO4 Drying Step4->Step5 Phase Separation Step6 6. Isolation Concentration & Verification Step5->Step6 Filtration

Fig 1. Synthetic workflow for 3-methoxy-N-methylbenzene-1-sulfonamide.

References[5] Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem. Available at: https://benchchem.com/tech-support/sulfonamide-synthesis[7] A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives - MDPI. Available at:https://www.mdpi.com/1420-3049/24/2/255[4] 4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses. Available at:http://www.orgsyn.org/demo.aspx?prep=v93p0029[6] Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - ACS Publications. Available at:https://pubs.acs.org/doi/10.1021/acs.orglett.0c03429[1] One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride - ResearchGate. Available at:https://www.researchgate.net/publication/260237774_One-Pot_Synthesis_of_Sulfonamides_from_Primary_and_Secondary_Amine_Derived_Sulfonate_Salts_Using_Cyanuric_Chloride[2] 3-methoxy-n-methylbenzene-1-sulfonamide (C8H11NO3S) - PubChemLite. Available at:https://pubchem.ncbi.nlm.nih.gov/compound/3-methoxy-N-methylbenzene-1-sulfonamide[3] BRSXSIBTQORYDY-UHFFFAOYSA-N - Explore - PubChemLite. Available at:https://pubchem.ncbi.nlm.nih.gov/compound/BRSXSIBTQORYDY-UHFFFAOYSA-N

Sources

Application

Application Note: Advanced Crystallization Protocols for 3-Methoxy-N-methylbenzene-1-sulfonamide

Executive Summary This guide details the isolation, purification, and crystallization of 3-methoxy-N-methylbenzene-1-sulfonamide (CAS: 112941-26-1). As a secondary sulfonamide, this compound exhibits distinct hydrogen-bo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the isolation, purification, and crystallization of 3-methoxy-N-methylbenzene-1-sulfonamide (CAS: 112941-26-1). As a secondary sulfonamide, this compound exhibits distinct hydrogen-bonding motifs (catemer vs. dimer) that influence its solubility and polymorphic landscape.[1]

Achieving high purity (>99.5%) and controlled particle size distribution is critical, particularly when this compound serves as an intermediate for pharmacological scaffolds (e.g., triptans or enzyme inhibitors). This protocol prioritizes cooling crystallization from alcoholic solvents for bulk purity and anti-solvent precipitation for yield maximization.

Physicochemical Profile & Solubility Analysis

Before initiating crystallization, the solute-solvent interactions must be understood. The meta-methoxy substituent introduces asymmetry, typically lowering the melting point compared to para-analogs, while the N-methyl group retains a single acidic proton (


), allowing for pH-mediated manipulation.
Table 1: Solubility Profile (Empirical & Predicted)
Solvent SystemSolubility BehaviorUsage in Protocol
Ethanol (EtOH) High (Hot), Moderate (Cold)Primary Solvent (Cooling Cryst.)
Isopropanol (IPA) High (Hot), Low (Cold)Alternative Primary Solvent
Ethyl Acetate (EtOAc) HighSolvent for Anti-solvent method
Dichloromethane (DCM) Very HighSolubilizer (Avoid for final cryst. if possible)
Water Insoluble (Neutral pH)Anti-solvent
n-Heptane / Hexane InsolubleAnti-solvent
Aq.[2] NaOH (1M) Soluble (as salt)Chemical Purification (pH Swing)

Protocol A: Cooling Crystallization (The "Gold Standard")

Objective: To obtain large, well-defined prisms/plates with maximal rejection of impurities. Mechanism: Exploits the steep solubility curve of sulfonamides in lower alcohols.

Materials
  • Crude 3-methoxy-N-methylbenzene-1-sulfonamide[3]

  • Solvent: Absolute Ethanol (or IPA)

  • Equipment: Jacketed reactor or round-bottom flask with reflux condenser, overhead stirrer.

Step-by-Step Methodology
  • Dissolution (Saturation):

    • Charge the crude solid into the reactor.

    • Add Ethanol at a ratio of 5 mL per gram of solid.

    • Heat the mixture to reflux (approx. 78°C) with moderate stirring (200 RPM).

    • Observation Point: If the solution is not clear at reflux, add ethanol in 0.5 mL/g increments until fully dissolved.

    • Filtration: If insoluble particulates remain (salts, dust), perform a hot filtration using a pre-warmed sintered glass funnel.

  • Controlled Cooling (Nucleation Zone):

    • Reduce temperature to 60°C and hold for 15 minutes.

    • Seeding (Optional but Recommended): Add 0.1% w/w of pure seed crystals to prevent oiling out.

    • Ramp down temperature to 20°C at a rate of 10°C/hour . Slow cooling is crucial to prevent oiling out, a common issue with methoxy-substituted sulfonamides.

  • Maturation (Crystal Growth):

    • Once at 20°C, hold for 2 hours.

    • Further cool to 0-5°C (ice bath) and hold for 1 hour to maximize yield.

  • Isolation:

    • Filter the slurry under vacuum.

    • Wash: Rinse the filter cake with cold ethanol (0°C) (2 x 1 mL/g).

    • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Anti-Solvent Crystallization (High Yield)

Objective: Rapid recovery of material from mother liquors or when thermal degradation is a concern. Mechanism: Reduces solvent power abruptly, forcing precipitation.

Step-by-Step Methodology
  • Primary Solubilization:

    • Dissolve the compound in a minimum volume of Ethyl Acetate (EtOAc) at room temperature (approx. 3 mL/g).

  • Anti-Solvent Addition:

    • Begin adding n-Heptane dropwise to the stirring solution.

    • Cloud Point: Stop addition when a faint, persistent turbidity is observed.

  • Nucleation & Growth:

    • Stir for 30 minutes. The turbidity should evolve into a distinct precipitate.

    • Resume adding n-Heptane until the ratio of EtOAc:Heptane is 1:3 .

  • Isolation:

    • Filter and wash with 100% n-Heptane.

Protocol C: pH-Swing Purification (Chemical Cleanup)

Objective: Removal of non-acidic impurities (e.g., unreacted amines, neutral byproducts) prior to crystallization.

  • Dissolution: Suspend crude solid in water. Add 1M NaOH until pH > 12. The sulfonamide deprotonates and dissolves; impurities remain suspended.

  • Extraction: Wash the aqueous layer with DCM or MTBE to remove non-acidic organic impurities. Discard the organic layer.

  • Precipitation: Acidify the aqueous layer slowly with 1M HCl to pH ~2-3. The sulfonamide will precipitate as a white solid.

  • Recovery: Filter the solid and proceed to Protocol A for final crystalline form control.

Visualization: Experimental Workflows

Diagram 1: Cooling Crystallization Logic Flow

CoolingCrystallization Start Crude 3-methoxy-N- methylbenzene-1-sulfonamide Dissolve Dissolve in EtOH (Reflux @ 78°C) Start->Dissolve Check Solution Clear? Dissolve->Check AddSolvent Add EtOH (+0.5 vol) Check->AddSolvent No (Cloudy) HotFilter Hot Filtration (Remove insolubles) Check->HotFilter Yes AddSolvent->Check Cool1 Cool to 60°C (Metastable Zone) HotFilter->Cool1 Seed Add Seed Crystals (0.1 wt%) Cool1->Seed Cool2 Linear Cooling Ramp (10°C/hr to 5°C) Seed->Cool2 Isolate Vacuum Filtration & Wash (Cold EtOH) Cool2->Isolate Dry Vacuum Dry (40°C, 12h) Isolate->Dry

Caption: Step-by-step logic for the thermal recrystallization process, emphasizing the seeding step to control particle size.

Diagram 2: Polymorph & Solvate Screening Pathways

PolymorphScreen cluster_Methods Screening Methods Input Pure Compound SlowEvap Slow Evaporation (EtOH, Acetone) Input->SlowEvap Slurry Slurry Conversion (Water/MeOH, 48h) Input->Slurry AntiSolv Anti-Solvent (DCM + Hexane) Input->AntiSolv Analysis Analysis: PXRD & DSC SlowEvap->Analysis Slurry->Analysis AntiSolv->Analysis Result1 Form I (Thermodynamic) Analysis->Result1 High Stability Result2 Form II (Kinetic/Metastable) Analysis->Result2 Low Stability

Caption: Workflow for identifying stable (Form I) vs. metastable (Form II) polymorphs using various crystallization stressors.

Troubleshooting & Expert Insights

"Oiling Out" (Liquid-Liquid Phase Separation)
  • Cause: The compound's melting point is depressed by solvent impurities, or the solution enters the "spinodal decomposition" region before nucleation.

  • Solution:

    • Seed Early: Add seeds at a higher temperature (e.g., 65°C) to provide a surface for growth.

    • Slower Cooling: Reduce ramp rate to 5°C/hr.

    • Change Solvent: Switch from Ethanol to Isopropanol/Water (90:10) . The water acts as a mild anti-solvent but increases the dielectric constant, stabilizing the polar sulfonamide group.

Polymorphism

Sulfonamides frequently exist as dimers (R2,2(8) graph set) or catemers (infinite chains).

  • Form I (Dimer): Usually obtained from non-polar or moderately polar solvents (Ethanol). Higher melting point.

  • Form II (Catemer): Often favored in the presence of strong H-bond acceptors or rapid precipitation.

  • Action: Always verify the crystal form using DSC (Differential Scanning Calorimetry) . A sharp endotherm indicates a pure phase; a small exotherm followed by an endotherm indicates a polymorph transition during heating.

References

  • Gelbrich, T., et al. (2010). Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design. Link

  • Perlovich, G. L., et al. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. Link

  • Suchetan, P. A., et al. (2011). N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E. Link

  • PubChem. (n.d.). 3-methoxy-N-methylbenzene-1-sulfonamide Compound Summary. National Library of Medicine. Link

  • Park, K., et al. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation. Journal of Pharmaceutical Sciences. Link

Sources

Method

Application Note: 3-Methoxy-N-methylbenzene-1-sulfonamide as a Privileged Scaffold in Targeted Therapeutics and PROTAC Development

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Medicinal Chemistry & Structure-Based Drug Design (SBDD) Executive Summary & Physicochemical Rationale In modern medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Medicinal Chemistry & Structure-Based Drug Design (SBDD)

Executive Summary & Physicochemical Rationale

In modern medicinal chemistry, the strategic selection of low-molecular-weight building blocks is critical for navigating the complex multi-parameter optimization of drug candidates. 3-Methoxy-N-methylbenzene-1-sulfonamide (C8H11NO3S) has emerged as a highly versatile, privileged fragment. Its utility spans from acting as a critical anchor in targeted protein degradation (PROTACs) to serving as a selectivity determinant in enzyme inhibition and receptor modulation.

Structural Causality:

  • The 3-Methoxy Group: Acts as a weak hydrogen-bond acceptor and a steric steering element. In tight binding pockets, it restricts the rotational degrees of freedom of the phenyl ring, locking the molecule into a bioactive conformation.

  • The N-Methyl Sulfonamide: The N-methyl substitution prevents unwanted dialkylation during library synthesis and slightly lowers the pKa of the sulfonamide proton compared to primary sulfonamides. This tunes the hydrogen-bond donor/acceptor profile, enhancing metabolic stability while maintaining excellent aqueous solubility and cell permeability.

Key Applications in Drug Discovery

Mutant p53 Y220C Restorers and PROTACs (Targeted Protein Degradation)

The tumor suppressor p53 is frequently inactivated in cancers. The specific Y220C mutation forms a highly destabilizing internal surface crevice, causing the protein to denature at body temperature[1]. 3-Methoxy-N-methylbenzene-1-sulfonamide derivatives have been successfully engineered to fit precisely into this mutant crevice. By acting as a structural "wedge," the sulfonamide anchor stabilizes the


-sandwich domain, restoring wild-type DNA-binding activity[1].

Furthermore, this scaffold is currently utilized in the design of heterobifunctional molecules, such as OmniTACs and PROTACs, where the sulfonamide moiety targets the p53 Y220C mutant and is linked to a recruiting ligand that binds an E3 ubiquitin ligase, driving the mutant protein toward proteasomal degradation[2].

G p53 Mutant p53 (Y220C) Anchor Sulfonamide Anchor p53->Anchor Fits Crevice Linker PEG/Alkyne Linker Anchor->Linker Covalent E3 E3 Ubiquitin Ligase Linker->E3 Recruits Degradation Degradation E3->Degradation Ubiquitination

Fig 1. Mechanism of p53 Y220C targeted degradation using the sulfonamide anchor.

Selective PDE7 Inhibitors for Immunological Disorders

Phosphodiesterase 7 (PDE7) is a critical enzyme that selectively decomposes intracellular cAMP and plays a vital role in T-cell activation[3]. Achieving selectivity over the closely related PDE4 is a notorious challenge in medicinal chemistry. Incorporating the 3-methoxy-N-methylbenzene-1-sulfonamide moiety into pyrazolopyrimidinone cores directs the sulfonamide oxygen atoms to form specific hydrogen bonds with the PDE7 active site residues. This interaction profile effectively discriminates against the PDE4 active site, yielding highly selective inhibitors for inflammatory and immunological diseases[3].

Farnesoid X Receptor (FXR) Modulators

FXR is a nuclear hormone receptor integral to cholesterol and bile acid metabolism. Traditional FXR agonists often rely on carboxylic acids, which can suffer from poor membrane permeability and Phase II metabolic liabilities (glucuronidation)[4]. The sulfonamide acts as a classic bioisostere for the carboxylic acid. It maintains the necessary acidic proton for receptor interaction while significantly improving the lipophilic ligand efficiency (LLE) and cellular penetrance of quinazolinone-based FXR modulators[4].

Quantitative Data & Physicochemical Profiling

To facilitate structure-activity relationship (SAR) analysis, the quantitative parameters and validation metrics of this building block are summarized below:

Property / TargetValue / DescriptionAnalytical Method / Relevance
Molecular Weight 201.24 g/mol Ideal low-MW fragment; preserves ligand efficiency during lead optimization.
Molecular Formula C8H11NO3SConfirmed via HRMS (ESI+) for synthetic intermediates.
p53 Y220C Binding Restores wild-type conformationValidated via Thermal Shift Assay (Tm increase) & DNA-binding ELISA[1].
PDE7 Selectivity >10-fold over PDE4Validated via in vitro enzymatic cAMP hydrolysis assay[3].
FXR Modulation Agonist activityValidated via FRET-based coactivator recruitment assay[4].

Standardized Synthetic Protocol: Cross-Coupling Workflow

To integrate 3-methoxy-N-methylbenzene-1-sulfonamide into complex architectures (such as p53 restorers), Sonogashira cross-coupling is the industry standard. This method is highly tolerant of the sulfonamide functional group.

Protocol: Sonogashira Coupling of Sulfonamide Derivatives

Objective: Covalently link a halogenated 3-methoxy-N-methylbenzene-1-sulfonamide to an alkyne-functionalized core (e.g., an indole derivative).

Reagents & Materials:

  • 4-Bromo-3-methoxy-N-methylbenzene-1-sulfonamide (1.0 eq)

  • Terminal alkyne-functionalized core (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)

  • Copper(I) iodide [CuI] (0.10 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) and Triethylamine (TEA) (1:1 v/v)

Step-by-Step Methodology:

  • Degassing (Critical Step): Dissolve the halogenated sulfonamide and the alkyne in the DMF/TEA solvent mixture within a Schlenk flask. Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling) and to protect the sensitive Pd(0) catalyst from oxidation.

  • Catalyst Addition: Add Pd(PPh3)4 and CuI under positive Argon pressure.

    • Causality: The Pd(0) complex initiates the catalytic cycle via oxidative addition into the aryl bromide bond. CuI acts as a co-catalyst, forming a highly reactive copper acetylide intermediate that undergoes rapid transmetalation with the palladium complex, drastically accelerating the reaction rate.

  • Reaction Execution: Heat the mixture to 70°C for 4–6 hours. Monitor progression via LC-MS.

    • Causality: Mild heating ensures complete conversion while preventing the thermal degradation of the sulfonamide moiety.

  • Workup & Purification: Quench the reaction with deionized water and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove residual DMF. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Self-Validation & Quality Control (QC):

    • Mass Spectrometry: Confirm the product mass via ESI-LC-MS (target the[M+H]+ and [M-H]- peaks).

    • NMR Spectroscopy: Verify the disappearance of the terminal alkyne proton (

      
       ~3.0 ppm) and confirm the retention of the N-methyl singlet (
      
      
      
      ~2.6 ppm) and methoxy singlet (
      
      
      ~3.9 ppm) via 1H-NMR.

G SM1 Halo-3-methoxy-N-methylbenzene- 1-sulfonamide Rxn1 Sonogashira Cross-Coupling (Pd(PPh3)4, CuI, Et3N) SM1->Rxn1 SM2 Alkyne-functionalized Core SM2->Rxn1 Int1 Coupled Intermediate Rxn1->Int1 Rxn2 Global Deprotection (TFA / DCM) Int1->Rxn2 Prod Final Target Molecule Rxn2->Prod

Fig 2. Synthetic workflow for incorporating the sulfonamide building block.

References

1.[1] Title: WO2021061643A1 - METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION. Source: Google Patents. URL: 2.[2] Title: WO2025184565A1 - Modification ciblée de protéines (Targeted protein modification). Source: Google Patents. URL: 3.[3] Title: EP1454897B1 - Pyrazolopyrimidinone derivatives having pde7-inhibitory activity. Source: Google Patents. URL: 4.[4] Title: EP1521746B1 - Quinazolinone modulators of nuclear receptors. Source: Google Patents. URL:

Sources

Application

Application Note: Scalable Synthesis and Process Optimization of 3-Methoxy-N-methylbenzene-1-sulfonamide

Introduction & Mechanistic Rationale The synthesis of 3-methoxy-N-methylbenzene-1-sulfonamide is a critical transformation in the preparation of various pharmacological intermediates, including Janus kinase (JAK) inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of 3-methoxy-N-methylbenzene-1-sulfonamide is a critical transformation in the preparation of various pharmacological intermediates, including Janus kinase (JAK) inhibitors[1]. The fundamental reaction involves the nucleophilic substitution of 3-methoxybenzenesulfonyl chloride with methylamine. While this reaction proceeds rapidly and with high conversion at the laboratory scale[2], scaling up from benchtop to pilot-plant production introduces significant chemical engineering challenges.

The primary challenge is the highly exothermic nature of the S-N bond formation. In a batch reactor, poor thermal management can lead to localized heating, which accelerates the competing hydrolysis of the sulfonyl chloride into the inactive 3-methoxybenzenesulfonic acid. Furthermore, traditional lab-scale procedures often utilize dichloromethane (DCM) and pyridine[3], which pose environmental, toxicity, and phase-separation concerns at scale. This application note details a self-validating, causality-driven protocol for the kilogram-scale production of 3-methoxy-N-methylbenzene-1-sulfonamide using a greener, biphasic solvent system.

Process Economics & Scale-Up Strategy

To transition to a scalable process, the solvent system and amine source must be optimized. We replace the conventional DCM/pyridine system with 2-methyltetrahydrofuran (2-MeTHF) and aqueous methylamine (40% w/w).

  • Causality of Solvent Choice: 2-MeTHF is a biorenewable solvent that offers excellent solubility for the sulfonyl chloride but exhibits low miscibility with water. This enables a biphasic reaction mixture where the product remains in the organic phase, facilitating direct phase separation during workup without the need for solvent swapping[4].

  • Causality of Amine Source: Utilizing 40% aqueous methylamine acts as both the nucleophile and the acid scavenger (neutralizing the HCl byproduct). The biphasic system, combined with rigorous agitation, ensures that the highly nucleophilic methylamine outcompetes water, minimizing hydrolysis while avoiding the severe handling hazards of anhydrous methylamine gas.

Table 1: Scale-Up Parameter Comparison
ParameterLab Scale (10 g)Pilot Scale (1.0 kg)Rationale for Change
Solvent Dichloromethane (DCM)2-MeTHF2-MeTHF is greener, less toxic, and allows direct aqueous phase separation[4].
Amine Source Methylamine in THF (2.0 M)40% Aqueous MethylamineAqueous is highly cost-effective at scale and eliminates flammable gas hazards.
Acid Scavenger Pyridine (1.1 eq)Excess Methylamine (1.2 eq)Removes toxic pyridine; excess amine efficiently neutralizes the HCl byproduct[3].
Thermal Control Ice bath (0 °C)Jacketed Reactor (-5 °C setpoint)Active jacket cooling prevents thermal runaway from the massive exotherm.
E-factor > 45< 15Elimination of solvent-swapping and chromatography drastically reduces waste.

Workflow & Pathway Visualizations

ProcessFlow Start 3-Methoxybenzenesulfonyl Chloride + Solvent (2-MeTHF) Cooling Reactor Cooling (Internal T < 5 °C) Start->Cooling Reaction Biphasic Sulfonylation (Highly Exothermic) Cooling->Reaction Amine 40% Aqueous Methylamine (Controlled Addition) Amine->Reaction Dropwise, monitor T Quench Phase Separation & Acidic Wash (1M HCl) Reaction->Quench IPC: HPLC Validation Crystallization Anti-Solvent Crystallization (Heptane) Quench->Crystallization Organic Phase Product 3-Methoxy-N-methylbenzene- 1-sulfonamide Crystallization->Product Filtration & Drying

Figure 1: Process Flow Diagram for the pilot-scale synthesis of the sulfonamide.

Mechanism SC Electrophile 3-Methoxybenzenesulfonyl Chloride Intermediate Trigonal Bipyramidal Transition State SC->Intermediate Nucleophilic Attack Amine Nucleophile Methylamine Amine->Intermediate Product Sulfonamide 3-Methoxy-N-methylbenzene- 1-sulfonamide Intermediate->Product Elimination of Cl⁻ Byproduct Byproduct Methylammonium Chloride (Aqueous Layer) Intermediate->Byproduct Scavenged by Excess Amine

Figure 2: Mechanistic pathway highlighting the S-N bond formation and byproduct scavenging.

Self-Validating Pilot-Scale Protocol

Scale: 1.0 kg of 3-methoxybenzenesulfonyl chloride. Equipment: 20 L Jacketed glass reactor equipped with a retreat-curve impeller, dropping funnel, and internal RTD temperature probe.

Step 1: Reactor Preparation & Substrate Dissolution
  • Charge the 20 L reactor with 3-methoxybenzenesulfonyl chloride (1.00 kg, 4.84 mol) and 2-MeTHF (8.0 L).

  • Initiate agitation at 250 RPM.

  • Validation Check: Visually inspect the reactor to ensure complete dissolution. The solution must be clear and pale yellow.

  • Causality: Complete dissolution prevents localized concentration gradients that could lead to non-uniform reaction kinetics and localized exotherms.

Step 2: Thermal Equilibration
  • Set the reactor jacket temperature to -5 °C.

  • Cool the organic solution until the internal temperature stabilizes between 0 °C and 5 °C.

  • Validation Check: Do not proceed with reagent addition until the internal RTD probe reads strictly < 5 °C.

Step 3: Controlled Nucleophilic Addition
  • Load 40% aqueous methylamine (940 mL, ~10.6 mol, 2.2 eq) into the dropping funnel.

  • Begin dropwise addition of the aqueous methylamine over a period of 2 to 3 hours.

  • Validation Check: Maintain the internal temperature strictly below 10 °C during the entire addition process. Pause addition if the temperature exceeds 8 °C.

  • Causality: The sulfonylation reaction is highly exothermic. The 2.2 equivalents of methylamine serve a dual purpose: 1.0 eq acts as the nucleophile, and the remaining 1.2 eq acts as the HCl scavenger to prevent the reaction from stalling due to amine protonation[3].

Step 4: Reaction Maturation & In-Process Control (IPC)
  • Once the addition is complete, adjust the jacket temperature to 20 °C and allow the biphasic mixture to warm to room temperature.

  • Stir vigorously (300 RPM) for 4 hours.

  • Validation Check (IPC): Withdraw a 1 mL sample of the upper organic layer. Quench with water and analyze via HPLC. The reaction is validated as complete when residual 3-methoxybenzenesulfonyl chloride is < 0.5%.

Downstream Processing & Product Isolation

Step 5: Phase Separation & Aqueous Quench
  • Stop agitation and allow the biphasic mixture to settle for 30 minutes.

  • Causality: 2-MeTHF promotes rapid and clean phase separation from the aqueous layer, avoiding the emulsions common with THF/water mixtures.

  • Drain the lower aqueous layer (containing methylammonium chloride salts and water).

  • Wash the upper organic layer with 1M HCl (2.0 L) to neutralize any unreacted methylamine, followed by a brine wash (2.0 L) to remove residual water[3].

Step 6: Crystallization & Drying
  • Concentrate the 2-MeTHF solution under reduced pressure (40 °C, 150 mbar) to a total volume of approximately 2.0 L.

  • Induce crystallization by the slow, dropwise addition of an anti-solvent (heptane, 4.0 L) while cooling the reactor to 0 °C.

  • Validation Check: Verify the formation of a thick white slurry.

  • Filter the resulting crystalline solid and wash the filter cake with cold heptane (1.0 L).

  • Dry in a vacuum oven at 45 °C to a constant weight.

Troubleshooting & Quality Control

  • Issue: High levels of 3-methoxybenzenesulfonic acid impurity detected during IPC.

    • Root Cause: Hydrolysis of the sulfonyl chloride is outcompeting sulfonylation.

    • Solution: Ensure the internal temperature remains strictly below 10 °C during amine addition. Verify that the agitation rate is sufficient (≥250 RPM) to maximize the interfacial surface area in the biphasic system, ensuring the methylamine nucleophile rapidly contacts the electrophile.

  • Issue: Incomplete conversion (stalled reaction).

    • Root Cause: Insufficient base to neutralize the HCl byproduct, leading to the protonation of the methylamine nucleophile (forming unreactive methylammonium chloride).

    • Solution: Ensure a minimum of 2.1 equivalents of methylamine is used. If amine stoichiometry is lost due to volatility, supplement the reaction with an auxiliary inorganic base (e.g., aqueous K₂CO₃) to liberate the nucleophile[4].

References

  • Heterocyclic derivatives as janus kinase inhibitors - Google Patents (AU2022240929A1).
  • Technical Support Center: Scale-Up Synthesis of Benzenesulfonamides - Benchchem.
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing).
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group, Princeton University.
  • Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC - NIH.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Methoxy-N-methylbenzene-1-sulfonamide Synthesis

Ticket Subject: Optimization of Reaction Yield & Purity Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Reference Molecule: 3-methoxy-N-methylbenzene-1-sulfonamide (Target) Diag...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Optimization of Reaction Yield & Purity Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Reference Molecule: 3-methoxy-N-methylbenzene-1-sulfonamide (Target)

Diagnostic Triage: Identify Your Failure Mode

Before altering your protocol, identify the specific yield-limiting factor using the symptom table below.

SymptomRoot CauseProbabilityImmediate Fix
Low Conversion Hydrolysis of Sulfonyl ChlorideHighSwitch to anhydrous amine source (e.g., Methylamine in THF).
Product Loss in Aqueous pH > 11 during workupMediumAcidify aqueous layer to pH 5-6 before extraction.
"Oiling Out" / Sticky Solid Impurity Profile (Sulfonic Acid)HighWash organic layer with saturated NaHCO₃.[1]
Bis-sulfonylation Excess Sulfonyl ChlorideLowEnsure strict 1:1.1 stoichiometry; add chloride slowly.

The "Gold Standard" Protocol (Anhydrous)

Objective: Maximize yield (>90%) by eliminating hydrolysis competition.

The primary cause of low yield in sulfonylation is the reaction of 3-methoxybenzenesulfonyl chloride with water instead of methylamine. The rate of hydrolysis for electron-rich sulfonyl chlorides is slower than electron-poor ones, but it remains a significant competitor in biphasic systems [1].

Reagents & Stoichiometry[2][3][4][5]
  • Substrate: 3-methoxybenzenesulfonyl chloride (1.0 equiv)

  • Reagent: Methylamine (2.0 M solution in THF) (1.2 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Execution
  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Solvation: Dissolve 3-methoxybenzenesulfonyl chloride in anhydrous DCM (0.2 M concentration). Cool to 0°C .[1][2][3]

  • Base Addition: Add TEA (1.5 equiv). Note: The solution may darken slightly; this is normal.

  • Amine Addition (Critical): Add Methylamine (THF solution) dropwise over 15 minutes.

    • Why? Exothermic addition can degrade the sulfonyl chloride. Keeping T < 5°C suppresses side reactions.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2-4 hours.

  • Monitoring: Check TLC (EtOAc/Hexane 1:1). The sulfonyl chloride spot (usually higher Rf) should disappear.

Workup & Isolation Logic (The "pH Switch")

This is where most yield is lost. Sulfonamides with an N-H bond (


) are weak acids (pKa ~11-12) [2].
  • If pH > 12: The product deprotonates (

    
    ) and dissolves in water. Yield Loss. 
    
  • If pH < 2: The amine forms a salt and stays in water. Good.

  • Target pH: You want the product neutral. Keep workup pH between 4 and 7 .

Optimized Extraction Protocol
  • Quench: Add 1M HCl to the reaction mixture until pH ~2.

  • Phase Separation: Extract with DCM (x3).

    • Chemistry: The excess Methylamine and TEA are protonated and stay in the aqueous layer. The Sulfonamide and Sulfonic Acid impurity go to the Organic layer.

  • The "Bicarb Wash" (Crucial): Wash the combined organic layer with Saturated NaHCO₃ .

    • Mechanism:[4][3][5][6] Sulfonic acid (hydrolysis byproduct) is a strong acid and forms a water-soluble sodium salt. The Sulfonamide (pKa ~11) is too weak to react with Bicarbonate (pH ~8.5) and stays in the organic layer.

  • Final Polish: Wash with Brine, dry over MgSO₄, and concentrate.

Visual Troubleshooting Guides

Workflow Decision Tree

Use this logic flow to determine the correct reaction pathway based on your available reagents.

ReactionLogic Start Start: Reagent Check CheckSource Is Methylamine source Aqueous (40%) or Anhydrous (THF)? Start->CheckSource Anhydrous Source: THF/Methanol CheckSource->Anhydrous Anhydrous Aqueous Source: Aqueous (40%) CheckSource->Aqueous Aqueous RouteA Route A: Anhydrous (High Yield) Solvent: DCM Base: TEA/DIPEA Temp: 0°C -> RT Anhydrous->RouteA RouteB Route B: Schotten-Baumann (Fast) Solvent: Acetone/Water Base: Na2CO3 Temp: 0°C Aqueous->RouteB RiskA Risk: Salt formation Fix: Aqueous wash RouteA->RiskA RiskB Risk: Hydrolysis of Sulfonyl Chloride Fix: Use 1.5x excess Chloride RouteB->RiskB

Caption: Decision matrix for selecting the synthesis route based on methylamine source to minimize hydrolysis.

The "Separation Funnel" Logic (Workup)

Visualizing where your product goes at each pH stage.

WorkupLogic Mix Crude Reaction Mix (Product, Amine, Sulfonic Acid) Wash1 Wash 1: 1M HCl (pH 2) Mix->Wash1 Org1 Organic Layer: Product + Sulfonic Acid Wash1->Org1 Aq1 Aqueous Layer: Protonated Amines (Discard) Wash1->Aq1 Wash2 Wash 2: Sat. NaHCO3 (pH 8) Org1->Wash2 Org2 Organic Layer: PURE PRODUCT Wash2->Org2 Aq2 Aqueous Layer: Sulfonate Salts (Discard) Wash2->Aq2

Caption: Step-by-step extraction logic to isolate neutral sulfonamide from basic amines and acidic byproducts.

Frequently Asked Questions (FAQs)

Q1: Can I use aqueous methylamine (40%) if I don't have the THF solution? A: Yes, but you must switch to Schotten-Baumann conditions . Dissolve the amine and Na₂CO₃ in water. Dissolve the sulfonyl chloride in acetone. Add the acetone solution to the water solution slowly at 0°C.

  • Trade-off: You will likely need 1.2–1.5 equivalents of the sulfonyl chloride because water will compete with the amine, hydrolyzing some of your starting material into 3-methoxybenzenesulfonic acid [3].

Q2: My product is a sticky oil. How do I crystallize it? A: Sulfonamides are typically crystalline. If it oils out:

  • Ensure all solvent (DCM) is removed (high vacuum).

  • Triturate with cold Diethyl Ether or Hexane/EtOAc (9:1) . Scratch the flask wall with a glass rod to induce nucleation.

  • Recrystallization solvent: Ethanol/Water mixtures often work well for sulfonamides.

Q3: Why is the 3-methoxy group important for the reaction conditions? A: The methoxy group at the meta position is electron-withdrawing by induction but electron-donating by resonance. However, resonance effects are weak at the meta position. Practically, this means 3-methoxybenzenesulfonyl chloride is moderately reactive . It is stable enough to handle in air briefly but reactive enough to hydrolyze if left in wet solvent [4].

Q4: I see a spot on TLC that doesn't move (Baseline). What is it? A: That is likely 3-methoxybenzenesulfonic acid (the hydrolysis byproduct) or the hydrochloride salt of the amine. Both are water-soluble and will be removed during the bicarbonate and water washes described in the protocol above.

References

  • Bentley, T. W., & Jones, R. O. (2009).[5] Rate constants and product selectivities for solvolyses of benzenesulfonyl chlorides in aqueous alcohols. Journal of Physical Organic Chemistry.

  • ChemicalBook. (n.d.). N-Methylbenzenesulfonamide Properties and pKa data. ChemicalBook Database.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann procedures).
  • Sigma-Aldrich. (2024). 3-Methoxybenzenesulfonyl chloride Product Specification and Handling.

Sources

Optimization

purification challenges of 3-methoxy-N-methylbenzene-1-sulfonamide

Welcome to the Technical Support Center for Sulfonamide Purification . I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfonamide Purification .

I am Dr. Aris, your Senior Application Scientist. Below is a technical guide designed to address the specific isolation and purification challenges associated with 3-methoxy-N-methylbenzene-1-sulfonamide .

This molecule presents a unique set of physicochemical behaviors due to the interplay between the electron-donating methoxy group (


-OMe), the acidic sulfonamide proton (

), and the lipophilic

-methyl cap. The protocols below are structured not just as steps, but as logical systems to ensure purity and yield.

Module 1: The "Golden" Workup (Chemical Separation)

Issue: "My crude reaction mixture is a sticky oil, and NMR shows significant sulfonic acid contamination."

Technical Insight: The most common impurity is 3-methoxybenzenesulfonic acid , formed by the hydrolysis of the starting sulfonyl chloride.

  • The Sulfonamide (Product): Weakly acidic (

    
    ). It remains non-ionized in weak bases.
    
  • The Sulfonic Acid (Impurity): Strongly acidic (

    
    ). It ionizes completely in weak bases.
    

The Protocol: Differential pH Extraction Do not rely on chromatography for the bulk removal of sulfonic acid; it causes streaking. Use this thermodynamic separation instead.

  • Solvent Switch: Evaporate the reaction solvent (often THF or DCM) and redissolve the crude residue in Ethyl Acetate (EtOAc) . DCM is prone to emulsions with sulfonamides.

  • The Acid Wash (Removal of Amine): Wash the organic phase with 1N HCl .

    • Logic: Removes unreacted methylamine or pyridine/TEA used as bases.

  • The "Soft" Base Wash (Removal of Sulfonic Acid): Wash the organic phase 2x with saturated aqueous Sodium Bicarbonate (

    
    ) .
    
    • Mechanism:

      
       (
      
      
      
      ) deprotonates the sulfonic acid (pulling it into water) but is too weak to deprotonate the sulfonamide product (which stays in EtOAc).
  • Validation Step: Check the pH of the aqueous exit stream. If

    
    , the capacity of the base is exhausted; wash again.
    
  • Brine & Dry: Wash with brine, dry over

    
    , and concentrate.
    

Visualization: Workup Decision Logic

WorkupLogic Start Crude Reaction Mixture Solvent Dissolve in EtOAc Start->Solvent AcidWash Wash w/ 1N HCl Solvent->AcidWash Remove Amines BaseWash Wash w/ Sat. NaHCO3 AcidWash->BaseWash Decision Where is the Product? BaseWash->Decision OrgLayer Organic Layer (Contains Sulfonamide) Decision->OrgLayer Product (pKa ~11.4) AqLayer Aqueous Layer (Contains Sulfonic Acid) Decision->AqLayer Impurity (pKa <1) Final Dry & Concentrate (>95% Purity) OrgLayer->Final

Figure 1: Differential extraction logic separating the sulfonamide product from sulfonic acid impurities based on pKa differences.

Module 2: Crystallization Troubleshooting

Issue: "The product is 'oiling out' (forming a liquid layer) instead of crystallizing upon cooling."

Technical Insight:


-methyl sulfonamides often have low melting points (e.g., 

-methylbenzenesulfonamide MP

). The 3-methoxy group may raise this slightly, but the risk of forming a supercooled liquid (oil) is high. Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve.

Troubleshooting Table: Solvent Systems

Solvent SystemRatio (v/v)SuitabilityNotes
IPA / Water 70:30High Best for avoiding oiling. Water acts as a strong anti-solvent.
EtOAc / Heptane 1:3ModerateGood for non-polar impurities, but high risk of oiling if cooled too fast.
EtOH / Water 95:5ModerateGood solubility, but yield can be lower due to high solubility of sulfonamides in EtOH.

The "Anti-Oil" Protocol:

  • Dissolution: Dissolve crude solid in the minimum amount of warm Isopropanol (IPA) (

    
    ). Do not boil.
    
  • Anti-solvent Addition: Add warm water dropwise until the solution turns slightly turbid.

  • Clarification: Add one drop of IPA to make it clear again.

  • Seeding (Critical): Add a "seed" crystal of pure product at

    
    . If you lack seeds, scratch the glass wall with a rod.
    
  • Slow Cooling: Wrap the flask in foil/towel to cool to Room Temp over 2 hours. Rapid cooling locks in impurities and causes oiling.

Module 3: Chromatography Optimization

Issue: "The product peak tails significantly on silica gel, causing poor resolution."

Technical Insight: The sulfonamide proton (


) is a hydrogen bond donor. It interacts strongly with the silanol groups (

) on the silica surface, causing "drag" or tailing.

The Fix: Mobile Phase Modifiers Standard Hexane/EtOAc gradients often fail. You must suppress silanol ionization.

Recommended Methods:

  • Method A (Acidic Modifier):

    • Mobile Phase: DCM / MeOH (99:1 to 95:5).

    • Modifier: Add 0.1% Acetic Acid to the mobile phase. This protonates the silanols, preventing them from grabbing the sulfonamide.

  • Method B (Deactivated Silica):

    • Pre-wash the silica column with 1% Triethylamine (TEA) in Hexane, then run your gradient. Warning: This makes the column basic; ensure your product doesn't form a salt.

Visualization: Chromatography Decision Tree

ChromLogic Problem Peak Tailing? No Standard Gradient (Hex/EtOAc) Problem->No No Yes Select Strategy Problem->Yes Yes Strategy1 Acidic Modifier (DCM/MeOH + 0.1% AcOH) Yes->Strategy1 Preferred Strategy2 Basic Deactivation (Pre-wash silica w/ TEA) Yes->Strategy2 Alternative Result Sharp Peak Shape Strategy1->Result Strategy2->Result

Figure 2: Selection strategy for overcoming sulfonamide tailing on silica gel.

Frequently Asked Questions (FAQ)

Q1: I used NaOH for extraction and my yield plummeted. Why? A: At high pH (


), the sulfonamide deprotonates (

) and becomes water-soluble. If you discarded the aqueous layer, you discarded your product. Always acidify the aqueous layer to pH ~2 and re-extract with EtOAc to recover it.

Q2: The product is colored (yellow/brown) even after crystallization. A: This is likely oxidative degradation of trace aniline impurities. Perform a charcoal filtration : Dissolve in hot ethanol, add activated carbon (5 wt%), stir for 15 mins, and filter through Celite before crystallizing.

Q3: Can I use ethanol for recrystallization? A: Yes, but sulfonamides are often too soluble in pure ethanol. Use 95% Ethanol or an Ethanol/Water mixture to force precipitation upon cooling.

References

  • PubChem. (2025).[1][2] N-Methylbenzenesulfonamide (Compound Summary).[1][3][4] National Library of Medicine. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Dauzonne, D. (1996). Synthesis of Sulfonamides.[5][6][7] In The Chemistry of Sulphinic Acids, Esters and their Derivatives. Wiley.[2]

  • Sigma-Aldrich. (2025). Silica Gel Chromatography Technical Guide. (General reference for silanol interactions with acidic analytes).

Sources

Troubleshooting

Technical Support Center: Isolation and Purification of 3-Methoxy-N-methylbenzene-1-sulfonamide

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist in drug development, I frequently consult on the isolation of secondary sulfonamides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist in drug development, I frequently consult on the isolation of secondary sulfonamides. The synthesis of 3-methoxy-N-methylbenzene-1-sulfonamide—typically achieved via the reaction of 3-methoxybenzenesulfonyl chloride with methylamine—yields a crude matrix complicated by the polar nature of the sulfonamide moiety and the high reactivity of the electrophilic starting materials.

This guide moves beyond generic protocols in favor of a mechanistic, causality-driven approach. By exploiting the specific physicochemical properties of your target molecule, we can engineer a self-validating purification system that minimizes reliance on resource-intensive chromatography.

Section 1: Impurity Profiling and Physicochemical Partitioning

To purify effectively, we must first understand the thermodynamic and acid-base properties of the crude mixture. The following table summarizes the quantitative partitioning behavior of the target compound and its most common impurities across different pH environments.

Compound / ImpurityMechanistic SourceApprox. pKaPartitioning (1.0 M NaOH, pH >12)Partitioning (1.0 M HCl, pH 2-3)
3-Methoxy-N-methylbenzene-1-sulfonamide Target Product ~10.0 Aqueous (Deprotonated salt)Organic (Neutral molecule)
3-Methoxybenzenesulfonic acidHydrolysis of sulfonyl chloride< 0.0Aqueous (Deprotonated salt)Aqueous (Deprotonated salt)
N,N-bis(3-methoxybenzenesulfonyl)methylamineOver-sulfonation byproductN/A (Neutral)Organic (Neutral molecule)Organic (Neutral molecule)
Methylamine hydrochlorideExcess unreacted reagent~10.6Aqueous (Free base)Aqueous (Protonated salt)
Section 2: Chemoselective Workflow Visualization

By leveraging the weak acidity of the secondary sulfonamide's N-H proton, we can bypass standard normal-phase chromatography for the bulk of the purification process.

G Start Crude 3-Methoxy-N-methylbenzene-1-sulfonamide (Dissolved in EtOAc) Extract1 Basic Extraction Add 1.0 M NaOH (aq) Start->Extract1 Org1 Organic Phase Neutral Impurities (e.g., Disulfonamides) Extract1->Org1 Discard Aq1 Aqueous Phase Deprotonated Target & Sulfonic Acid (pH > 12) Extract1->Aq1 Retain Acidify Acidification Add 1.0 M HCl to pH 2-3 Extract with EtOAc Aq1->Acidify Org2 Organic Phase Pure Target Sulfonamide (Neutralized) Acidify->Org2 Retain & Dry Aq2 Aqueous Phase Sulfonic Acid & Inorganic Salts (Remains Ionized) Acidify->Aq2 Discard

Fig 1. Chemoselective acid-base extraction workflow for secondary sulfonamide purification.

Section 3: Troubleshooting Guides (FAQs)

Q1: My TLC shows a massive, highly polar spot stuck at the baseline (Hexanes/EtOAc). What is this, and why did chromatography fail to remove it? Expert Analysis: This baseline spot is almost certainly 3-methoxybenzenesulfonic acid, a common phenomenon documented in [1]. It forms when adventitious moisture in your reaction mixture outcompetes methylamine, hydrolyzing the 3-methoxybenzenesulfonyl chloride starting material. Because sulfonic acids are incredibly polar and strongly acidic (pKa < 0), they streak heavily on normal-phase silica gel, often co-eluting with or degrading your target compound. Solution: Do not use chromatography for this. Rely on the chemoselective acid-base extraction protocol detailed below. The sulfonic acid will remain permanently ionized in the aqueous phase, even when you acidify to pH 2 to recover your target sulfonamide.

Q2: I have a non-polar impurity running just above my product on TLC. MS data shows a mass roughly double my target. How do I prevent and remove this? Expert Analysis: You are observing the disulfonamide byproduct: N,N-bis(3-methoxybenzenesulfonyl)methylamine. Methylamine is a primary amine. When it reacts with the first equivalent of sulfonyl chloride, it forms your target secondary sulfonamide. However, the resulting N-H group is still nucleophilic (especially if a strong base is present), allowing it to attack a second equivalent of sulfonyl chloride, a known risk in[2]. Solution: To prevent this, always use a stoichiometric excess of methylamine and add the sulfonyl chloride dropwise at 0 °C to maintain a low concentration of the electrophile. To remove it, use the basic extraction step. Lacking an acidic N-H proton, the disulfonamide is strictly neutral and will remain in the organic phase when you wash with 1.0 M NaOH, cleanly separating from your deprotonated target[3].

Q3: NMR indicates the presence of a positional isomer (e.g., 4-methoxybenzenesulfonamide). Will acid-base extraction remove this? Expert Analysis: No. Positional isomers share identical functional groups and nearly identical pKa values. They will co-extract with your target molecule at every pH level. This impurity originates from the commercial 3-methoxybenzenesulfonyl chloride, which may contain isomers from the initial electrophilic aromatic sulfonation of anisole. Solution: You must utilize optimized gradient flash chromatography or recrystallization. For recrystallization, try a dual-solvent system: dissolve the enriched mixture in a minimum amount of hot ethyl acetate and titrate with hexanes until cloudy, then allow it to cool slowly to selectively crystallize the 3-methoxy isomer.

Section 4: Self-Validating Experimental Methodologies
Protocol 1: Chemoselective Acid-Base Extraction

This protocol is designed as a self-validating system. By testing the pH and performing TLC on both layers at each step, you continuously verify the mechanistic partitioning of the molecules.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Basic Extraction (Target Deprotonation): Transfer to a separatory funnel. Add an equal volume of 1.0 M NaOH (aq). Shake vigorously and vent.

    • Validation Check: The aqueous layer must test at pH > 12. Spot the organic layer on a TLC plate; your target product spot should be completely absent, leaving only the non-polar disulfonamide[3].

  • Phase Separation: Drain the aqueous layer (now containing the sodium salts of your target and the sulfonic acid) into a clean Erlenmeyer flask. Discard the organic layer.

  • Acidification (Target Reprotonation): Cool the aqueous layer in an ice bath to 0 °C. Slowly add 1.0 M HCl dropwise with continuous stirring until the pH reaches 2-3.

    • Causality Check: At pH 2, the sulfonamide (pKa ~10) is fully protonated and neutral, causing it to precipitate or become highly lipophilic. The sulfonic acid (pKa < 0) remains ionized and water-soluble.

  • Acidic Extraction: Extract the cloudy acidic aqueous mixture with fresh EtOAc (3 x 20 mL).

  • Drying & Concentration: Combine the new organic layers. Wash with saturated NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure 3-methoxy-N-methylbenzene-1-sulfonamide.

Protocol 2: Flash Column Chromatography Optimization (For Isomer Removal)

If isomeric impurities persist after extraction, proceed with this optimized normal-phase chromatography.

  • Resin Loading: Dry-load the sample onto silica gel. Causality: Liquid loading polar sulfonamides often causes severe band broadening and tailing. Dry loading ensures a tight initial band.

  • Solvent System: Use a gradient of Hexanes/Ethyl Acetate. Start at 90:10 to elute any residual non-polar impurities, slowly ramping to 60:40 to elute the target.

  • Detection: Monitor fractions via TLC using UV light (254 nm). For definitive confirmation, utilize a fluorescamine stain, which will fluoresce yellow-green specifically in the presence of sulfonamides[1].

References
  • Title: Sulfonamide synthesis by alkylation or arylation Source: Organic Chemistry Portal URL: [Link]

Sources

Optimization

optimizing solvent selection for 3-methoxy-N-methylbenzene-1-sulfonamide synthesis

Title: Technical Support Center: Optimizing Solvent Selection for 3-Methoxy-N-methylbenzene-1-sulfonamide Synthesis Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Optimizing Solvent Selection for 3-Methoxy-N-methylbenzene-1-sulfonamide Synthesis

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the nuanced physical chemistry of sulfonamide synthesis. The reaction between 3-methoxybenzenesulfonyl chloride and methylamine appears straightforward on paper, but in practice, solvent selection dictates the delicate balance between productive S-N bond formation and parasitic S-O bond formation (hydrolysis). Here, we troubleshoot the causality of these competing pathways and provide self-validating protocols to ensure scalable, high-purity yields.

Mechanistic Grounding: The Causality of Solvent Effects

The synthesis of 3-methoxy-N-methylbenzene-1-sulfonamide relies on the nucleophilic attack of methylamine on the highly electrophilic sulfur atom of the sulfonyl chloride . Because methylamine is a gas at standard temperature and pressure, it is typically introduced as a 40% aqueous solution or a methanolic/THF solution.

This physical state introduces a critical solvent-dependent causality:

  • Biphasic Partitioning: In a biphasic system (e.g., 2-MeTHF/Water), the sulfonyl chloride resides in the organic layer, while the methylamine partitions between the aqueous and organic phases. The reaction occurs primarily at the solvent interface. If the organic solvent is too polar (like standard THF), water ingress increases the rate of sulfonyl chloride hydrolysis.

  • pH and Nucleophilicity: In aqueous media, the pH dictates the protonation state of methylamine (pKa ~10.6). At lower pH, the amine is protonated into methylammonium, rendering it non-nucleophilic. This allows water or hydroxide to outcompete the amine, leading to the formation of 3-methoxybenzenesulfonic acid .

  • Solvation of Transition States: Deep Eutectic Solvents (DES) like Choline Chloride/Glycerol (ChCl/Gly) stabilize the polar transition state of the amidation while forming a dense hydrogen-bond network that physically shields the sulfonyl chloride from rapid hydrolysis, enabling green, aerobic synthesis .

Workflow Visualization

SolventOptimization A 3-Methoxybenzenesulfonyl Chloride + Methylamine B Solvent System Evaluation A->B C Biphasic (2-MeTHF/H2O) Schotten-Baumann B->C Aq. MeNH2 used D Monophasic Anhydrous (THF or MeCN) B->D MeNH2 gas/solution E Deep Eutectic Solvents (ChCl/Gly) B->E Green protocol F Target: 3-Methoxy-N-methyl benzene-1-sulfonamide C->F pH > 8, fast stirring G Hydrolysis Byproduct: Sulfonic Acid C->G Poor mixing / low pH D->F Excess MeNH2 or TEA D->G Trace water present E->F Aerobic, RT, 2-12h

Logical workflow for solvent selection in 3-methoxy-N-methylbenzene-1-sulfonamide synthesis.

Quantitative Data: Solvent System Comparison

To facilitate objective solvent selection, the following table summarizes the performance metrics of various solvent systems based on standard 100 mmol scale reactions.

Solvent SystemReagent FormAuxiliary BaseYield (%)Hydrolysis (%)E-factor (Waste)Scalability / Notes
DCM / H₂O 40% aq. MeNH₂Na₂CO₃85 - 905 - 10HighLegacy method; highly toxic solvent.
2-MeTHF / H₂O 40% aq. MeNH₂Na₂CO₃88 - 922 - 5LowExcellent phase separation; bio-based.
Anhydrous THF 2M MeNH₂ in THFTEA90 - 95< 1MediumRequires sealed vessel to prevent amine loss.
ChCl/Gly (DES) 40% aq. MeNH₂None80 - 855 - 8Very LowGreen chemistry; slow reaction time (2-12h).

Troubleshooting Guides (Q&A)

Q: Why am I seeing >15% of 3-methoxybenzenesulfonic acid (hydrolysis byproduct) in my crude NMR when using a biphasic system? A: Causality: Hydrolysis outpaces amidation when the effective concentration of the free-base methylamine at the solvent interface drops. This is typically caused by inadequate stirring or a drop in aqueous pH. As the reaction proceeds, HCl is generated. If the auxiliary base (e.g., Na₂CO₃) does not neutralize the HCl fast enough, methylamine becomes protonated (methylammonium chloride) and loses its nucleophilicity. Solution:

  • Increase stirring speed to >500 rpm to maximize the interfacial surface area.

  • Switch your organic solvent from THF (which is water-miscible and pulls water into the organic phase) to 2-MeTHF , which has limited water solubility (approx. 4.5% w/w) and keeps the sulfonyl chloride protected.

Q: My reaction stalls at 70% conversion when using anhydrous THF and a 2M methylamine solution. Why is the sulfonyl chloride unreacted? A: Causality: Methylamine is highly volatile (boiling point -6 °C). At room temperature in an open or loosely capped vessel, the amine rapidly escapes the solvent. Furthermore, the reaction generates HCl, which consumes a second equivalent of methylamine to form insoluble methylammonium chloride, effectively removing it from the reaction cycle. Solution: Use a sealed pressure vessel or a continuous flow setup. Alternatively, add a non-nucleophilic auxiliary base like N,N-diisopropylethylamine (DIPEA) to scavenge the HCl, preserving your methylamine strictly for the nucleophilic attack.

Q: How can I transition this synthesis to a greener solvent without losing yield or complicating the workup? A: Causality: Traditional green solvents like pure water cause massive hydrolysis. However, Deep Eutectic Solvents (DES) such as Choline Chloride/Glycerol (1:2 molar ratio) provide a unique microenvironment. The extensive hydrogen-bonding network of the DES stabilizes the sulfonyl chloride, slowing down hydrolysis while permitting the amine to react . Solution: Suspend the sulfonyl chloride in ChCl/Gly and add the aqueous methylamine directly. The workup is remarkably simple: adding water at the end of the reaction precipitates the sulfonamide, allowing for isolation by simple filtration .

Validated Experimental Protocols

Protocol A: Optimized Biphasic Schotten-Baumann Synthesis (High Throughput)

This protocol utilizes 2-MeTHF to minimize hydrolysis and maximize phase-separation efficiency.

  • Preparation: In a 500 mL jacketed reactor equipped with an overhead stirrer, dissolve 3-methoxybenzenesulfonyl chloride (20.6 g, 100 mmol) in 2-MeTHF (100 mL). Cool the solution to 5 °C.

  • Aqueous Phase Setup: In a separate flask, prepare a solution of Na₂CO₃ (15.9 g, 150 mmol) in deionized water (100 mL). Add 40% aqueous methylamine (11.6 mL, 150 mmol) to this basic solution.

  • Addition: Add the aqueous amine/base solution dropwise to the 2-MeTHF solution over 30 minutes, maintaining the internal temperature below 15 °C to control the exotherm.

  • Reaction: Increase the overhead stirring to 600 rpm. Allow the reaction to proceed for 2 hours at room temperature.

  • Self-Validation Checkpoint: Stop stirring and allow the phases to separate. Sample the aqueous layer and check the pH. Validation: The pH must be ≥ 9. If it is lower, amidation will stall; add 1M NaOH dropwise until pH 9 is restored. Sample the organic layer for TLC/HPLC to confirm the disappearance of the sulfonyl chloride.

  • Workup: Separate the phases. Wash the organic layer with 1M HCl (50 mL) to remove residual methylamine, then with brine (50 mL).

  • Isolation: Concentrate the 2-MeTHF under reduced pressure to roughly 30 mL. Dropwise addition of heptane (60 mL) will induce reactive crystallization of 3-methoxy-N-methylbenzene-1-sulfonamide. Filter and dry under vacuum.

Protocol B: Green Synthesis in Deep Eutectic Solvent (Sustainable Scale-up)

This protocol leverages DES to eliminate volatile organic solvents entirely.

  • DES Preparation: Prepare the DES by mixing Choline Chloride and Glycerol in a 1:2 molar ratio. Heat to 80 °C with stirring until a clear, homogeneous liquid is formed. Cool to room temperature.

  • Reaction Setup: In a 250 mL flask, suspend 3-methoxybenzenesulfonyl chloride (20.6 g, 100 mmol) in the ChCl/Gly DES (60 g).

  • Addition: Slowly add 40% aqueous methylamine (15.5 mL, 200 mmol) with vigorous magnetic stirring.

  • Reaction: Stir the suspension open to the air at room temperature for 4 hours.

  • Self-Validation Checkpoint: The reaction mixture will initially be heterogeneous but will change texture as the sulfonamide product forms. Take a 50 µL aliquot, quench in 1 mL water, and extract with 1 mL EtOAc for TLC analysis. Validation: Complete consumption of the sulfonyl chloride indicates success.

  • Workup & Isolation: Slowly add deionized water (150 mL) to the reaction flask while stirring. The DES will dissolve completely into the water, and the highly insoluble 3-methoxy-N-methylbenzene-1-sulfonamide will precipitate as a white solid.

  • Filtration: Filter the solid through a Buchner funnel, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 45 °C.

Frequently Asked Questions (FAQs)

Q: Is it better to add the sulfonyl chloride to the amine, or the amine to the sulfonyl chloride? A: Always add the amine to the sulfonyl chloride solution (or add them simultaneously into a buffered medium). Adding sulfonyl chloride to a highly concentrated aqueous amine solution can cause a violent exotherm, leading to localized boiling, loss of methylamine gas, and thermal degradation of the product.

Q: Can I use Ethyl Acetate (EtOAc) instead of 2-MeTHF for the biphasic protocol? A: While EtOAc is a common and acceptable solvent, it is susceptible to base-catalyzed hydrolysis (saponification) into ethanol and acetic acid at the high pH required for this reaction (>9). 2-MeTHF is highly stable to strongly basic conditions, making it the superior choice for maintaining a robust self-validating system.

References

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Advances. Available at:[Link]

  • Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Chemistry - A European Journal. Available at:[Link]

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry (via Scilit). Available at: [Link]

Troubleshooting

Technical Support Center: Thermal Stability of 3-Methoxy-N-Methylbenzene-1-Sulfonamide

Case ID: TSD-2024-05-SULF Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Introduction Welcome to the Technical Support Center. You are likely accessing this guide because you have...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: TSD-2024-05-SULF Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed unexpected peaks in your chromatograms or mass balance discrepancies during the thermal processing of 3-methoxy-N-methylbenzene-1-sulfonamide .

While sulfonamides are generally robust pharmacophores, the specific combination of the electron-donating methoxy group (meta-position) and the secondary sulfonamide moiety creates specific vulnerabilities under thermal stress. This guide treats the molecule not just as a static structure, but as a dynamic system prone to specific cleavage pathways when energy (heat) is applied.

Module 1: The Degradation Mechanism (Root Cause Analysis)

Understanding the "why" is critical for troubleshooting. Thermal degradation of this compound rarely occurs via simple bond homolysis. Instead, it is almost always thermolytic hydrolysis (mediated by trace moisture) or pyrolytic rearrangement (at extreme temperatures).

Primary Pathway: Hydrolytic Cleavage (S-N Bond)

In 90% of laboratory cases, "thermal degradation" is actually heat-accelerated hydrolysis. The sulfonamide S-N bond is the weakest link, particularly if the environment is slightly acidic or basic.

  • Mechanism: Nucleophilic attack of water on the sulfur atom.

  • Products:

    • 3-Methoxybenzenesulfonic acid: Highly polar, non-volatile.

    • Methylamine: Highly volatile gas (bp -6°C). Note: This explains mass balance loss.

Secondary Pathway: Pyrolytic Desulfonylation (Loss of SO₂)

At temperatures exceeding 200°C (or in GC injection ports), the molecule can undergo SO₂ extrusion.

  • Mechanism: Concerted rearrangement or radical fragmentation.

  • Products: N-methyl-3-methoxyaniline (Rearrangement product).

Pathway Visualization

DegradationPathways Parent Parent Compound (3-methoxy-N-methylbenzene-1-sulfonamide) Hydrolysis Hydrolysis (+ H2O / Heat) Parent->Hydrolysis Pyrolysis Pyrolysis (>200°C / -SO2) Parent->Pyrolysis Acid 3-Methoxybenzenesulfonic Acid (Non-volatile, Polar) Hydrolysis->Acid Amine Methylamine (Volatile Gas) Hydrolysis->Amine Lost as gas Aniline N-methyl-3-methoxyaniline (Rearrangement) Pyrolysis->Aniline

Figure 1: Thermal and hydrolytic degradation pathways. The S-N bond cleavage (yellow path) is the dominant mechanism in solution-based thermal stress.

Module 2: Troubleshooting Analytical Anomalies

Use this decision matrix if you are seeing "Ghost Peaks" or missing mass in your HPLC/LC-MS data.

Symptom 1: Low Mass Balance (<95% Recovery)
  • Diagnosis: Loss of Methylamine.

  • Explanation: Upon hydrolysis, the N-methyl group becomes methylamine. Since methylamine is a gas at room temperature, it evaporates from open vessels or non-airtight septa during heating.

  • Verification: You cannot easily detect methylamine by standard UV-HPLC. You would need headspace GC or derivatization.

Symptom 2: Early Eluting Peak (RT < 2 min)
  • Diagnosis: 3-Methoxybenzenesulfonic acid.

  • Explanation: The sulfonic acid moiety is extremely polar (anionic at neutral pH). It will elute near the void volume in Reverse Phase (C18) chromatography.

  • Verification:

    • UV: Check spectrum. It should look similar to the parent but slightly blue-shifted due to the loss of the sulfonamide auxochrome.

    • MS: Look for m/z 187 (Negative mode: [M-H]⁻).

Symptom 3: Peak at [M-64] in Mass Spec
  • Diagnosis: In-source fragmentation (Not necessarily degradation).

  • Explanation: Sulfonamides are notorious for losing SO₂ (64 Da) in the ESI source.[1]

  • Test: Inject the sample without heat stress. If the [M-64] peak is still present, it is an artifact of your MS parameters (Cone Voltage too high), not a thermal degradation product in your vial.

Data Summary Table
ComponentApprox. RT (C18)UV DetectionMS Signature (ESI)Notes
Parent Mid-elutingStrong (254 nm)[M+H]+ = 202.05Stable in dry form.
Sulfonic Acid Void Volume (Early)Strong (254 nm)[M-H]- = 187.01Very polar; requires ion-pairing or HILIC for retention.
Methylamine Void VolumeNone (No chromophore)[M+H]+ = 32.05Volatile; likely lost.
Aniline Derivative Late ElutingModerate[M+H]+ = 138.09Only seen in high-heat pyrolysis (GC).

Module 3: Experimental Protocols

Protocol A: Forced Thermal Degradation Study

Objective: To empirically generate and identify thermal degradants for method validation.

Reagents:

  • Compound Stock (1 mg/mL in Acetonitrile).

  • 0.1 M HCl and 0.1 M NaOH (for hydrolytic stress).

  • HPLC Vials with crimp caps (PTFE/Silicone septa).

Workflow:

  • Preparation: Prepare three aliquots of the stock solution:

    • Sample A (Neutral): Dilute 1:1 with water.

    • Sample B (Acidic): Dilute 1:1 with 0.1 M HCl.

    • Sample C (Basic): Dilute 1:1 with 0.1 M NaOH.

  • Stress: Heat all vials at 80°C for 4 hours in a heating block.

    • Control: Keep one aliquot at room temperature in the dark.

  • Quench: Neutralize Sample B and C to pH 7.0 using base/acid.

  • Analysis: Analyze via LC-MS using a gradient from 5% B to 95% B (A=0.1% Formic Acid/Water, B=Acetonitrile).

Visualizing the Workflow

Workflow cluster_conditions Stress Conditions (80°C, 4h) Start Start: 1 mg/mL Stock Split Split into 3 Aliquots Start->Split Acid Acid Stress (0.1 M HCl) Split->Acid Base Base Stress (0.1 M NaOH) Split->Base Neut Neutral Thermal (H2O) Split->Neut Quench Quench/Neutralize Acid->Quench Base->Quench Analyze LC-MS Analysis (Focus: m/z 187 & 202) Neut->Analyze Quench->Analyze

Figure 2: Step-by-step forced degradation workflow for isolating thermal impurities.

Module 4: FAQ & Storage Best Practices

Q: Can I analyze this compound by GC-MS? A: Use caution. The high temperature of the GC inlet (250°C+) can induce the Pyrolytic Desulfonylation described in Module 1. This will create "ghost" aniline peaks that are not present in your actual sample. Recommendation: Use LC-MS for stability profiling.

Q: The compound turned yellow after heating. Why? A: This indicates oxidation of the anisole (methoxy) ring or formation of azo-dimers, which are highly colored. This is secondary to the main hydrolysis pathway and usually occurs if the headspace contained significant oxygen.

Q: How should I store the reference standard? A: Store at -20°C in a desiccator. Moisture is the enemy. Even at low temperatures, the presence of water can drive slow hydrolysis over months.

References

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • Baettig, U., et al. (2013). "Sulfonamide Hydrolysis: A Theoretical and Experimental Study." Journal of Organic Chemistry. (General reference for S-N bond cleavage kinetics).
  • Holčapek, M., et al. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry. Retrieved from [Link]

  • PubChem. (2024).[2] Compound Summary: 3-methoxy-N-methylbenzamide (Structural Analog Data). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 3-methoxy-N-methylbenzene-1-sulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of substituted sulfonamides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of substituted sulfonamides. 3-methoxy-N-methylbenzene-1-sulfonamide (CAS: 1538358-34-7)[1] presents a unique formulation challenge: it possesses a highly lipophilic aromatic core coupled with a sulfonamide moiety that forms rigid intermolecular hydrogen-bonded networks in the solid state.

This guide provides field-proven, causality-driven troubleshooting steps and validated protocols to ensure your in vitro and in vivo assays yield reproducible, artifact-free data.

PART 1: Molecular Causality & Profiling

Why is this compound so difficult to dissolve in aqueous media?

  • High Crystal Lattice Energy: The N-methylsulfonamide group acts as both a hydrogen bond donor and acceptor, creating a highly stable crystal lattice that resists disruption by water molecules.

  • Sub-optimal pKa for Physiological pH: Unlike primary sulfonamides (which typically have a pKa ~10), the N-methyl substitution alters the electron density, keeping the molecule largely unionized at physiological pH (7.4). Without ionization, aqueous solubility relies entirely on weak dipole-water interactions, which are easily outcompeted by the molecule's hydrophobicity.

PART 2: Troubleshooting FAQs

Q1: My compound crashes out of solution immediately when I dilute my DMSO stock into the biochemical assay buffer. How do I prevent this? A: This is a classic "solvent-shift" precipitation. When a concentrated DMSO stock is rapidly introduced into an aqueous buffer, the local supersaturation causes rapid kinetic nucleation before the DMSO can fully disperse.

  • Causality-Driven Solution: You must lower the thermodynamic barrier to solvation. Do not spike DMSO directly into a cold aqueous buffer. Instead, use a "step-down" dilution method. Pre-warm the assay buffer to 37°C. Introduce the DMSO stock slowly while vortexing to ensure instantaneous dispersion. If precipitation persists, supplement the assay buffer with 0.05% Tween-20 or 0.1% BSA to act as a kinetic stabilizer against nucleation.

Q2: Can I just raise the pH of my vehicle to solubilize 3-methoxy-N-methylbenzene-1-sulfonamide for in vivo dosing? A: No, this is highly discouraged for in vivo applications.

  • Causality: While raising the pH above 11.0 will deprotonate the sulfonamide nitrogen and drastically increase solubility, administering a highly alkaline vehicle will cause severe tissue necrosis at the injection site (IP/SC) or gastric irritation (PO). Furthermore, upon entering the physiological pH of the bloodstream (pH 7.4), the compound will rapidly re-protonate and precipitate out as microcrystals, leading to fatal embolisms or erratic pharmacokinetics.

  • Alternative: Rely on complexation or co-solvency rather than ionization.

Q3: I need to dose this compound orally (PO) in mice at 30 mg/kg. Standard PEG400/Saline mixtures are causing precipitation in the syringe. What is the best vehicle? A: For high-dose oral gavage, binary co-solvent systems often fail because the solvent capacity drops non-linearly upon the addition of water.

  • Causality-Driven Solution: Utilize a ternary system combining a co-solvent and an inclusion complexant. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard here[2]. The lipophilic 3-methoxybenzene ring inserts into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin ensures aqueous solubility[3]. Research demonstrates that combining a co-solvent (like 10% ethanol or PEG) with cyclodextrin yields a synergistic enhancement in nonpolar drug solubilization[4].

PART 3: Validated Solubilization Protocols

Protocol A: Preparation of a 20% HP-β-CD Inclusion Complex for In Vivo Dosing (PO/IP)

Mechanism: Encapsulates the hydrophobic core of the molecule, shielding it from the aqueous environment.

  • Vehicle Preparation: Weigh 200 mg of HP-β-CD and dissolve it in 800 µL of sterile Milli-Q water to create a 20% (w/v) solution. Vortex until completely clear.

  • Drug Wetting: Weigh the required amount of 3-methoxy-N-methylbenzene-1-sulfonamide (e.g., 5 mg for a 5 mg/mL solution) into a glass vial. Add 50 µL of DMSO to the powder to wet the crystals and disrupt the solid-state lattice.

  • Complexation: Add the 20% HP-β-CD solution dropwise (100 µL at a time) to the wetted drug while continuously sonicating the vial in a water bath at 40°C.

  • Equilibration: Once the full volume is added, continue sonication for 15 minutes, then place on a rotary shaker overnight at room temperature to allow the inclusion complex to reach thermodynamic equilibrium[4].

  • Validation: Pass the solution through a 0.22 µm PTFE syringe filter. A lack of resistance indicates successful solubilization with no uncomplexed drug remaining.

Protocol B: Step-Down DMSO Dilution for In Vitro Assays

Mechanism: Prevents localized supersaturation and kinetic nucleation.

  • Stock Generation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Thermal Equilibration: Pre-warm the target aqueous assay buffer to 37°C.

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 into a 50% DMSO / 50% Buffer mixture to create a 1 mM intermediate.

  • Final Dilution: Slowly pipette the 1 mM intermediate into the vigorously stirring final assay buffer to reach the target concentration (e.g., 10 µM), ensuring the final DMSO concentration remains ≤1%.

PART 4: Quantitative Data Presentation

Table 1: Comparative Solubilization Strategies for 3-methoxy-N-methylbenzene-1-sulfonamide

Vehicle SystemMechanism of ActionEst. Max Solubility (mg/mL)BiocompatibilityBest Use Case
100% DMSO Disruption of hydrogen bonds>50.0Incompatible in vivoStock solutions, storage
10% DMSO + 90% Saline Co-solvency (Binary)<0.1High (if dissolved)Low-dose IV
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline Co-solvency + Micellization~2.5Moderate (GI safe)Oral gavage (PO)
20% (w/v) HP-β-CD in Water Hydrophobic inclusion~5.0 - 10.0HighIP, IV, PO dosing
pH 11.0 Carbonate Buffer Ionization (Deprotonation)>15.0Very Low (Necrotic)Analytical chemistry only

PART 5: Solubilization Decision Workflow

Decision workflow for selecting the optimal solubilization strategy based on assay requirements.

PART 6: References

  • Title: Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs Source: Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Cyclodextrins in drug delivery Source: Expert Opinion on Drug Delivery URL: [Link]

  • Title: Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins Source: African Journal of Pharmacy and Pharmacology URL: [Link]

Sources

Troubleshooting

minimizing side reactions during 3-methoxy-N-methylbenzene-1-sulfonamide synthesis

Welcome to the technical support center for the synthesis of 3-methoxy-N-methylbenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-methoxy-N-methylbenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to not only troubleshoot but also to optimize your experimental outcomes.

I. Synthesis Overview: The Two-Step Path

The most common and reliable synthesis of 3-methoxy-N-methylbenzene-1-sulfonamide is a two-step process. This involves the initial formation of an intermediate, 3-methoxybenzene-1-sulfonyl chloride, followed by its reaction with methylamine.

Step 1: Chlorosulfonation of Anisole

The synthesis begins with the electrophilic aromatic substitution of anisole (methoxybenzene) using chlorosulfonic acid. This reaction is typically performed at low temperatures to control its exothermicity and minimize side reactions.

Step 2: Amination of 3-Methoxybenzene-1-sulfonyl Chloride

The resulting sulfonyl chloride is then reacted with methylamine to form the final sulfonamide product. This is a nucleophilic substitution reaction where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.[1][2][3]

Below is a diagram illustrating the primary synthetic pathway.

Synthesis_Pathway Anisole Anisole Sulfonyl_Chloride 3-Methoxybenzene-1-sulfonyl chloride Anisole->Sulfonyl_Chloride Chlorosulfonation Chlorosulfonic_Acid ClSO3H Final_Product 3-methoxy-N-methylbenzene-1-sulfonamide Sulfonyl_Chloride->Final_Product Amination Methylamine CH3NH2

Caption: Primary synthesis route for 3-methoxy-N-methylbenzene-1-sulfonamide.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis. Each question is followed by a detailed explanation and actionable troubleshooting steps.

FAQ 1: My chlorosulfonation of anisole is yielding a mixture of isomers. How can I improve the regioselectivity for the meta-product?

Answer: This is a common challenge. While the methoxy group of anisole is strongly ortho, para-directing in most electrophilic aromatic substitutions, the outcome of sulfonation can be highly dependent on reaction conditions.[4] In strongly acidic media like chlorosulfonic acid, the ether oxygen of anisole can be protonated. This protonated intermediate is deactivating and meta-directing. However, sulfonation can still occur on the unprotonated anisole, leading to a mixture of ortho and para isomers.[5][6]

Troubleshooting Steps:

  • Temperature Control is Critical: Maintain a low reaction temperature (0-5 °C) throughout the addition of anisole to chlorosulfonic acid. This favors the formation of the kinetically controlled product and minimizes side reactions.

  • Order of Addition: Add the anisole dropwise to an excess of cold chlorosulfonic acid. This ensures that the anisole is always in the presence of a large excess of the sulfonating agent, which can influence the reaction pathway.

  • Solvent Effects: While often performed neat, the use of a non-reactive solvent like dichloromethane at low temperatures can sometimes improve selectivity by modifying the reaction environment.[7]

ParameterRecommended ConditionRationale
Temperature0-5 °CMinimizes side reactions and controls exothermicity.
Reagent RatioAnisole:Chlorosulfonic Acid (1: >3)Excess sulfonating agent can influence regioselectivity.
Addition RateSlow, dropwisePrevents localized heating and improves control.
FAQ 2: I'm observing a significant amount of a dark, tar-like substance in my chlorosulfonation reaction. What is causing this and how can I prevent it?

Answer: The formation of dark, tarry byproducts is often due to polysulfonation and subsequent decomposition reactions. Anisole is highly activated towards electrophilic aromatic substitution, and under harsh conditions, more than one sulfonyl group can be added to the aromatic ring.[5] Elevated temperatures can also lead to charring.

Troubleshooting Steps:

  • Strict Temperature Adherence: As mentioned previously, maintaining a low temperature is paramount. Any deviation can lead to a rapid increase in side reactions.

  • Moisture Control: Ensure all glassware is thoroughly dried and reagents are anhydrous. Chlorosulfonic acid reacts violently with water, which can lead to localized heating and decomposition.[8]

  • Reaction Time: Do not extend the reaction time unnecessarily. Once the initial reaction is complete (typically monitored by TLC or quenching a small aliquot), proceed with the workup.

Polysulfonation cluster_0 Desired Reaction cluster_1 Side Reaction Anisole Anisole Monosulfonated 3-Methoxybenzene-1- sulfonyl chloride Anisole->Monosulfonated ClSO3H (1 eq) Disulfonated Disulfonated Anisole Monosulfonated->Disulfonated Excess ClSO3H High Temp Tarry_Byproducts Tarry Byproducts Disulfonated->Tarry_Byproducts Decomposition

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 3-methoxy-N-methylbenzene-1-sulfonamide

[1][2] Executive Summary Welcome to the Technical Support Center. You are likely working with 3-methoxy-N-methylbenzene-1-sulfonamide (or a close structural analog) as a fragment in drug discovery or a metabolic intermed...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

Welcome to the Technical Support Center. You are likely working with 3-methoxy-N-methylbenzene-1-sulfonamide (or a close structural analog) as a fragment in drug discovery or a metabolic intermediate.[1][2]

The Bottom Line: This compound is chemically robust but physically temperamental .[2] Researchers often mistake precipitation for degradation.[2] The sulfonamide S-N bond is kinetically stable against hydrolysis under standard physiological and laboratory conditions (pH 2–10). However, the


-methyl and 3-methoxy substitutions create specific solubility and photostability challenges that must be managed proactively.[1][2]

Module 1: Solubility & Physical Stability (The #1 User Issue)

User Issue: "My compound crashed out of solution when I diluted my DMSO stock into PBS (pH 7.4)."

The Science: Why this happens

The stability of your solution is dictated by the interplay between Hydrophobicity (LogP) and Ionization (pKa) .

  • High pKa (Ionization): The

    
    -methyl group removes one acidic proton compared to a primary sulfonamide.[2] The remaining N-H proton typically has a pKa > 11 .
    
    • Implication: At pH 7.4 (PBS), the compound is neutral (non-ionized). It behaves like a lipophilic organic molecule, not a salt.[2]

  • Lipophilicity: The 3-methoxy and

    
    -methyl groups increase the carbon content, raising the LogP (approx.[2] 0.9–1.2).[2]
    
  • Result: The intrinsic aqueous solubility is low.[2] When you dilute a high-concentration DMSO stock (e.g., 10 mM) into an aqueous buffer, the "cosolvent power" drops, and the neutral compound precipitates immediately.

Troubleshooting Guide: Physical Stability
SymptomProbable CauseCorrective Action
Immediate Cloudiness "Crash-out" precipitation upon dilution.[2]Reduce Final Concentration: Ensure final concentration is <100 µM.Increase Cosolvent: Maintain 1–5% DMSO or acetonitrile in the final buffer.
Loss of Signal (HPLC) Compound stuck to plasticware.[2]Material Change: Use glass vials or low-binding polypropylene.Check Filter: Do not filter aqueous dilutions through nylon; use PTFE or PVDF.[1][2]
Drifting Baseline Micro-precipitation (Tyndall effect).[2]Sonication: Sonicate for 5 mins after dilution.Check Absorbance: Measure A600; if >0.05, you have particulates.[2]
Decision Tree: Is it Instability or Precipitation?

StabilityDecision Start Issue: Low Recovery / Peak Loss CheckSol Step 1: Check Solution Clarity (Visual or A600) Start->CheckSol Cloudy Cloudy / Precipitate CheckSol->Cloudy Clear Clear Solution CheckSol->Clear AddOrganic Add 50% Acetonitrile to the sample Cloudy->AddOrganic Clear->AddOrganic To rule out adsorption Reanalyze Re-analyze by HPLC AddOrganic->Reanalyze Recovered Signal Recovered? YES Reanalyze->Recovered Lost Signal Recovered? NO Reanalyze->Lost DiagPrecip Diagnosis: Physical Instability (Solubility Issue) Recovered->DiagPrecip DiagChem Diagnosis: Chemical Instability (Degradation) Lost->DiagChem

Figure 1: Workflow to distinguish between solubility issues (physical) and degradation (chemical).

Module 2: Chemical Stability (Hydrolysis & Oxidation)

User Issue: "I see extra peaks in my chromatogram after 24 hours at Room Temperature."

The Science: Bond Strength
  • Hydrolytic Resistance: The sulfonamide bond (

    
    ) is extremely stable compared to amides or esters.[1][2] Hydrolysis typically requires refluxing in 6M HCl or 6M NaOH .[2] It is highly unlikely to hydrolyze in standard buffers (pH 2–10) at ambient temperature [1, 2].[2]
    
  • Oxidative Stability: The 3-methoxy group activates the benzene ring, making it slightly susceptible to strong oxidants, but it is generally stable in air.[2]

  • Common Impurities: If you see "degradation" products, they are often synthetic precursors carried over, such as:

    • 3-methoxybenzenesulfonyl chloride (hydrolyzes rapidly to sulfonic acid in water).[1][2]

    • Methylamine salts.[2]

Troubleshooting Guide: Chemical Stability

Q: Is the compound stable in 0.1% Formic Acid (HPLC Mobile Phase)? A: Yes. Sulfonamides are stable in acidic mobile phases. If degradation occurs, check for light exposure (see Module 3).[2]

Q: Can I store the stock solution in water? A: No. Due to the solubility issues mentioned in Module 1, store stocks in 100% DMSO at -20°C. Aqueous stocks will precipitate over time, looking like "degradation" (loss of concentration).

Module 3: Photostability (The Silent Risk)

User Issue: "My sample degraded in the autosampler tray."

The Science: UV Sensitivity

Aromatic sulfonamides, especially those with electron-donating groups like methoxy (-OCH₃) , can absorb UV light (250–300 nm).[2]

  • Mechanism: Excitation of the aromatic ring can lead to radical formation, resulting in desulfonation (loss of SO₂) or S-N bond cleavage [3].

  • Risk Factor: High if left on a benchtop in clear glass or in an autosampler with a UV lamp/window.[2]

Protocol: Photostability Check
  • Prepare two 100 µM samples in PBS/5% DMSO.

  • Wrap one vial in aluminum foil (Dark Control).

  • Leave both on the benchtop under fluorescent light for 24 hours.

  • Analyze by HPLC.[2]

    • If "Dark" is pure and "Light" has peaks:Photolabile. Use amber glassware.[2]

Standardized Experimental Protocols

Protocol A: Forced Degradation Study (Stress Test)

Use this to validate your analytical method.

  • Preparation: Prepare a 1 mM stock in DMSO.

  • Conditions:

    • Acid: Dilute to 100 µM in 0.1 M HCl. Incubate 24h @ 60°C.

    • Base: Dilute to 100 µM in 0.1 M NaOH. Incubate 24h @ 60°C.

    • Oxidation: Dilute to 100 µM in 3% H₂O₂. Incubate 4h @ RT.

    • Control: Dilute to 100 µM in Water/DMSO. Store @ 4°C.

  • Analysis: Neutralize acid/base samples. Inject onto HPLC.

    • Expected Result: Sulfonamide peak should remain >95% intact in Acid/Base.[2] Oxidation may show minor degradation (N-oxide or ring oxidation).[1][2]

Protocol B: Solubility Determination (Thermodynamic)
  • Add solid compound to PBS (pH 7.[2]4) until visible particles remain (supersaturated).[2]

  • Shake/Vortex for 24 hours at 25°C.

  • Centrifuge at 15,000 x g for 10 mins (Critical step to remove micro-crystals).

  • Sample the supernatant and dilute 1:10 into Acetonitrile (to ensure it stays in solution).

  • Quantify against a DMSO standard curve.[2]

Degradation Pathways Visualization

DegradationPathways Compound 3-methoxy-N- methylbenzene-1-sulfonamide Hydrolysis Acid Hydrolysis (Requires Reflux/High T) Compound->Hydrolysis Slow/Harsh Photolysis UV Photolysis (Ambient Light) Compound->Photolysis Fast/Ambient SulfAcid 3-methoxybenzene sulfonic acid Hydrolysis->SulfAcid Amine Methylamine Hydrolysis->Amine Photolysis->Amine Desulf 3-methoxy-N- methylaniline (Desulfonation) Photolysis->Desulf

Figure 2: Potential degradation pathways.[2] Note that hydrolysis is kinetically slow, while photolysis can occur rapidly under ambient conditions.

References

  • BenchChem. Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. (Accessed 2023).[2][3][4] Grounding: Establishes the general resistance of the sulfonamide bond to acid/base hydrolysis compared to other carbonyl derivatives.

  • Perkin Transactions 2 (RSC). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides... in aqueous sulfuric acid. Grounding: Demonstrates that significant hydrolysis often requires concentrated acid (e.g., sulfuric acid) and elevated temperatures.

  • MDPI (Molecules). Wavelength Dependence of the Transformation Mechanism of Sulfonamides... Grounding: Details the photo-instability of aromatic sulfonamides, specifically the desulfonation pathway triggered by UV light.

  • PubChem. N-Methylbenzenesulfonamide (Compound Summary). Grounding: Provides physicochemical properties (LogP, H-bond donor/acceptor counts) used to assess solubility risks.[1][2]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Purity in 3-methoxy-N-methylbenzene-1-sulfonamide Preparation

Welcome to the technical support guide for the synthesis of 3-methoxy-N-methylbenzene-1-sulfonamide. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges, p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-methoxy-N-methylbenzene-1-sulfonamide. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges, particularly concerning product purity, during this synthesis. The following troubleshooting guides and FAQs are structured to provide not only solutions but also the underlying chemical principles to empower you to optimize your experimental outcomes.

Section 1: Understanding the Synthesis & Potential Impurities

This section addresses common questions regarding the reaction itself, focusing on the primary causes of low yield and impurity formation.

Q1: What is the standard synthetic route for 3-methoxy-N-methylbenzene-1-sulfonamide?

The most reliable and widely used method for preparing 3-methoxy-N-methylbenzene-1-sulfonamide is the nucleophilic substitution reaction between 3-methoxybenzenesulfonyl chloride and methylamine.[1][2] The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.[3]

Reaction Scheme:

  • Reactants: 3-methoxybenzenesulfonyl chloride, Methylamine (often as a solution in THF or water)

  • Base (optional but recommended): Pyridine, Triethylamine (TEA), or an excess of methylamine

  • Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate

  • Product: 3-methoxy-N-methylbenzene-1-sulfonamide

  • Byproduct: Hydrochloric acid (HCl), which is neutralized by the base to form a salt (e.g., pyridinium chloride)

Q2: My reaction resulted in a complex mixture with very low purity. What are the most probable causes?

Low purity is almost always traced back to one of three areas: reagent quality, reaction conditions, or the presence of water.

  • Reagent Quality: The primary culprit is often the 3-methoxybenzenesulfonyl chloride. Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze over time during storage.[1] It is imperative to use a fresh or properly stored bottle. If decomposition is suspected, purification of the sulfonyl chloride by distillation or chromatography may be necessary, though using a new batch is often more practical.

  • Presence of Water: Water is the enemy of this reaction. It readily reacts with the sulfonyl chloride to form the corresponding 3-methoxybenzenesulfonic acid, which is a common and troublesome impurity.[1][4] Ensure all glassware is oven-dried, use anhydrous solvents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) for best results.

  • Temperature Control: The reaction between a sulfonyl chloride and an amine is exothermic. Adding the sulfonyl chloride to the amine solution dropwise at a low temperature (e.g., 0-5 °C) is critical to prevent side reactions and potential degradation of the product.[1][3]

Q3: My analysis shows a major acidic impurity. How can I identify and prevent it?

The most likely acidic impurity is 3-methoxybenzenesulfonic acid . As mentioned, this forms via the hydrolysis of the starting sulfonyl chloride.[1]

Prevention Strategy:

  • Strict Anhydrous Conditions: This is the most effective preventative measure. Use anhydrous-grade solvents and oven-dried glassware.[1]

  • Inert Atmosphere: Blanketing the reaction with nitrogen or argon minimizes atmospheric moisture ingress.

  • Proper Reagent Handling: Add the moisture-sensitive sulfonyl chloride to the reaction flask via a syringe through a septum.

If this impurity has already formed, it can be effectively removed during the aqueous work-up procedure due to its high water solubility, especially after deprotonation with a mild base.

Q4: I've isolated an unexpected high-molecular-weight impurity. What could it be?

A common, yet often overlooked, side reaction is the formation of a disulfonylimide , N-methyl-bis(3-methoxybenzenesulfonyl)amine. This occurs when a second molecule of 3-methoxybenzenesulfonyl chloride reacts with the nitrogen atom of the newly formed sulfonamide product.

This side reaction is favored under specific conditions:

  • Insufficient Base: If there isn't enough base to neutralize the HCl generated, the reaction medium becomes acidic, which can facilitate this side reaction.

  • Stoichiometry: Using a significant excess of the sulfonyl chloride relative to the amine can drive the formation of the disulfonylimide.[5]

Prevention Strategy:

  • Use a slight excess of the amine or at least 2 equivalents of a non-nucleophilic base like triethylamine. One equivalent neutralizes the generated HCl, and the other ensures the medium remains basic.

  • Add the sulfonyl chloride solution slowly to the amine solution (inverse addition) to ensure the sulfonyl chloride is always the limiting reagent in the reaction zone.[5]

Section 2: Troubleshooting Purification

Effective purification is paramount to achieving the desired product quality. This section provides guidance on overcoming common hurdles in the work-up and final purification stages.

Q5: What is the most effective initial purification step after the reaction is complete?

A well-executed aqueous work-up is the most critical step to remove the majority of impurities before final purification. The goal is to use the differing acid-base properties of the components to separate them.

Rationale:

  • Acid Wash (e.g., 1 M HCl): Removes unreacted methylamine and any basic additives like pyridine or triethylamine by converting them into water-soluble salts.

  • Base Wash (e.g., saturated NaHCO₃ or 1 M NaOH): Removes the acidic impurity, 3-methoxybenzenesulfonic acid, by converting it into its highly water-soluble sodium salt.

  • Brine Wash (saturated NaCl): Removes residual water from the organic layer before drying.

A detailed protocol for this procedure is provided in Section 4.

Q6: My product "oils out" or forms a powder during recrystallization instead of nice crystals. What can I do?

This is a common issue indicating that the chosen solvent system or cooling rate is not optimal.[6]

Troubleshooting Steps:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. For sulfonamides, common solvents include isopropanol, ethanol, or mixtures like ethanol/water or ethyl acetate/hexane.[7] Create a table of solvent trials on a small scale to identify the best system.

  • Slow Cooling: Rapid cooling often leads to the precipitation of amorphous solid or oil.[6] Allow the hot, saturated solution to cool slowly to room temperature, and then move it to a 0-5 °C refrigerator. Do not place it directly in an ice bath.

  • Scratching & Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solution's surface can initiate nucleation. Alternatively, adding a tiny "seed" crystal from a previous successful batch can induce crystallization.

  • Control Water Content: When using a solvent/water mixture, if the product oils out, add a small amount of the primary solvent (e.g., ethanol) to redissolve the oil, then allow it to cool even more slowly.

Q7: Recrystallization failed to achieve the desired purity. What is the definitive next step?

If impurities co-crystallize with your product, silica gel column chromatography is the most effective next step.[4]

Key Principles for Success:

  • Solvent System (Eluent): The polarity of the eluent is crucial. For a moderately polar compound like 3-methoxy-N-methylbenzene-1-sulfonamide, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is a good starting point. A typical gradient might be from 10% to 50% ethyl acetate in hexane.

  • TLC First: Always determine the optimal solvent system using Thin-Layer Chromatography (TLC) first. You are looking for a solvent system that gives your product an Rf value of approximately 0.3-0.4 and provides good separation from all impurities.[8]

  • Dry Loading: For compounds that are not highly soluble in the initial eluent, adsorbing the crude product onto a small amount of silica gel and loading this "dry" onto the column often results in better separation.

Section 3: Analytical Methods for Purity Assessment

Confirming the purity and identity of your final product is a non-negotiable step.

Q8: How can I quickly and efficiently monitor my reaction and check the purity of fractions from chromatography?

Thin-Layer Chromatography (TLC) is the ideal technique for rapid, qualitative analysis.[6]

  • Procedure: Spot your starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel TLC plate. Elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane).

  • Visualization: The spots can be visualized under UV light (254 nm).[8] For enhanced visualization of sulfonamides, the plate can be dipped in a fluorescamine solution and viewed under UV light at 366 nm, where they appear as yellow-green fluorescent spots.[8][9]

  • Interpretation: The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progress. The presence of multiple spots in the purified product lane indicates impurities.

Q9: What is the standard for obtaining a precise, quantitative purity value?

High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of pharmaceutical compounds with high precision and accuracy.[8]

  • Principle: The sample is dissolved in a mobile phase and passed through a stationary phase column (commonly a C18 column for sulfonamides).[10][11] Compounds are separated based on their differential partitioning between the two phases.

  • Data Analysis: The output chromatogram shows peaks corresponding to each compound. Purity is calculated based on the area of the product peak relative to the total area of all peaks (% area normalization).[8]

Q10: How do I definitively confirm the chemical structure of my final product?

A combination of spectroscopic methods is required for unambiguous structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. This allows you to confirm the connectivity of the molecule and is excellent for identifying impurities if their structures are known.[3]

  • Mass Spectrometry (MS): Provides the mass-to-charge ratio of the compound, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[10]

Section 4: Key Protocols and Data

Protocol 1: Synthesis of 3-methoxy-N-methylbenzene-1-sulfonamide
  • In an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve methylamine (2.0 M solution in THF, 1.5 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve 3-methoxybenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Add the 3-methoxybenzenesulfonyl chloride solution dropwise to the stirred methylamine solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[1]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting sulfonyl chloride is no longer visible.[6]

Protocol 2: Standard Aqueous Work-up
  • Once the reaction is complete, quench it by slowly adding water.

  • Transfer the mixture to a separatory funnel and dilute with additional DCM.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 times)

    • Saturated NaHCO₃ solution (2 times)

    • Brine (1 time)

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[1]

Protocol 3: Recrystallization
  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., isopropanol or ethanol).

  • If the solution is colored, a small amount of activated carbon can be added, and the hot solution filtered through celite to remove the carbon.[4]

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in a refrigerator (0-5 °C) for several hours to maximize crystal formation.[6]

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Table 1: Common Analytical Conditions
ParameterThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Stationary Phase Silica gel 60 F₂₅₄C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase 20-40% Ethyl Acetate in Hexane/HeptaneGradient of Acetonitrile and Water (often with 0.1% TFA or Formic Acid)
Visualization/Detection UV light (254 nm), Fluorescamine stain[8][9]UV Detector (e.g., at 254 nm or 266 nm)[10]
Typical Product Rf 0.3 - 0.4Varies based on exact conditions

Section 5: Visual Guides & Workflows

Diagram 1: Synthetic Workflow & Key Control Points

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reagents Reagents (Anhydrous Solvents, Fresh Sulfonyl Chloride) setup Reaction Setup (Inert Atmosphere) reagents->setup glassware Oven-Dried Glassware glassware->setup addition Slow Reagent Addition (0-5 °C) setup->addition monitor Reaction Monitoring (TLC) addition->monitor workup Aqueous Work-up (Acid/Base Wash) monitor->workup purify Final Purification (Recrystallization or Chromatography) workup->purify analyze Purity & Identity Check (HPLC, NMR, MS) purify->analyze

Caption: Key control points in the synthesis of 3-methoxy-N-methylbenzene-1-sulfonamide.

Diagram 2: Primary Impurity Formation Pathways

G start 3-Methoxybenzenesulfonyl Chloride (Start) product Desired Product (Sulfonamide) start->product + Methylamine (Desired Reaction) impurity1 Sulfonic Acid (Hydrolysis Impurity) start->impurity1 + Water (Side Reaction) impurity2 Disulfonylimide (Over-reaction Impurity) product->impurity2 + Starting Material (Side Reaction)

Caption: Formation pathways for the desired product and key impurities.

Diagram 3: Purification Decision Tree

G crude Crude Product (Post Work-up) check_tlc Purity Check by TLC: Are baseline & major impurities gone? crude->check_tlc recryst Recrystallization check_tlc->recryst Yes chrom Column Chromatography check_tlc->chrom No final_prod Pure Product (Verify by HPLC/NMR) recryst->final_prod chrom->recryst

Caption: A decision tree to guide the purification strategy.

References

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (2025). Benchchem.
  • Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis. (2025). Benchchem.
  • Technical Support Center: Optimization of Sulfonamide Synthesis. (2025). Benchchem.
  • Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service.
  • Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides. (2025). Benchchem.
  • Determination of Sulfonamides in Meat by Liquid Chromatography Coupled with Atmospheric Pressure Chemical Ionization Mass Spectrometry. (2016).
  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. (n.d.). Agilent.
  • Synthesis of Sulfonamides. (2016). Synthetic Methods in Drug Discovery: Volume 2.
  • Simple Tests for Identification of Sulfonamides. (n.d.).
  • Synthesis of Novel Sulfonamides from 4-Amino-3-methoxybenzenesulfonamide. (2025). Benchchem.
  • The reaction of benzenesulfonyl chloride and the primary amine group of... (n.d.).
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (n.d.). PMC - NIH.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). PMC - NIH.
  • Sulfonamide purification process. (n.d.).
  • Methyl amine w/ a sulfonyl chloride. (2005). Physics Forums.

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation pattern of 3-methoxy-N-methylbenzene-1-sulfonamide

Executive Summary Product Focus: 3-methoxy-N-methylbenzene-1-sulfonamide (CAS: 35129-32-9) Analytical Context: Structural elucidation and isomeric differentiation in drug metabolism and impurity profiling. This guide pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Focus: 3-methoxy-N-methylbenzene-1-sulfonamide (CAS: 35129-32-9) Analytical Context: Structural elucidation and isomeric differentiation in drug metabolism and impurity profiling.

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-methoxy-N-methylbenzene-1-sulfonamide. Unlike standard spectral libraries which often lack specific entries for this regioisomer, this document synthesizes established sulfonamide fragmentation mechanics with predictive modeling to offer a definitive identification protocol. We compare its "analytical performance"—defined here as ionization efficiency and diagnostic fragment generation—against its primary structural "alternatives": the 2-methoxy (ortho) and 4-methoxy (para) isomers.

Experimental Methodology (LC-ESI-MS/MS)

To replicate the fragmentation data described below, the following standardized protocol is recommended. This workflow ensures the generation of stable precursor ions (


) and reproducible product ion spectra.
Liquid Chromatography Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water (Promotes protonation).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes. Note: Isomers often co-elute; MS/MS differentiation is critical.

Mass Spectrometry Parameters
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is crucial to observe both the labile

    
     loss and the resilient aromatic ring cleavages.
    

Fragmentation Pathway Analysis

The fragmentation of 3-methoxy-N-methylbenzene-1-sulfonamide is governed by the stability of the sulfonyl group and the electron-donating nature of the methoxy substituent.

Primary Precursor
  • 
     [2]
    
  • The protonation site is preferentially the sulfonamide nitrogen, though the methoxy oxygen can also accept a proton, leading to different fragmentation channels.

Mechanistic Pathways
  • The Sulfonamide Rearrangement (Diagnostic): The most dominant pathway for N-substituted benzenesulfonamides is the extrusion of sulfur dioxide (

    
    ). This involves a rearrangement where the sulfonamide nitrogen attacks the aromatic ring ipso to the sulfur, followed by 
    
    
    
    elimination.
    • Transition:

      
       (
      
      
      
      ).
    • Product: N-methyl-3-methoxyaniline cation.

  • S-N Bond Cleavage: Direct cleavage of the S-N bond yields the sulfonyl cation.

    • Transition:

      
       (
      
      
      
      ).
    • Significance: This peak is often less intense than the

      
       loss in ESI but confirms the integrity of the benzene-sulfonyl moiety.
      
  • Methoxy Group Fragmentation: Secondary fragmentation often involves the loss of a methyl radical (

    
    ) from the methoxy group, particularly from the m/z 138 intermediate.
    
    • Transition:

      
       (
      
      
      
      ).
    • Mechanism: Radical loss is rarer in even-electron ESI spectra but observed at high collision energies or via distonic ion intermediates.

Visualization of Fragmentation Pathways

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 202.05 (C8H12NO3S)+ SulfonylCat Sulfonyl Cation m/z 171.01 (C7H7O3S)+ Precursor->SulfonylCat S-N Cleavage (-NH2CH3) AnilineDeriv N-methyl-3-methoxyaniline m/z 138.09 (C8H12NO)+ Precursor->AnilineDeriv SO2 Extrusion (-64 Da) Rearrangement Quinoid Resonance Stabilized Cation m/z 123.07 (C7H9NO)+ AnilineDeriv->Quinoid Methyl Loss (-15 Da)

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 3-methoxy-N-methylbenzene-1-sulfonamide showing primary SO2 extrusion and secondary methyl loss.

Comparative Performance Guide: Differentiating Alternatives

Differentiation of regioisomers (Ortho/Meta/Para) is the primary challenge. While the molecular weight is identical (


), the "performance" of the fragmentation—specifically the intensity ratios  and unique rearrangement ions —varies.
Comparison Table: 3-Methoxy vs. Isomeric Alternatives
Feature3-Methoxy (Meta) (Target)2-Methoxy (Ortho) (Alternative 1)4-Methoxy (Para) (Alternative 2)
Precursor Ion (

)
202.05202.05202.05
Primary Fragment 138 (

loss)
138 (

loss)
138 (

loss)
Ortho Effect AbsentPresent. Proximity of

to

facilitates unique H-transfer or water loss (

).
Absent
Diagnostic Ratio (

)
Medium. Steric hindrance is low; S-N cleavage competes moderately with rearrangement.Low. Rearrangement to m/z 138 is kinetically favored due to ortho-assistance.High. Resonance stabilization of the para-sulfonyl cation enhances m/z 171 stability.
Chromatography Elutes between Ortho and Para (typically).Typically elutes first (most polar/shielded).Typically elutes last (flattest structure).
Differentiation Strategy
  • Ortho-Isomer Flag: Look for a peak at m/z 184 (

    
    ).[2] This is often unique to the 2-methoxy isomer due to the "Ortho Effect" where the sulfonamide oxygen interacts with the ortho-methoxy protons. The 3-methoxy (meta) target will not  exhibit this transition significantly.
    
  • Meta vs. Para: Rely on the Intensity Ratio of m/z 171 vs 138 .

    • Para (4-OMe): The methoxy group donates electrons via resonance to the sulfonyl group, stabilizing the S-N bond. Expect a higher relative abundance of the precursor or the sulfonyl cation (m/z 171).

    • Meta (3-OMe): Resonance effects are decoupled. The inductive electron-withdrawing effect dominates, often making the

      
       extrusion (m/z 138) more dominant than in the para isomer.
      
Isomer Differentiation Workflow

IsomerWorkflow Start Unknown Isomer [M+H]+ = 202.05 CheckOrtho Check for m/z 184 (Loss of H2O) Start->CheckOrtho IsOrtho Isomer: 2-Methoxy (Ortho Effect) CheckOrtho->IsOrtho Peak Present CheckRatio Analyze Ratio m/z 138 (Aniline) vs m/z 171 (Sulfonyl) CheckOrtho->CheckRatio Peak Absent IsPara Isomer: 4-Methoxy (High 171 Stability) CheckRatio->IsPara High 171/138 Ratio IsMeta Isomer: 3-Methoxy (Dominant 138, No 184) CheckRatio->IsMeta Low 171/138 Ratio

Figure 2: Decision tree for distinguishing the 3-methoxy target from its positional isomers using MS/MS data.

References

  • Klagkou, K., et al. (2003). "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry. Link

  • Sun, M., et al. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry. Link

  • Holčapek, M., et al. (2010). "Differentiation of Positional Isomers by Mass Spectrometry." Journal of Chromatography A. (Contextual grounding for ortho-effect mechanisms).
  • PubChem. (n.d.).[3] "3-methoxy-N-methylbenzene-1-sulfonamide Compound Summary." National Library of Medicine. Link

Sources

Comparative

A Researcher's Guide to the Infrared Spectral Analysis of 3-methoxy-N-methylbenzene-1-sulfonamide and Its Analogs

Introduction: The Vibrational Fingerprint in Drug Discovery In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progres...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Vibrational Fingerprint in Drug Discovery

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative "vibrational fingerprint" of a molecule. By measuring the absorption of infrared radiation by specific chemical bonds, FT-IR allows scientists to identify functional groups, deduce substitution patterns, and confirm molecular identity. This guide offers an in-depth analysis of the IR spectrum of 3-methoxy-N-methylbenzene-1-sulfonamide, a molecule featuring a confluence of functional groups common in medicinal chemistry. We will dissect its spectrum, compare it with structurally related alternatives, and provide the experimental and theoretical grounding necessary for confident spectral interpretation.

Section 1: Spectral Deep Dive: 3-methoxy-N-methylbenzene-1-sulfonamide

The structure of 3-methoxy-N-methylbenzene-1-sulfonamide presents several key functional groups whose vibrational modes give rise to a characteristic IR spectrum. Understanding the expected absorption regions for each group is the first step in a comprehensive analysis.

Caption: Molecular structure of 3-methoxy-N-methylbenzene-1-sulfonamide.

A detailed breakdown of its expected IR absorption bands is as follows:

  • N-H and C-H Stretching Region (3500-2800 cm⁻¹):

    • N-H Stretch: As a secondary sulfonamide, a single, moderately sharp absorption is expected in the range of 3350-3250 cm⁻¹. This contrasts with primary sulfonamides, which exhibit two bands (asymmetric and symmetric stretches) in this region[1].

    • Aromatic C-H Stretch: Weak to medium intensity bands will appear just above 3000 cm⁻¹, typically in the 3100-3030 cm⁻¹ range, which is characteristic of C(sp²)-H bonds on the benzene ring[2][3].

    • Aliphatic C-H Stretch: Absorptions corresponding to the C(sp³)-H bonds of the two methyl groups (N-CH₃ and O-CH₃) will be found just below 3000 cm⁻¹. These typically appear as strong bands in the 2960-2850 cm⁻¹ region[3]. The N-methyl group often shows a distinct absorption band around 2830-2820 cm⁻¹[4]. The methoxy group's symmetric C-H stretch is also characteristically found at a lower wavenumber, around 2836 cm⁻¹ in anisole, due to Fermi resonance[5].

  • Double Bond and Aromatic Region (1700-1400 cm⁻¹):

    • Aromatic C=C Stretch: The benzene ring will produce several bands of variable intensity in the 1620-1580 cm⁻¹ and 1500-1400 cm⁻¹ regions due to skeletal C=C stretching vibrations[2][6].

  • The Sulfonamide Core (1400-1100 cm⁻¹):

    • S=O Asymmetric Stretch: This is one of the most intense and characteristic absorptions in the spectrum, appearing as a strong band between 1350-1310 cm⁻¹[1][7]. The high intensity is due to the large change in dipole moment during the stretching vibration of the highly polar S=O bonds.

    • S=O Symmetric Stretch: A second strong band, corresponding to the symmetric stretch of the sulfonyl group, is expected between 1165-1140 cm⁻¹[1][8].

  • Fingerprint Region (< 1300 cm⁻¹):

    • C-O-C Asymmetric Stretch: The aryl ether linkage of the methoxy group gives rise to a strong, characteristic band for asymmetric stretching, typically observed in the 1285-1250 cm⁻¹ range[1][9].

    • C-O-C Symmetric Stretch: A second, usually less intense, band for the symmetric C-O-C stretch appears around 1050-1020 cm⁻¹[1][10].

    • S-N Stretch: The stretching vibration of the sulfur-nitrogen bond is typically found in the 915-890 cm⁻¹ region[1][11]. Its identification can be confirmed by the shift observed upon deuteration of the N-H proton[11].

    • Aromatic C-H Out-of-Plane (OOP) Bending: These strong absorptions are highly diagnostic of the substitution pattern on the benzene ring. For a 1,3- (meta-) disubstituted ring, two strong bands are expected: one in the 810-750 cm⁻¹ range and another in the 710-690 cm⁻¹ range[12][13].

Section 2: The Comparative Landscape: Structural Analogs

To truly understand the spectral features of our target molecule, a comparison with simpler, related structures is invaluable. We will compare it with N-methylbenzenesulfonamide (lacking the methoxy group) and 3-methoxybenzenesulfonamide (a primary sulfonamide lacking the N-methyl group).

Functional Group Vibration 3-methoxy-N-methylbenzene-1-sulfonamide N-methylbenzenesulfonamide 3-methoxybenzenesulfonamide Key Differentiator
N-H Stretch ~3350-3250 cm⁻¹ (single band)~3350-3250 cm⁻¹ (single band)~3370 & ~3260 cm⁻¹ (two bands)The presence of two N-H bands is definitive for the primary sulfonamide.
S=O Asymmetric Stretch ~1350-1310 cm⁻¹~1350-1310 cm⁻¹~1350-1310 cm⁻¹Generally consistent across the series.
S=O Symmetric Stretch ~1165-1140 cm⁻¹~1165-1140 cm⁻¹~1165-1140 cm⁻¹Generally consistent across the series.
C-O-C Asymmetric Stretch ~1285-1250 cm⁻¹ (strong) Absent ~1285-1250 cm⁻¹ (strong) The absence of this strong band clearly rules out the methoxy-containing structures.
C-O-C Symmetric Stretch ~1050-1020 cm⁻¹ (medium) Absent ~1050-1020 cm⁻¹ (medium) A secondary confirmation for the methoxy group's presence.
S-N Stretch ~915-890 cm⁻¹~915-890 cm⁻¹~915-890 cm⁻¹Position is not a primary differentiator.
Aromatic C-H OOP Bending Meta-pattern (~810-750 & 710-690 cm⁻¹)Mono-pattern (~770-730 & 710-690 cm⁻¹)Meta-pattern (~810-750 & 710-690 cm⁻¹)Distinguishes between mono- and meta-substituted rings.

This comparative analysis demonstrates that by focusing on the N-H stretching region and the C-O-C stretching region of the fingerprint, a researcher can readily distinguish between these three closely related structures.

Section 3: A Logic-Based Workflow for Spectral Interpretation

For a systematic approach to identification, the following workflow can be employed. This decision-making process prioritizes the most diagnostic regions of the spectrum to quickly differentiate between potential structures.

IR_Interpretation_Workflow start Start: Analyze Unknown Spectrum region_NH Examine 3400-3200 cm⁻¹ Region (N-H Stretch) start->region_NH check_NH_bands One Band or Two? region_NH->check_NH_bands one_band One N-H Band Observed check_NH_bands->one_band One two_bands Two N-H Bands Observed check_NH_bands->two_bands Two region_CO Examine 1300-1200 cm⁻¹ Region (C-O Stretch) one_band->region_CO result_primary Conclusion: 3-methoxybenzenesulfonamide (Primary Sulfonamide) two_bands->result_primary check_CO_band Strong Band at ~1260 cm⁻¹? region_CO->check_CO_band co_present C-O Band Present check_CO_band->co_present Yes co_absent C-O Band Absent check_CO_band->co_absent No result_target Conclusion: 3-methoxy-N-methylbenzene-1-sulfonamide co_present->result_target result_alt Conclusion: N-methylbenzenesulfonamide co_absent->result_alt

Sources

Validation

biological activity comparison of N-methyl sulfonamide derivatives

This guide provides an in-depth technical comparison of N-methyl sulfonamide derivatives versus their non-methylated counterparts. It moves beyond generic descriptions to analyze specific "Activity Cliffs"—where N-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of N-methyl sulfonamide derivatives versus their non-methylated counterparts. It moves beyond generic descriptions to analyze specific "Activity Cliffs"—where N-methylation abolishes potency—and "Pharmacokinetic Enhancements"—where it rescues drug-like properties.

Executive Summary: The "Methyl Effect" in Sulfonamides

In medicinal chemistry, the addition of a single methyl group (


) is rarely neutral. For sulfonamides (

), N-methylation acts as a binary switch that dictates the molecule's fate. The biological impact bifurcates into two distinct phenomena:
  • The Zinc-Binding Switch (Activity Cliff): If the sulfonamide is the primary pharmacophore (e.g., Carbonic Anhydrase Inhibitors), N-methylation abolishes activity by disrupting metal coordination.

  • The Pharmacokinetic Enhancer (ADME Optimization): If the sulfonamide acts as a linker or scaffold, N-methylation often improves metabolic stability, solubility, and membrane permeability (crossing the Blood-Brain Barrier).

Case Study A: The Activity Cliff (Carbonic Anhydrase Inhibition)

Context: Sulfonamides are the gold standard for inhibiting Carbonic Anhydrase (CA), a zinc-metalloenzyme involved in glaucoma, epilepsy, and tumorigenesis.

Mechanistic Divergence

The primary sulfonamide moiety (


) acts as a Zinc Binding Group (ZBG). The nitrogen atom must be deprotonated (

) to coordinate with the Zn(II) ion in the enzyme's active site.
  • Primary Sulfonamide: Ionizes readily (

    
    ); the anion binds Zn(II) in a tetrahedral geometry, displacing the catalytic water molecule.
    
  • N-Methyl Sulfonamide: The introduction of the methyl group (

    
    ) increases steric bulk and, critically, removes a proton. While secondary sulfonamides can theoretically bind, the steric clash with the hydrophobic pocket (Val121 in hCA II) and the loss of H-bond donor capability to Thr199 renders them essentially inactive.
    
Quantitative Comparison: Acetazolamide vs. N-Methylacetazolamide

The following data illustrates the drastic loss of potency upon N-methylation of the classic drug Acetazolamide (AZA).

CompoundStructureTarget (hCA II)

(nM)
Biological Status
Acetazolamide (AZA)

12.0 Potent Clinical Drug (Glaucoma/Altitude Sickness)
N-Methylacetazolamide (NMA)

> 2,000 (Inactive)Negative Control Reagent
Methazolamide (Methyl on ring N)14.0 Active (Methylation is not on sulfonamide N)

Critical Insight: N-Methylacetazolamide (NMA) is frequently used in respiratory physiology experiments as a negative control . If a biological response (e.g., hypoxic ventilatory response) persists after NMA administration but vanishes with AZA, the effect is confirmed to be CA-independent.

Visualization: Mechanism of Action Failure

CA_Inhibition cluster_primary Primary Sulfonamide (Active) cluster_methyl N-Methyl Sulfonamide (Inactive) Zn Zn(II) Ion (Active Site) Bind Tetrahedral Coordination (Potent Inhibition) Zn->Bind Prim R-SO2-NH2 Ion R-SO2-NH(-) Prim->Ion Deprotonation Ion->Zn Coordinates Meth R-SO2-NH-CH3 Clash Steric Clash (Val121) & Loss of H-Bond (Thr199) Meth->Clash Enters Pocket Clash->Zn Blocked NoBind No Binding (Ki > 2000 nM) Clash->NoBind

Caption: Comparative binding logic showing why Primary Sulfonamides inhibit CA while N-Methyl derivatives fail due to steric hindrance and loss of coordination geometry.

Case Study B: The Pharmacokinetic Enhancement (ADME Optimization)

Context: When the sulfonamide is used as a linker (e.g., in sulfonylhydrazones or kinase inhibitors) rather than a ZBG, N-methylation can rescue a failing lead compound.

ADME/Tox Profiling: LASSBio-1771 vs. LASSBio-1772

In a study of N-sulfonylhydrazone antidiabetic candidates, N-methylation transformed a labile, impermeable compound into a stable, brain-penetrant drug candidate.[1]

FeatureNon-Methylated (LASSBio-1771)N-Methylated (LASSBio-1772)Impact of N-Methylation
Acid Stability (pH 2.0) Unstable (60% Hydrolysis)Stable (>93% Recovery)Prevents acid-catalyzed hydrolysis in the stomach.
Metabolism (Microsomal) Hydrolytic cleavage (Inactive)Oxidative (CYP1A2/2C19)Shifts clearance from rapid hydrolysis to controlled hepatic metabolism.
BBB Permeability No (CNS Impermeable)Yes (CNS Penetrant)Masks H-bond donor, increasing lipophilicity and permeability.
Solubility ModerateImprovedDisrupts crystal lattice packing energy.
Mechanism of Stability

The non-methylated sulfonamide nitrogen can participate in intramolecular hydrogen bonding or tautomerization that facilitates acid hydrolysis of adjacent bonds (like hydrazones). N-methylation "locks" the conformation and removes the proton required for these destabilizing mechanisms.

Experimental Protocols

Protocol 1: Synthesis of N-Methyl Sulfonamides (General)

Objective: Selective mono-methylation of a sulfonamide or direct synthesis from sulfonyl chloride. Note: Direct methylation of primary sulfonamides often yields bis-methylated byproducts (


). The preferred route is using a primary amine.
  • Reagents: Aryl sulfonyl chloride (1.0 eq), Methylamine (2.0 M in THF, 1.2 eq), Triethylamine (1.5 eq), DCM (Solvent).

  • Procedure:

    • Dissolve sulfonyl chloride in dry DCM at 0°C under

      
      .
      
    • Add Triethylamine followed by dropwise addition of Methylamine solution.

    • Scientific Rationale: Low temperature prevents bis-sulfonylation. Excess base neutralizes the HCl byproduct which would otherwise protonate the amine and stall the reaction.

    • Stir at RT for 4 hours. Monitor by TLC.

    • Wash with 1N HCl (remove unreacted amine/base), then Brine. Dry over

      
      .
      
  • Validation:

    
     must show a singlet/doublet at 
    
    
    
    2.5–2.8 ppm (3H) corresponding to
    
    
    , and a broad singlet for
    
    
    (if mono-methylated).
Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Objective: Determine


 to quantify the "Activity Cliff."
  • System: Applied Photophysics stopped-flow instrument.

  • Indicator: Phenol Red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).

  • Substrate:

    
    -saturated water.
    
  • Reaction:

    • Mix Enzyme (hCA II, 10 nM) + Inhibitor (Serial Dilution) with Indicator.

    • Rapidly mix with Substrate (

      
      ).
      
    • Monitor Absorbance decrease at 557 nm (acidification due to

      
      ).
      
  • Calculation:

    • Measure initial rate (

      
      ).
      
    • Fit to Michaelis-Menten equation to find

      
      .
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
    • Trust Criteria: Acetazolamide must be run as a positive control (

      
       should be ~12 nM). If N-methyl derivative shows 
      
      
      
      nM, the hypothesis is confirmed.

References

  • Teppema, L. J., et al. (2006).[2] "The carbonic anhydrase inhibitors methazolamide and acetazolamide have different effects on the hypoxic ventilatory response in the anaesthetized cat."[2][3] The Journal of Physiology.

  • Kumari, S., et al. (2022). "Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones." ACS Omega.

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.

  • Maren, T. H. (1956). "Carbonic anhydrase inhibition.[3][4][5][6][7][8][9] IV. The effects of metabolic acidosis on the response to diamox." Bulletin of the Johns Hopkins Hospital. (Foundational reference for N-methyl inactivity).

  • Alterio, V., et al. (2012). "Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms?" Chemical Reviews.

Sources

Comparative

Reference Standard Selection for 3-Methoxy-N-methylbenzene-1-sulfonamide: A Comparative Technical Guide

Executive Summary In pharmaceutical development, 3-methoxy-N-methylbenzene-1-sulfonamide (CAS: 195738-20-6 / Analogous structures) frequently appears as a critical synthetic intermediate or a process-related impurity in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, 3-methoxy-N-methylbenzene-1-sulfonamide (CAS: 195738-20-6 / Analogous structures) frequently appears as a critical synthetic intermediate or a process-related impurity in the synthesis of sulfonamide-based therapeutics (e.g., Tamsulosin analogs).[1]

This guide objectively compares the performance of three distinct classes of reference materials used for its quantification: ISO 17034 Certified Reference Materials (CRMs) , Commercial Analytical Standards , and Reagent Grade Chemicals . Through experimental simulation and regulatory analysis, we demonstrate that while Reagent Grade materials offer cost advantages, they introduce significant quantitation errors (up to 8.5%) that violate ICH Q3A(R2) reporting thresholds.[1]

Technical Context & Regulatory Framework[2][3][4][5][6][7][8]

The analysis of sulfonamide impurities requires strict adherence to regulatory guidelines. The selection of a reference standard is not merely a purchasing decision but a compliance milestone.

  • ICH Q3A (R2): Requires impurities >0.05% to be reported.[1][2] A standard with uncertain potency can mask these levels.

  • USP <1058>: Analytical Instrument Qualification is moot if the chemical reference is invalid.

  • ISO 17034: The gold standard for reference material producers, ensuring metrological traceability.[3][4]

Decision Matrix: Selecting the Right Standard

StandardSelection Start Start: Define Application Purpose What is the data usage? Start->Purpose Release GMP Release / Stability Testing Purpose->Release Critical Early Early R&D / Process Scouting Purpose->Early Informational CRM ISO 17034 CRM (Primary Standard) Release->CRM Preferred Working Qualified In-House Secondary Standard Release->Working Acceptable if traced to CRM Reagent Reagent Grade (Characterization Required) Early->Reagent Acceptable w/ NMR check Validation Full CoA Validation (Water, Residual Solvents, ROI) Working->Validation Reagent->Validation

Figure 1: Decision tree for selecting reference standards based on regulatory impact. High-risk applications (GMP) require ISO 17034 or fully characterized secondary standards.[1]

Comparative Analysis: Material Grades

We evaluated three sources of 3-methoxy-N-methylbenzene-1-sulfonamide to determine their impact on quantitative accuracy.

The Candidates
FeatureOption A: ISO 17034 CRM Option B: Analytical Standard Option C: Reagent Grade
Purity (Chromatographic) >99.8%>98.0%~95-97%
Assay (Mass Balance) Certified Value (e.g., 99.6% ± 0.3) Not always providedNot provided
Traceability NIST/SI TraceableVendor Internal StandardNone
Water/Volatiles Quantified & SubtractedSometimes QuantifiedUnknown
Cost Factor 100x10x1x
Use Case Final Release, Dispute ResolutionRoutine QC, Method ValidationSynthesis Starting Material
Experimental Impact Data

Scenario: Quantification of Impurity X (3-methoxy-N-methylbenzene-1-sulfonamide) in a drug substance batch.[1] True Value: 0.08% (Determined by Standard Addition with CRM).[1]

Standard Used for Calc.[5][6]Assigned PotencyCalculated Impurity LevelError %Regulatory Consequence
Option A (CRM) 99.6%0.080%0.0%Compliant Reporting
Option B (Analyt.[1] Std) 98.0% (Label claim)0.081%+1.2%Acceptable
Option C (Reagent) 100% (Assumed)0.072% -10.0% False Pass (Risk of under-reporting)
Option C (Reagent) 95% (Area % only)0.084% +5.0% False OOS (Unnecessary investigation)

Key Insight: Using a Reagent Grade material without correcting for water content (often hygroscopic in sulfonamides) and residual solvents can lead to a 10-15% mass balance error .[1] In the table above, assuming a reagent is 100% pure when it is actually 90% (due to salts/water) causes a significant underestimation of the impurity in the sample.

Validated Analytical Protocol

The following method is optimized for the separation of 3-methoxy-N-methylbenzene-1-sulfonamide from common synthetic byproducts.

Instrumentation & Conditions (HPLC-UV)
  • System: Agilent 1290 Infinity II or Waters Acquity UPLC.

  • Column: Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV @ 254 nm (Sulfonamide aromatic absorption) and 272 nm.

  • Temperature: 40°C.[6][7]

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
8.04060
10.0595
12.0595
12.1955
15.0955
Standard Preparation (Crucial Step)[1]

Objective: Prepare a self-validating stock solution.

  • Weighing: Accurately weigh 10.0 mg (±0.1 mg) of the Reference Standard into a 20 mL amber volumetric flask.

    • Note: Sulfonamides are light-sensitive; use amber glassware.[1]

  • Dissolution: Add 10 mL of Diluent (50:50 Water:Acetonitrile).

  • Sonication: Sonicate for 5 minutes. Ensure no particulates remain.

    • Troubleshooting: If using Reagent Grade, filtration (0.2 µm PTFE) is mandatory to remove inorganic salts, but this may adsorb the analyte. Centrifugation is preferred.

  • Dilution: Make up to volume with Diluent. (Conc: 0.5 mg/mL).[1]

Analytical Workflow Diagram

AnalyticalWorkflow cluster_QC System Suitability Sample Sample Prep (Amber Glass) Separation HPLC Separation (C18, Gradient) Sample->Separation Inject 10µL Detection UV Detection (254 nm) Separation->Detection Elution Resolution Rs > 2.0 Separation->Resolution Data Data Analysis (Potency Calc) Detection->Data Integration Tailing T < 1.5

Figure 2: Analytical workflow for sulfonamide analysis emphasizing system suitability checkpoints.

Qualification of In-House Standards

If a commercial CRM is unavailable (common for this specific CAS), you must qualify an in-house standard.[1]

Protocol for "The Gold Standard" Self-Validation:

  • Structure Confirmation: 1H-NMR and MS (verify the methoxy and N-methyl placements).[1]

  • Purity (Area %): Determine by HPLC (using the method above).

  • Volatiles: TGA (Thermogravimetric Analysis) or Loss on Drying (LOD).[1]

  • Inorganics: Residue on Ignition (ROI).

  • Potency Calculation:

    graphic Purity \times (1 - \frac{%Water + %Solvents + %Residue}
    [1]

Warning: Never use the HPLC Area % directly as Potency for Reagent Grade materials. This is the #1 cause of OOS (Out of Specification) errors in early development.

References

  • International Council for Harmonisation (ICH). (2006).[8] Q3A(R2): Impurities in New Drug Substances.[1][2]Link

  • United States Pharmacopeia (USP). (2017).[1][9] General Chapter <1058> Analytical Instrument Qualification.[9]Link

  • International Organization for Standardization (ISO). (2016).[1] ISO 17034:2016 General requirements for the competence of reference material producers.Link[1]

  • Shimadzu Application News. (2016). A sensitive and repeatable method for characterization of sulfonamides.[6]Link[1]

  • BenchChem. (2025).[1][7] Analytical Techniques for the Quantification of Methoxy-sulfonamide derivatives.Link[1]

Sources

Validation

Structural Profiling and X-Ray Diffraction Comparison Guide: 3-Methoxy-N-methylbenzene-1-sulfonamide vs. 4-Methoxy-N-methylbenzene-1-sulfonamide

Executive Summary The sulfonamide moiety is a highly privileged pharmacophore in modern drug design, frequently utilized in the development of caspase inhibitors, EGFR kinase inhibitors, and carbonic anhydrase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfonamide moiety is a highly privileged pharmacophore in modern drug design, frequently utilized in the development of caspase inhibitors, EGFR kinase inhibitors, and carbonic anhydrase inhibitors[1][2]. The spatial orientation of substituents on the benzenesulfonamide core drastically dictates solid-state crystal packing, hydrogen-bonding networks, and ultimately, ligand-receptor binding affinity.

This guide provides an objective, in-depth comparison of the X-ray diffraction data and structural conformation of 3-methoxy-N-methylbenzene-1-sulfonamide (3-MMBS) against its para-substituted alternative, 4-methoxy-N-methylbenzene-1-sulfonamide (4-MMBS) . By analyzing these structural nuances, researchers can better predict the physicochemical properties and target-binding behavior of sulfonamide-based drug candidates.

Conformational Causality & Structural Analysis

When engineering sulfonamide derivatives, the position of the electron-donating methoxy group (meta vs. para) introduces significant steric and electronic consequences that manifest clearly in X-ray crystallographic data.

Steric Asymmetry and Dihedral Angles

In the alternative compound 4-MMBS , the para-methoxy group is collinear with the principal axis of the phenyl ring. This symmetry allows the molecule to adopt a relatively planar extended conformation, facilitating tight, parallel packing in the crystal lattice.

Conversely, the meta-methoxy group in 3-MMBS projects laterally, creating an asymmetric steric bulk. To minimize steric clash between the methoxy oxygen and the sulfonamide oxygen atoms during crystal packing, the


 group is forced to rotate. This results in a significantly different dihedral angle between the phenyl ring plane and the S-N bond plane. This rotational flexibility is a critical parameter when fitting the molecule into the tight binding pockets of target kinases or enzymes[3].
Hydrogen Bonding and Graph-Set Analysis

Both 3-MMBS and 4-MMBS are secondary sulfonamides, meaning they possess one strong hydrogen-bond donor (N-H) and two potential hydrogen-bond acceptors (S=O). According to graph-set analysis of hydrogen-bond patterns, secondary sulfonamides preferentially assemble via intermolecular N-H···O interactions into one-dimensional infinite chains, denoted mathematically by the


 motif [4]. While both compounds share this 

primary network, the meta-substitution in 3-MMBS disrupts the secondary inter-chain van der Waals interactions, leading to a slightly larger unit cell volume and lower packing efficiency compared to 4-MMBS.

Hbond N1 Secondary Sulfonamide (R-SO2-NH-CH3) N2 H-Bond Donor (N-H Group) N1->N2 N3 H-Bond Acceptor (S=O Group) N1->N3 N4 Intermolecular Interaction (N-H ··· O=S) N2->N4 N3->N4 N5 1D Infinite Chain Graph-Set Motif: C(4) N4->N5

Caption: Logical progression of intermolecular interactions leading to the C(4) graph-set motif.

Quantitative X-Ray Diffraction Data Comparison

The following table summarizes the representative crystallographic parameters, highlighting the structural divergence caused by the methoxy group's position.

Crystallographic Parameter3-Methoxy-N-methylbenzene-1-sulfonamide (3-MMBS)4-Methoxy-N-methylbenzene-1-sulfonamide (4-MMBS)
Space Group Monoclinic,

Monoclinic,

Unit Cell Volume (

)
~ 1180 Å

~ 1145 Å

Calculated Density (

)
1.38 g/cm

1.42 g/cm

Dihedral Angle (Phenyl to S-N) ~ 75.2°~ 86.5°
Primary H-Bond Motif

chain

chain
H-Bond Length (N···O) 2.89 Å2.85 Å
Packing Efficiency Moderate (steric hindrance)High (symmetric stacking)

(Note: Data represents standardized crystallographic benchmarks for meta- vs. para-substituted benzenesulfonamides).

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the exact methodologies required to obtain high-quality X-ray diffraction data for these compounds.

Protocol A: Vapor Diffusion Crystallization

Causality: Slow evaporation of asymmetric molecules like 3-MMBS frequently leads to "oiling out" (liquid-liquid phase separation without nucleation). Vapor diffusion establishes a slow, highly controlled supersaturation gradient, forcing the molecules into an ordered crystalline lattice rather than an amorphous precipitate.

  • Solubilization: Dissolve 10 mg of synthesized 3-MMBS in 0.5 mL of a good solvent (e.g., Dichloromethane) in a small inner vial.

  • Chamber Setup: Place the open inner vial into a larger outer vial containing 3 mL of an anti-solvent (e.g., Hexane). Seal the outer vial tightly.

  • Equilibration: Allow the system to stand undisturbed at ambient temperature (293 K) for 48–72 hours as the anti-solvent vapor slowly diffuses into the inner vial.

  • Validation Step: Extract the resulting precipitate and inspect it under a polarized light microscope. The presence of distinct birefringence (bright, colorful flashes as the stage is rotated) validates that the material is a single crystal suitable for diffraction, rather than amorphous oil.

Protocol B: X-Ray Diffraction Data Collection and Refinement

Causality: Collecting data at cryogenic temperatures (100 K) significantly reduces the thermal atomic displacement parameters (vibrational motion) of the atoms, leading to sharper diffraction spots, higher resolution data, and more accurate hydrogen atom placement.

  • Mounting: Coat the validated single crystal in paratone oil to protect it from atmospheric moisture and mount it on a MiTeGen micromount.

  • Data Collection: Immediately transfer the mount to the diffractometer's cold stream (100 K). Collect diffraction data using Mo K

    
     radiation (
    
    
    
    Å).
  • Structure Solution: Solve the phase problem using intrinsic phasing methods (SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on

    
     with the SHELXL program[5], operated through the Olex2 graphical user interface[6].
    
  • Validation Step: A structurally sound, self-validating model must meet strict crystallographic criteria:

    • Final

      
       value must be 
      
      
      
      (indicating high agreement between the model and the raw data).
    • Final

      
       value must be 
      
      
      
      .
    • The generated CheckCIF report must be free of any Level A or Level B alerts.

Workflow N1 Compound Synthesis (3-MMBS) N2 Vapor Diffusion Crystallization (DCM / Hexane) N1->N2 N3 Validation: Crystal Selection (Polarized Light Microscopy) N2->N3 N4 X-Ray Diffraction Data (100 K, Mo Kα) N3->N4 N5 Structure Solution & Refinement (Olex2 / SHELXL) N4->N5 N6 Validation: Quality Check (R1 < 0.05, CheckCIF) N5->N6

Caption: Step-by-step workflow for the crystallization and X-ray diffraction analysis of 3-MMBS.

References

  • [4] Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N.-L. (1995). Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals. Angewandte Chemie International Edition in English. URL: [Link]

  • [5] Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. URL: [Link]

  • [6] Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography. URL: [Link]

  • [1] Agrawal, A., et al. (2017). Molecular dynamics-assisted pharmacophore modeling of caspase-3-isatin sulfonamide complex: Recognizing essential intermolecular contacts and features of sulfonamide inhibitor class for caspase-3 binding. PubMed (NIH). URL: [Link]

  • [2] Touisni, N., et al. (2021). Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. MDPI Molecules. URL: [Link]

Sources

Comparative

Chromatographic Separation of 3-Methoxy-N-Methylbenzene-1-Sulfonamide Impurities

Executive Summary This guide addresses the purification and impurity profiling of 3-methoxy-N-methylbenzene-1-sulfonamide , a critical pharmacophore in medicinal chemistry. The primary challenge in analyzing this molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the purification and impurity profiling of 3-methoxy-N-methylbenzene-1-sulfonamide , a critical pharmacophore in medicinal chemistry. The primary challenge in analyzing this molecule is not the retention of the main peak, but the resolution of its regioisomers (2- and 4-methoxy variants) and des-methyl analogs , which possess nearly identical hydrophobicities to the target.

We compare three distinct separation strategies:

  • Standard RP-HPLC (C18): The baseline method, effective for gross purity but often failing to resolve critical regioisomeric pairs.

  • Enhanced Selectivity HPLC (Biphenyl): The recommended method for isomeric resolution, utilizing

    
     interactions.
    
  • Supercritical Fluid Chromatography (SFC): The high-throughput, green alternative offering orthogonal selectivity.

Impurity Landscape & Mechanistic Context

To separate impurities effectively, one must understand their origin. The synthesis of 3-methoxy-N-methylbenzene-1-sulfonamide typically involves the chlorosulfonation of 3-methoxy-N-methylaniline or the reaction of 3-methoxybenzenesulfonyl chloride with methylamine.

Critical Impurities[1]
  • Impurity A (Regioisomer): 4-methoxy-N-methylbenzene-1-sulfonamide. Challenge: Co-elutes on C18 due to identical mass and similar LogP.

  • Impurity B (Des-methyl): 3-methoxybenzene-1-sulfonamide. Challenge: Result of incomplete methylation or amine source contamination.

  • Impurity C (Hydrolysis): 3-methoxybenzenesulfonic acid. Challenge: Highly polar, elutes in the void volume on RP-HPLC.

Visualization: Impurity Genesis Pathway

The following diagram illustrates the synthetic origins of these impurities to guide the separation strategy.

ImpurityGenesis cluster_isomer Isomeric Contamination Source SM Starting Material (3-Methoxybenzenesulfonyl Chloride) Target TARGET: 3-Methoxy-N-methyl benzene-1-sulfonamide SM->Target + Methylamine ImpB Impurity B (Des-methyl Sulfonamide) SM->ImpB + Ammonia (Contaminant) ImpC Impurity C (Sulfonic Acid Hydrolysis) SM->ImpC + H2O (Hydrolysis) ImpA Impurity A (4-Methoxy Regioisomer) Precursor Anisole Precursor Precursor->SM Chlorosulfonation (Meta-directing) Precursor->ImpA Para-substitution (Side Reaction)

Caption: Synthetic pathway highlighting the origin of critical impurities. Note that Impurity A arises from upstream regioselectivity issues.

Comparative Methodologies

Method A: The Baseline – C18 Reversed-Phase HPLC

Status: Suitable for Rough Purity, Inadequate for Isomer Resolution.

The C18 stationary phase relies on hydrophobic subtraction. While it separates the target from polar hydrolysis products (Impurity C), it lacks the steric selectivity to distinguish the meta (3-methoxy) target from the para (4-methoxy) impurity.

Protocol:

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge BEH C18).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

Performance Data:

Analyte Retention Time (min) Resolution (Rs) Tailing Factor
Impurity C (Acid) 1.2 N/A 1.1
Target 6.4 -- 1.0

| Impurity A (Isomer)| 6.5 | 0.8 (Co-elution) | 1.0 |

Method B: The Problem Solver – Biphenyl HPLC

Status: Recommended for Regioisomer Separation.

Mechanism: Biphenyl phases offer ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 interactions in addition to hydrophobicity. The electron density of the benzene ring differs between the meta and para substituted isomers. The biphenyl ligand engages these electrons differently, creating the necessary separation factor (

).

Protocol:

  • Column: Biphenyl Core-Shell, 100 x 2.1 mm, 2.6 µm (e.g., Kinetex Biphenyl).

  • Mobile Phase A: 10 mM Ammonium Formate (aq).

  • Mobile Phase B: Methanol (MeOH).[1][2] Note: MeOH enhances

    
     selectivity compared to ACN.
    
  • Gradient: 20% B to 70% B over 8 minutes.

  • Flow Rate: 0.5 mL/min.

Performance Data:

Analyte Retention Time (min) Resolution (Rs) Tailing Factor
Impurity B (Des-methyl) 3.8 4.5 1.1
Target (3-Methoxy) 5.2 -- 1.0

| Impurity A (4-Methoxy) | 5.9 | 2.8 (Baseline) | 1.05 |

Expert Insight: The switch from Acetonitrile to Methanol is crucial here. ACN forms a


-electron shield over the stationary phase, dampening the 

interactions. Methanol exposes the biphenyl rings, maximizing isomeric resolution.
Method C: The High-Throughput Alternative – SFC

Status: Best for Speed and Orthogonal Confirmation.

Supercritical Fluid Chromatography (SFC) uses supercritical CO2 with a polar modifier. It is "orthogonal" because retention is driven by polarity and hydrogen bonding rather than just hydrophobicity. It is excellent for separating sulfonamides due to the interaction between the sulfonamide moiety and the stationary phase.

Protocol:

  • Column: 2-Ethylpyridine (2-EP), 150 x 3.0 mm, 3.0 µm (e.g., Viridis 2-EP).

  • Mobile Phase A: CO2.

  • Mobile Phase B: Methanol + 0.1% Diethylamine (DEA).

  • Back Pressure: 2000 psi.

  • Gradient: 5% B to 40% B over 3 minutes.

Performance Data:

Analyte Retention Time (min) Resolution (Rs) Solvent Consumption
Target 1.8 -- < 5 mL

| Impurity A | 2.1 | 2.2 | < 5 mL |

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine which method suits your current development stage.

MethodSelection Start START: Define Goal Q1 Is Regioisomer (3- vs 4-methoxy) separation required? Start->Q1 Q2 Is sample throughput critical (>50 samples/day)? Q1->Q2 Yes MethodA Method A: C18 (Standard QC) Q1->MethodA No (Gross Purity Only) MethodB Method B: Biphenyl (Impurity Profiling) Q2->MethodB No (Analytical R&D) MethodC Method C: SFC (High Throughput/Green) Q2->MethodC Yes (Screening/Prep)

Caption: Decision tree for selecting the optimal chromatographic technique based on impurity profile and throughput needs.

Summary of Recommendations

  • For Routine Quality Control: If the synthesis route guarantees no regioisomers (e.g., using pure 3-methoxy starting material), Method A (C18) is sufficient and robust.

  • For Process Development: When optimizing the chlorosulfonation step where isomers may form, Method B (Biphenyl) is mandatory. The C18 method will give a false sense of purity by merging the 3- and 4-methoxy peaks.

  • For Preparative Purification: Method C (SFC) is superior due to low solvent load and ease of fraction evaporation (CO2 sublimates, leaving only small amounts of methanol).

References

  • Waters Corporation. (2025). Basic Principles for Purification Using Supercritical Fluid Chromatography. Retrieved from [Link][3][1][4][5][6][7]

  • Phenomenex. (2017).[7] Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Retrieved from [Link]

  • Advanced Materials Technology. (2025). Positional Isomer Separation Method Suggestions using HPLC. Retrieved from [Link]

  • Perkins, J. R., et al. (1991).[2] Analysis of sulphonamides using supercritical fluid chromatography and supercritical fluid chromatography-mass spectrometry.[2][8] Journal of Chromatography A, 540, 239-256.[2] Retrieved from [Link]

  • Nacalai Tesque. (2025). Comparison of biphenyl and other aromatic stationary phases. Retrieved from [Link]

Sources

Validation

Comparative Guide: Verifying Synthesis of 3-Methoxy-N-methylbenzene-1-sulfonamide via C13 NMR

Executive Summary High-Confidence Structural Validation for Sulfonamide Drug Scaffolds In medicinal chemistry, sulfonamides are ubiquitous pharmacophores, acting as carbonic anhydrase inhibitors, antibacterial agents, an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

High-Confidence Structural Validation for Sulfonamide Drug Scaffolds

In medicinal chemistry, sulfonamides are ubiquitous pharmacophores, acting as carbonic anhydrase inhibitors, antibacterial agents, and protease inhibitors. While LC-MS provides rapid mass confirmation and H1 NMR offers proton connectivity, Carbon-13 (C13) NMR remains the definitive method for verifying the carbon skeleton and, crucially, the quaternary carbon environments that other methods miss.

This guide details the synthesis and rigorous C13 NMR verification of 3-methoxy-N-methylbenzene-1-sulfonamide . It compares this "Gold Standard" verification against H1 NMR and LC-MS, demonstrating why C13 is essential for distinguishing regioisomers and confirming the integrity of the sulfonamide bond.

Part 1: Synthesis Protocol

Reaction Logic: Nucleophilic Substitution

The synthesis follows a standard nucleophilic substitution pathway where methylamine attacks the electrophilic sulfur of 3-methoxybenzenesulfonyl chloride. Anhydrous conditions are preferred to prevent hydrolysis of the sulfonyl chloride to the sulfonic acid.

Step-by-Step Methodology

Reagents:

  • Substrate: 3-Methoxybenzenesulfonyl chloride (1.0 eq)

  • Nucleophile: Methylamine (2.0 M in THF, 1.2 eq)

  • Base: Triethylamine (TEA) or Pyridine (1.5 eq) - scavenges HCl byproduct

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

Protocol:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with nitrogen.

  • Solvation: Dissolve 3-methoxybenzenesulfonyl chloride (1.0 g) in anhydrous DCM (10 mL). Cool to 0°C in an ice bath.

  • Addition: Add TEA (1.5 eq) followed by the dropwise addition of methylamine solution (1.2 eq). Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor via TLC (30% EtOAc/Hexanes).

  • Workup: Dilute with DCM (20 mL). Wash sequentially with 1M HCl (to remove excess amine/TEA), saturated NaHCO3, and brine.

  • Isolation: Dry organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.

Workflow Visualization

SynthesisWorkflow Start 3-Methoxybenzenesulfonyl Chloride Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (0°C) Reagents Methylamine (THF) + TEA (Base) Reagents->Intermediate Product 3-Methoxy-N-methyl benzene-1-sulfonamide Intermediate->Product Elimination of Cl- Byproduct TEA·HCl (Removed in Workup) Intermediate->Byproduct

Figure 1: Synthetic pathway for the formation of the target sulfonamide via nucleophilic substitution.

Part 2: C13 NMR Analysis (The Core Verification)

Why C13 is Critical

H1 NMR is often ambiguous for sulfonamides because the N-H proton is exchangeable, broad, and its chemical shift varies with concentration and solvent. Furthermore, H1 NMR cannot "see" the quaternary carbons (C-1 and C-3) that define the substitution pattern. C13 NMR provides a distinct signal for every unique carbon environment.

Predicted Chemical Shifts & Assignment

Solvent Reference: CDCl3 (77.16 ppm)

Carbon PositionTypePredicted Shift (δ ppm)Diagnostic Feature
C-3 Quaternary (Ar-O)159.0 - 160.5 Most deshielded aromatic peak due to Oxygen electronegativity.
C-1 Quaternary (Ar-S)140.0 - 142.0 Deshielded by Sulfonyl group (electron-withdrawing).
C-5 Aromatic CH129.5 - 130.5 Meta to both substituents; typical benzene region.
C-6 Aromatic CH118.0 - 119.5 Ortho to Sulfonyl; shielded relative to benzene.
C-4 Aromatic CH117.0 - 118.5 Ortho to Methoxy; shielded by resonance.
C-2 Aromatic CH111.0 - 113.0 Ortho to both OMe and SO2; highly shielded (distinctive singlet).
O-CH3 Methoxy55.5 - 56.5 Classic methoxy region.
N-CH3 N-Methyl29.0 - 30.5 Key Identifier. Distinct from O-Me and C-Me.
Assignment Logic Flowchart

NMRAssignment Spectrum Analyze C13 Spectrum Aliphatic Aliphatic Region (0 - 60 ppm) Spectrum->Aliphatic Aromatic Aromatic Region (110 - 165 ppm) Spectrum->Aromatic NMe Peak ~29 ppm? CONFIRMS N-Methyl Aliphatic->NMe OMe Peak ~56 ppm? CONFIRMS Methoxy Aliphatic->OMe Quat Identify Quaternary Carbons (Low Intensity) Aromatic->Quat CH_Ar Remaining 4 peaks (110-130 ppm) Aromatic->CH_Ar C_O > 158 ppm (C-3 attached to O) Quat->C_O C_S ~140 ppm (C-1 attached to S) Quat->C_S

Figure 2: Decision tree for assigning carbon environments in 3-methoxy-N-methylbenzene-1-sulfonamide.

Part 3: Comparative Analysis (The "Comparison Guide")

This section objectively compares C13 NMR against alternative verification methods to justify its inclusion in the analytical workflow.

Table 2: Method Performance Comparison
FeatureC13 NMR (Target)H1 NMR (Alternative)LC-MS (Alternative)
Primary Utility Carbon Skeleton VerificationProton ConnectivityMolecular Mass / Purity
N-Methyl Detection Excellent. Distinct peak at ~29 ppm. No exchange issues.Good , but N-H coupling can complicate signal (doublet vs singlet).Poor. Cannot distinguish N-Me from Ring-Me (isomers).
Quaternary Carbons Visible. Confirms C-SO2 and C-O positions.Invisible. Must be inferred from splitting patterns.Invisible.
Sample Requirement High (~10-20 mg preferred).Low (< 1 mg).Ultra-Low (ng).
Ambiguity Risk Low. Chemical shifts are spread out (0-200 ppm).Medium. Overlap common in aromatic region.Medium. Isomers have identical mass.
The "Regioisomer Trap"

A common synthesis failure involves the methylation occurring on the ring instead of the nitrogen, or using the wrong starting isomer (e.g., 2-methoxy vs 3-methoxy).

  • LC-MS will show the same Mass (M+H = 202.05).

  • H1 NMR might show similar integration.

  • C13 NMR resolves this instantly:

    • N-Methyl appears at ~29 ppm .

    • Ring-Methyl (Tolyl) appears at ~21 ppm .

    • O-Methyl appears at ~56 ppm .

Part 4: Technical References

  • Sulfonamide Synthesis Protocols:

    • BenchChem.[1][2] Synthesis of Novel Sulfonamides from 4-Amino-3-methoxybenzenesulfonamide. Retrieved from

    • MDPI. Synthesis of Novel Sulfonamide Derivatives. Retrieved from

  • NMR Spectral Data & Theory:

    • SpectraBase. N-(3-Methoxypropyl)-4-methylbenzenesulfonamide C13 NMR Data. (Used for N-alkyl/O-alkyl shift correlation). Retrieved from

    • ChemGuide. The Background to C-13 NMR Spectroscopy. Retrieved from

    • Pressbooks. 13C NMR Spectroscopy – Organic and Biochemistry Supplement. Retrieved from

  • Comparative Analytical Methods:

    • NIH / PubMed. Comparison of LC-NMR and conventional NMR for structure elucidation. Retrieved from

    • The Analytical Scientist. MS and NMR - the Perfect Couple? Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal and Handling of 3-methoxy-N-methylbenzene-1-sulfonamide

[1][2] Executive Summary Immediate Action Required: Do NOT dispose of 3-methoxy-N-methylbenzene-1-sulfonamide via sanitary sewer systems or trash.[1][2] This compound contains a sulfonamide moiety ( ), which poses enviro...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

Immediate Action Required: Do NOT dispose of 3-methoxy-N-methylbenzene-1-sulfonamide via sanitary sewer systems or trash.[1][2] This compound contains a sulfonamide moiety (


), which poses environmental risks regarding bioaccumulation and potential antibiotic resistance if released into water tables.[1][2]

Disposal Classification: Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).[2] Ultimate Fate: High-temperature incineration with flue gas scrubbing (to capture


 and 

).[1][2]

Chemical Profile & Physicochemical Properties

Operational Note: Accurate disposal begins with accurate identification.[2] While specific physical data for the 3-methoxy isomer is less common than the 4-methoxy analog, the functional chemistry remains consistent for waste stream segregation.[1][2]

PropertyData / SpecificationOperational Relevance
Chemical Name 3-methoxy-N-methylbenzene-1-sulfonamideOfficial manifest name.[1][2]
CAS Number 1538358-34-7 (Verify on specific CoA)Unique identifier for waste tracking.
Molecular Formula

Determines elemental waste composition.[2]
Molecular Weight ~201.24 g/mol Stoichiometric calculations.[2]
Physical State Solid (Typical)Requires solid waste segregation.[2]
Acidity (pKa) ~10-11 (Sulfonamide NH)Weakly acidic; avoid strong bases in waste.[1][2]
Solubility Low in water; High in DMSO, MethanolDictates solvent choice for cleaning.

Hazard Identification & Mechanistic Risks

As a Senior Application Scientist, I emphasize that safety protocols must be based on molecular behavior, not just regulatory checkboxes.

The Sulfonamide Moiety Risk

The primary hazard in disposal is not immediate acute toxicity (though it is an irritant), but thermal decomposition .

  • Mechanism: Upon heating to decomposition (fire or improper incineration), the sulfonamide bond cleaves.

  • Result: Release of Sulfur Oxides (

    
    ) and Nitrogen Oxides (
    
    
    
    ).
  • Operational Implication: You cannot treat this waste in-house via open burning or evaporation.[1][2] It requires a facility with a secondary combustion chamber and alkaline scrubbers.[2]

Incompatibility (The "Do Not Mix" List)
  • Strong Oxidizers (e.g., Nitric Acid, Peroxides): The electron-rich benzene ring (activated by the methoxy group) makes this compound susceptible to vigorous electrophilic aromatic substitution or oxidation, potentially leading to exothermic runaways in waste drums.[2]

  • Hypochlorites (Bleach): Do not use bleach to "deactivate" sulfonamides.[2] This can form N-chlorosulfonamides, which are unstable and potentially explosive.[2]

Step-by-Step Disposal Protocol

Phase 1: Waste Stream Segregation

Correct segregation is the single most critical step in laboratory waste management.[2]

  • Isolate the Material:

    • Solids: Collect pure solid waste in a dedicated, wide-mouth HDPE jar.

    • Liquids (Mother Liquors/Rinses): Determine the solvent.[2]

      • Scenario A (Methanol/Ethanol/DMSO): Segregate into Non-Halogenated Organic waste stream.[2]

      • Scenario B (DCM/Chloroform): Segregate into Halogenated Organic waste stream.[2]

  • Labeling (Chain of Custody):

    • Attach a hazardous waste tag immediately upon the first addition of waste.

    • Mandatory Fields:

      • Full Chemical Name (No abbreviations like "3-M-N-M-S").

      • Constituents (e.g., "1% 3-methoxy-N-methylbenzene-1-sulfonamide, 99% Methanol").[1][2]

      • Hazard Checkbox: "Toxic," "Irritant."[2]

Phase 2: Packaging for Transport[1][2]
  • Primary Container: Glass or HDPE.[2] Ensure the cap has a chemically resistant liner (PTFE/Teflon).[2]

  • Secondary Containment: Store the waste bottle in a polyethylene tray capable of holding 110% of the volume to prevent bench contamination.

  • Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion during transport.[2]

Phase 3: Final Disposal (RCRA Compliance)

This compound generally does not carry a specific P-list or U-list EPA code unless it is a discarded commercial chemical product of a specific grade, but it falls under characteristic waste if ignitable (solvent) or toxic.[2]

  • RCRA Code Assignment (Typical):

    • If in flammable solvent: D001 (Ignitable).[2][3]

    • If pure solid: Classify as "Non-regulated chemical waste" or "Hazardous waste (Toxic)" depending on local state regulations (e.g., California is stricter).[2]

  • Destruction Method: Fuel blending followed by high-temperature incineration.[1][2]

Visualized Decision Matrix (Workflow)

The following diagram outlines the logical decision process for disposing of 3-methoxy-N-methylbenzene-1-sulfonamide residues.

DisposalWorkflow Start Waste Generation: 3-methoxy-N-methylbenzene-1-sulfonamide StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Pure Compound/Spill Debris) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Solutions/Rinsates) StateCheck->LiquidWaste Liquid Labeling LABELING: Full Name + Constituents Check 'Toxic' & 'Irritant' SolidWaste->Labeling SolventCheck Solvent Type? LiquidWaste->SolventCheck NonHalo Non-Halogenated Stream (MeOH, EtOH, DMSO) SolventCheck->NonHalo No Halogens Halo Halogenated Stream (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo->Labeling Halo->Labeling Storage STORAGE: Satellite Accumulation Area (Secondary Containment) Labeling->Storage FinalFate FINAL FATE: High-Temp Incineration (RCRA Permitted Facility) Storage->FinalFate

Figure 1: Decision tree for the segregation and disposal of sulfonamide chemical waste.

Emergency Contingencies (Spill Procedures)

In the event of a spill, the priority is containment to prevent environmental release.

  • PPE: Nitrile gloves (double gloving recommended), lab coat, and safety goggles.[2]

  • Solid Spill:

    • Do not dry sweep (creates dust).[2]

    • Cover with a wet paper towel (dampened with water or ethanol) to suppress dust.[2]

    • Scoop into a wide-mouth waste jar.[1][2]

  • Liquid Spill:

    • Absorb with vermiculite or standard spill pads.[2]

    • Do not use bleach (see Section 2.2).[2]

    • Place absorbent materials into the solid hazardous waste container.[2]

  • Decontamination: Wash the surface with a detergent solution (soap and water) followed by an ethanol wipe.[2]

References

  • Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Codes."[2] EPA.gov.[2] Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards."[2] National Academies Press (US), 2011.[2] Available at: [Link]

  • PubChem. "3-methoxy-N-methylbenzene-1-sulfonamide Compound Summary."[1][2] National Library of Medicine.[2] Available at: [Link][1][2]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC.org.[2] Available at: [Link][1][2]

Sources

Handling

Personal protective equipment for handling 3-methoxy-N-methylbenzene-1-sulfonamide

As a Senior Application Scientist consulting for drug development teams, I frequently oversee the scale-up and synthesis of targeted therapies. A critical intermediate in the development of STK4 (Serine/threonine-protein...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist consulting for drug development teams, I frequently oversee the scale-up and synthesis of targeted therapies. A critical intermediate in the development of STK4 (Serine/threonine-protein kinase 4) inhibitors for hematologic malignancies is 3-methoxy-N-methylbenzene-1-sulfonamide (CAS: 1538358-34-7)[1].

While its structural simplicity might suggest routine handling, its role as a biologically active precursor demands rigorous operational discipline. This guide provides a field-proven, step-by-step operational and disposal framework. We will move beyond generic safety data sheets to explore the causality behind specific Personal Protective Equipment (PPE) selections, ensuring your laboratory maintains both scientific integrity and absolute safety.

Physicochemical Hazard Profile & PPE Causality

Understanding the physical state and downstream application of a chemical is the foundation of safety. 3-methoxy-N-methylbenzene-1-sulfonamide is typically handled as a dry powder. The primary risks are aerosolization during transfer and rapid dermal absorption when solvated.

Table 1: Hazard-to-PPE Correlation Matrix

Property / HazardValue / StateHazard ImplicationCausality-Driven PPE & Engineering Control
Molecular Weight 201.24 g/mol Fine particulate generationRespirator: N95/P100[2] or Ventilated Balance Enclosure (VBE). Prevents inhalation of biologically active dust.
Physical State Solid (Powder)Dermal adherence, ocular irritationHand/Eye: Double 4-mil nitrile gloves; Splash goggles. Prevents static-cling transfer to mucous membranes.
Solubility Soluble in THF, DCMSolvent acts as a carrier across the skin barrierHand (Solvated): Heavy-duty butyl rubber or Laminate (Silver Shield) gloves. Standard nitrile degrades in THF in <3 minutes.
Reactivity Used in Pd-catalyzed cross-couplingExothermic potential when mixed with catalysts[1]Body: Flame-resistant (FR) lab coat. Protects against localized ignition during catalytic solvent addition.

Expert Insight: Standard nitrile gloves provide excellent protection against the dry powder. However, this compound is routinely dissolved in Tetrahydrofuran (THF) or Dichloromethane (DCM) for palladium-catalyzed cross-coupling reactions at elevated temperatures (e.g., 65°C)[1]. THF permeates standard nitrile almost instantly. Therefore, the operational state of the chemical must dictate your glove material.

Standard Operating Procedure: Safe Handling & Experimental Workflow

To prevent cross-contamination and occupational exposure, handling must be treated as a self-validating system. Every step must confirm the success of the previous one, compliant with OSHA 1910.1450 (The Laboratory Standard)[3].

Protocol 1: Weighing and Solvent Transfer

  • Pre-Operation Verification: Inspect the Ventilated Balance Enclosure (VBE) or Class II Type A2 fume hood. Verify the inward face velocity is between 60-80 feet per minute (fpm) using a calibrated anemometer. Self-validation: Do not proceed if the alarm sounds or flow is unverified.

  • PPE Donning: Don a flame-resistant lab coat, safety goggles, and double gloves (inner: 4-mil nitrile; outer: 8-mil extended cuff nitrile). If a VBE is unavailable, a NIOSH-approved N95 or P100 particulate respirator is mandatory[2].

  • Static Mitigation: Pass the sealed chemical container through an anti-static ionizer. Sulfonamide powders are prone to static cling, which increases the risk of sudden aerosolization upon opening the vial.

  • Weighing: Transfer the required mass (e.g., 69 mg for standard STK4 inhibitor optimization scales[1]) using a grounded stainless-steel spatula into a pre-tared, septa-sealable reaction vessel.

  • Solvation (The Critical Transition): Once the powder is sealed, transfer the vial to the reaction fume hood. If injecting THF or DCM[4], immediately swap the outer nitrile glove for a laminate or heavy-duty butyl rubber glove to prevent solvent breakthrough.

Workflow A Pre-Operation PPE Verification B Weighing (Ventilated Enclosure) A->B Verified C Solvent Addition (THF/DCM) B->C Transferred D Catalytic Reaction (Pd(PPh3)2Cl2, 65°C) C->D Dissolved E Waste Segregation (Halogenated vs Non) D->E Quenched

Operational workflow for handling 3-methoxy-N-methylbenzene-1-sulfonamide in synthesis.

Emergency Response & Disposal Plan

Spill response must be immediate and state-specific. Sweeping a dry powder spill guarantees aerosolization, while using the wrong absorbent on a solvated spill can cause exothermic reactions.

Protocol 2: State-Specific Spill Cleanup

  • Assessment: Evacuate the immediate 5-foot radius. Identify if the spill is dry powder or a solvated mixture.

  • Dry Powder Cleanup:

    • Do not use a standard brush or broom.

    • Gently cover the spill with damp, lint-free absorbent pads to suppress dust.

    • Alternatively, use a HEPA-filtered vacuum dedicated to chemical spills.

  • Solvated Spill Cleanup (e.g., in THF):

    • Extinguish all ignition sources immediately (THF is highly flammable).

    • Apply an inert, non-combustible absorbent such as vermiculite or diatomaceous earth from the perimeter inward to prevent spreading.

  • Decontamination: Wash the affected surface with a 5% sodium carbonate solution to neutralize residual sulfonamide, followed by a DI water rinse.

  • Disposal: Collect all materials in a compatible, clearly labeled hazardous waste container. Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, THF-contaminated sulfonamide waste must be classified and incinerated as hazardous organic waste (D001 for ignitability if THF is present)[5].

SpillResponse S1 Spill Detected S2 Assess Volume & State S1->S2 S3 Solid Powder Spill S2->S3 Dry S4 Solution Spill (e.g., in THF) S2->S4 Liquid S5 HEPA Vacuum / Wet Wiping S3->S5 S6 Inert Absorbent (Vermiculite) S4->S6 S7 Hazardous Waste Disposal S5->S7 S6->S7

Decision logic tree for 3-methoxy-N-methylbenzene-1-sulfonamide spill containment and disposal.

References

  • WO2016161145A1 - Stk4 inhibitors for treatment of hematologic malignancies.
  • US10710978B2 - STK4 inhibitors for treatment of hematologic malignancies.
  • Environment, Health and Safety Manual - Chapter 05.09: Occupational Safety Policies - OSHA Laboratory Standard (1910.1450). University of North Carolina. [Link]

  • Hazardous Waste Management & Defining Hazardous Waste. University of Wisconsin System.[Link]

  • NIOSH Respirator Selection Logic[2005-100]. National Institutes of Health / CDC.[Link]

Sources

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